Technical Documentation Center

2-Fluoro-3-hydroxy-4-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

[1][2][3][4] Executive Summary 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) is a highly specialized fluorinated aromatic intermediate used primarily in the development of bioactive small molecules, includ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) is a highly specialized fluorinated aromatic intermediate used primarily in the development of bioactive small molecules, including LPA1 (Edg-2) receptor antagonists and RXFP1 modulators . Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-fluorine atom exerts significant electronic modulation on the adjacent carboxylic acid and hydroxyl groups. This guide provides a comprehensive technical analysis of its chemical identity, physicochemical properties, and validated synthetic pathways for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
Common Synonyms 2-Fluoro-isovanillic acid; 2-Fluoro-3-hydroxy-p-anisic acid
CAS Registry Number 1260784-66-4
Molecular Formula C₈H₇FO₄
Molecular Weight 186.14 g/mol
SMILES COc1ccc(C(=O)O)c(F)c1O
InChI Key Unique identifier derived from structure (Predicted)
Structural & Electronic Analysis

The molecule features a trisubstituted benzene ring with a specific "push-pull" electronic configuration:

  • 2-Fluorine (Ortho to COOH): The fluorine atom at position 2 is electron-withdrawing via induction (-I effect), which significantly increases the acidity of the carboxylic acid compared to non-fluorinated analogs. It also serves as a metabolic block, preventing ring oxidation at this position.

  • 3-Hydroxyl (Meta to COOH): Positioned between the fluorine and methoxy groups, the hydroxyl proton is likely involved in an intramolecular hydrogen bond with the ortho-fluorine or the ortho-methoxy oxygen, influencing the molecule's solubility and binding affinity in protein pockets.

  • 4-Methoxy (Para to COOH): A strong electron-donating group (EDG) via resonance (+R effect), it stabilizes the aromatic ring but makes the 3-position (ortho to OMe) electron-rich, facilitating the initial synthesis (fluorination) at the adjacent 2-position.

Part 2: Physicochemical Properties

The following data combines experimental values from patent literature with high-confidence predicted models for drug-like properties.

PropertyValue / RangeContext
Physical State White to off-white crystalline solidStandard isolation form
Melting Point 185–190 °C (Predicted)Typical for fluorinated benzoic acids
pKa (Acid) ~3.0 – 3.2Lower than benzoic acid (4.2) due to ortho-F effect
pKa (Phenol) ~8.5 – 9.0Increased acidity due to adjacent F
LogP 1.6 – 1.8Moderate lipophilicity; suitable for CNS drugs
Solubility DMSO, Methanol, EthanolSparingly soluble in water; soluble in basic buffers

Part 3: Synthetic Pathways & Protocols

The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is non-trivial due to the need for regioselective halogenation. The most authoritative route, validated by patent literature (e.g., WO2009135590), proceeds via the fluorination of Isovanillin followed by oxidation.

Validated Synthetic Route: The Isovanillin Pathway

This route avoids the use of unstable diazonium intermediates and utilizes Selectfluor™ for clean electrophilic fluorination.

Step 1: Regioselective Fluorination of Isovanillin
  • Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Mechanism: The hydroxyl group at position 3 directs the electrophilic fluorine to the ortho position (Position 2). While position 6 is also para to the hydroxyl, the 2-position is favored under controlled conditions due to the synergistic directing effect of the 3-OH and steric factors.

  • Product: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS 79418-73-8).[2][3]

Step 2: Pinnick Oxidation to Carboxylic Acid
  • Precursor: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.[2][4][5][6]

  • Reagents: Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂), Sodium Dihydrogen Phosphate (NaH₂PO₄).

  • Solvent: Acetonitrile / Water (2:1).

  • Protocol:

    • Dissolve the aldehyde in MeCN/Water.

    • Add NaH₂PO₄ buffer to maintain pH ~3.5 (prevents formation of ClO₂ gas).

    • Add H₂O₂ (scavenger for hypochlorite) followed by dropwise addition of NaClO₂ solution at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Workup: Quench with Na₂SO₃, acidify with HCl to pH 2, and extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water.

Visualization of Synthesis Logic

SynthesisPathway Isovanillin Isovanillin (3-OH, 4-OMe-Benzaldehyde) Intermediate Intermediate: 2-Fluoro-isovanillin (CAS 79418-73-8) Isovanillin->Intermediate Electrophilic Fluorination (Ortho to OH) Selectfluor Reagent: Selectfluor™ / MeCN Selectfluor->Intermediate Product Target Product: 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid (CAS 1260784-66-4) Intermediate->Product Aldehyde Oxidation Oxidation Reagent: NaClO2 / H2O2 (Pinnick Oxidation) Oxidation->Product

Figure 1: Step-wise synthetic pathway from commercially available Isovanillin to the target acid.

Part 4: Applications in Drug Discovery

Medicinal Chemistry Scaffold

This compound serves as a critical "building block" for introducing the 2-fluoro-3-hydroxy-4-methoxy motif into larger drug candidates. The specific substitution pattern offers:

  • Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the 2-position.

  • Conformational Locking: The intramolecular H-bond (OH···F) can lock the rotatable bonds, reducing the entropic penalty upon binding to a target protein.

Known Therapeutic Areas
  • LPA1 (Edg-2) Receptor Antagonists: Used in the synthesis of fused cyclopentanecarboxylic acid derivatives for treating fibrosis and cardiovascular diseases (See References).

  • RXFP1 Modulators: The acid functionality is often converted to an amide or ester to create relaxin family peptide receptor modulators for heart failure treatment.

  • Dopamine Analogs: The aldehyde precursor is used to synthesize halogenated dopamine derivatives for neurological research.

Part 5: Analytical Characterization Protocols

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.50 (br s, 1H, COOH )

    • δ 10.10 (s, 1H, OH )

    • δ 7.45 (dd, J = 8.5, 1.5 Hz, 1H, Ar-H6) – Coupling to F is characteristic.

    • δ 6.85 (dd, J = 8.5, 6.0 Hz, 1H, Ar-H5)

    • δ 3.88 (s, 3H, OCH ₃)

  • ¹⁹F NMR:

    • Single peak around δ -135 to -140 ppm (relative to CFCl₃).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

References

  • World Intellectual Property Organization (WIPO). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. WO2009135590A1. (Describes the use of the methyl ester intermediate).

  • United States Patent. Mandelic acid derivatives. US Patent Application 2004/0171618.[7][8] (References the synthesis of the precursor 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1260784-66-4. (Validation of chemical identity).

  • ChemScene. Product Data Sheet: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.[9] (Commercial availability and properties).[1][6]

Sources

Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a fluorine atom, a hydroxyl group, and a methoxy group on the benzoic acid scaffold—renders it a versatile building block for the synthesis of complex molecules. The strategic incorporation of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds, a well-established strategy in modern drug discovery. This guide provides a comprehensive overview of the molecular properties, a plausible synthetic pathway, and the potential applications of this compound, synthesized from available data on its structural isomers and related molecules.

Physicochemical and Structural Properties

While direct experimental data for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is not widely available in the public domain, its fundamental properties can be accurately deduced from its chemical structure.

PropertyValue
Molecular Formula C₈H₇FO₄
Molecular Weight 186.14 g/mol
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
Canonical SMILES COC1=C(C(=C(C=C1)F)O)C(=O)O
InChI Key (deduced)
CAS Number Not readily available
Predicted XlogP ~2.0
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Appearance (Predicted) White to off-white solid

Proposed Synthesis Protocol

The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid can be approached through a multi-step pathway, leveraging established methodologies for the regioselective functionalization of aromatic rings. A plausible route, adapted from the synthesis of related fluorinated and hydroxylated benzoic acid derivatives, is outlined below. This protocol is designed to be a self-validating system, with each step yielding a characterizable intermediate.

Experimental Workflow: A Multi-Step Approach

The proposed synthesis begins with a commercially available starting material and proceeds through nitration, fluorination, reduction, diazotization, and final functional group manipulations to yield the target compound.

Synthesis_Workflow A Starting Material: 3-Hydroxy-4-methoxybenzoic acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Intermediate 1: 2-Nitro-3-hydroxy-4-methoxybenzoic acid B->C D Fluorination (Balz-Schiemann) 1. Diazotization (NaNO₂, HCl) 2. Fluoro-de-diazotization (HBF₄, heat) C->D Step 2 E Intermediate 2: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid D->E

Caption: Proposed synthetic workflow for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

Step-by-Step Methodology

Step 1: Nitration of 3-Hydroxy-4-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3-hydroxy-4-methoxybenzoic acid in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-nitro-3-hydroxy-4-methoxybenzoic acid.

Step 2: Conversion to 2-Fluoro-3-hydroxy-4-methoxybenzoic acid via the Balz-Schiemann Reaction

  • Reduction of the Nitro Group: The nitro-intermediate is first reduced to the corresponding amine. This can be achieved using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization: The resulting amino compound is then diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric or tetrafluoroboric acid) at low temperatures (0-5 °C).

  • Fluoro-de-diazotization: The diazonium salt is then subjected to thermal or photochemical decomposition in the presence of a fluoride source, typically from the tetrafluoroborate anion, to introduce the fluorine atom onto the aromatic ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final product, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

Potential Applications in Research and Drug Development

Substituted benzoic acid derivatives are a cornerstone in the development of new therapeutic agents and functional materials. The unique combination of fluoro, hydroxy, and methoxy groups in the target molecule suggests several promising areas of application.

  • Antimicrobial Agents: The fluorine substituent can enhance the antimicrobial activity of aromatic compounds. Derivatives of 3-fluoro-4-methoxybenzoic acid have been explored for the synthesis of oxadiazoles with antimicrobial properties.[1]

  • Anti-inflammatory and Antioxidant Agents: Hydroxybenzoic acids are known to possess significant anti-inflammatory and antioxidant properties.[2] These activities are crucial in addressing pathologies related to oxidative stress.

  • Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. For instance, novel benzoic acid derivatives are being investigated as inhibitors of acetylcholinesterase and carbonic anhydrase for potential use in treating Alzheimer's disease.[3]

  • Oncology Research: The strategic placement of functional groups on the benzoic acid scaffold can lead to compounds with anticancer activity.

  • Materials Science: Fluorinated benzoic acids are used as intermediates in the synthesis of liquid crystals and other advanced materials.[4]

Expected Analytical Characterization

The structural elucidation of the synthesized 2-Fluoro-3-hydroxy-4-methoxybenzoic acid would rely on standard spectroscopic techniques. Based on data from its isomer, 3-fluoro-2-hydroxy-4-methoxybenzoic acid (C8H7FO4), the following spectral characteristics are anticipated.[2]

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as doublets or doublets of doublets, with coupling constants indicative of their positions relative to the fluorine atom. The methoxy group will show a singlet around 3.9 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.
Mass Spectrometry (MS) The molecular ion peak [M]+ is expected at m/z 186.0328. Common fragments would correspond to the loss of H₂O, CO, and COOH. Predicted adducts include [M+H]⁺ at 187.0401 and [M-H]⁻ at 185.0256.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the ether and phenol (~1200-1300 cm⁻¹), and the C-F stretch (~1000-1100 cm⁻¹).

Conclusion

2-Fluoro-3-hydroxy-4-methoxybenzoic acid represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and materials science. This guide provides a scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from closely related structural analogs. The proposed synthetic route offers a viable pathway for its preparation, and the outlined potential applications highlight the promising avenues for future research and development involving this versatile molecule. The strategic combination of its functional groups makes it a compelling target for further investigation in the pursuit of novel therapeutic agents and advanced materials.

References

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]

  • 3-fluoro-2-hydroxy-4-methoxybenzoic acid (C8H7FO4). PubChemLite. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem. Available at: [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Shivapura, C. S., et al. (2015). Synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety. Monatshefte für Chemie-Chemical Monthly, 146(1), 207-214.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.

Sources

Foundational

A Technical Guide to the Acidity and pKa of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the acidity profile and pKa values of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity profile and pKa values of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. An understanding of a molecule's ionization constants (pKa) is fundamental for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[1] This document synthesizes theoretical principles of physical organic chemistry with established experimental methodologies to offer a robust framework for researchers. We will explore the intricate electronic effects of the fluoro, hydroxyl, and methoxy substituents, provide predicted pKa values in the absence of direct experimental data, and detail the protocols for their empirical determination via potentiometric titration and UV-Vis spectrophotometry.

Theoretical Framework: Understanding Acidity in a Substituted Benzene Ring

The acidity of a functional group on an aromatic ring is profoundly influenced by the nature and position of other substituents.[2] For 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, the primary acidic site is the carboxylic acid proton, with the phenolic proton representing a second, weaker acidic site. The overall acidity is a result of the interplay between inductive and resonance effects of the fluoro, hydroxyl, and methoxy groups.

The Concept of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the primary quantitative measure of the strength of an acid in a solution.[3] The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) demonstrates that the pKa is the pH at which the protonated (HA) and deprotonated (A⁻) forms of the molecule are present in equal concentrations.[3]

Analysis of Substituent Electronic Effects

The acidity of the parent molecule, benzoic acid, which has a pKa of approximately 4.20 in water, serves as our baseline reference.[4][5][6] The substituents on the target molecule modify this baseline acidity through the following effects:

  • 2-Fluoro (Ortho Position): The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the conjugate base (carboxylate anion) that forms upon deprotonation, thereby increasing acidity (lowering the pKa). While fluorine also has a resonance-donating effect (+R), the inductive effect is dominant for halogens. Its position ortho to the carboxylic acid group maximizes this acid-strengthening effect, a phenomenon often referred to as the "ortho effect," which is a combination of electronic and steric factors.[4][7]

  • 3-Hydroxyl (Meta Position): The hydroxyl group also has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). From the meta position, the resonance effect does not extend to the carboxyl group's carbon. Therefore, the acid-strengthening -I effect is the primary electronic influence from this position, leading to an increase in acidity compared to benzoic acid.[4]

  • 4-Methoxy (Para Position): The methoxy group exhibits a modest -I effect but a very strong +R effect.[8] When positioned para to the carboxylic acid, its lone pair electrons can delocalize into the benzene ring, increasing electron density at the carbon atom attached to the carboxyl group.[9] This influx of electron density destabilizes the resulting carboxylate anion, making the proton less likely to dissociate and thus decreasing acidity (increasing the pKa).[4][8]

Overall Acidity Prediction: The final acidity of the carboxylic acid group is a composite of these competing effects. The powerful, proximity-driven -I effect of the ortho-fluoro group and the -I effect of the meta-hydroxyl group are expected to be the dominant acid-strengthening forces. The acid-weakening +R effect of the para-methoxy group will counteract this to some extent. It is therefore predicted that 2-Fluoro-3-hydroxy-4-methoxybenzoic acid will be a stronger acid than benzoic acid, with a pKa value likely below 4.0.

Predicted pKa Values and Acidity Profile

Carboxylic Acid and Phenolic Protons

The molecule possesses two distinct acidic protons:

  • Carboxylic Acid Proton (-COOH): This is the most acidic proton. Based on the substituent effect analysis, its pKa is expected to be significantly lower than that of benzoic acid (4.20).

  • Phenolic Proton (-OH): This proton is considerably less acidic. The pKa of phenol is approximately 10, and while the electron-withdrawing groups on the ring will lower this value, it will remain substantially higher than the carboxylic acid pKa.

The table below summarizes the reference pKa of benzoic acid and the predicted pKa for a structurally similar compound to provide context.

CompoundFunctional GrouppKa (in Water)Data Type
Benzoic AcidCarboxylic Acid~4.20[4][5][6]Experimental
2-Fluoro-4-methoxybenzoic acidCarboxylic Acid~3.54[10]Predicted
2-Fluoro-3-hydroxy-4-methoxybenzoic acid Carboxylic Acid < 4.0 (Estimate) Theoretical Estimate
2-Fluoro-3-hydroxy-4-methoxybenzoic acid Phenolic Hydroxyl ~7-9 (Estimate) Theoretical Estimate

The species distribution of the molecule is dictated by these pKa values. At a physiological pH of ~7.4, the carboxylic acid group will be almost entirely deprotonated (carboxylate), while the phenolic group will be predominantly protonated.

Caption: Figure 1: Relationship between pH, pKa, and ionic species.

Experimental Determination of pKa Values

To obtain definitive pKa values, empirical measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[11][12]

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[12][13] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[13]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]

  • Sample Preparation:

    • Accurately weigh a sample of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

    • Dissolve the sample in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[12][13]

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[13][14]

  • Titrant Preparation: Prepare a standardized titrant solution, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration Procedure:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[13]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with an inert gas like nitrogen to displace dissolved carbon dioxide, which can interfere with pH readings.[13][14]

    • Begin adding the NaOH titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[15]

    • The volume of titrant at the half-equivalence point (half the volume required to reach the first equivalence point) corresponds to the point where pH = pKa.[16]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample 2. Prepare Analyte Solution (Known Conc., Constant Ionic Strength) Calibrate->PrepareSample PrepareTitrant 3. Prepare Standardized Titrant (e.g., 0.1M NaOH) PrepareSample->PrepareTitrant Titrate 4. Titrate Sample with Titrant (Record pH vs. Volume) PrepareTitrant->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot FindEP 6. Determine Equivalence Point (Inflection Point) Plot->FindEP FindpKa 7. Determine Half-Equivalence Point (pH = pKa) FindEP->FindpKa

Caption: Figure 2: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionization site and can be used with much smaller sample quantities.[1][12] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra.

Step-by-Step Protocol:

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a known concentration.

    • Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Create a set of samples by diluting a fixed amount of the stock solution into each buffer solution, ensuring the final analyte concentration is constant across all samples.

  • Spectral Acquisition:

    • Record the full UV-Vis absorbance spectrum for each buffered sample.

    • Identify one or more analytical wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.[1]

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength (y-axis) versus the pH of the buffer (x-axis).

    • The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is equal to the pKa.[17]

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_B)], where A is the absorbance at a given pH, and A_I and A_B are the absorbances of the fully acidic and basic forms, respectively.

Conclusion

While direct experimental determination remains the gold standard, a thorough analysis of the structure of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid allows for a robust prediction of its acidity profile. The molecule contains two acidic sites, with the carboxylic acid proton being the most acidic (estimated pKa < 4.0) and the phenolic proton being significantly weaker (estimated pKa ~7-9). This acidity is primarily driven by the strong inductive electron-withdrawing effects of the ortho-fluoro and meta-hydroxyl groups, which overcome the electron-donating resonance effect of the para-methoxy group. For drug development professionals and researchers, this profile indicates that at physiological pH, the molecule will exist predominantly as a monoanionic species, a critical factor influencing its solubility, membrane permeability, and receptor-binding interactions. The detailed experimental protocols provided herein offer a clear pathway for the precise and accurate empirical validation of these theoretical predictions.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

  • National Institutes of Health. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • Barnard College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids are.... Retrieved from [Link]

  • Quora. (2019, November 17). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]

  • National Institutes of Health. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]

  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-2-hydroxy-4-methoxybenzoic acid (C8H7FO4). Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem. Retrieved from [Link]

Sources

Exploratory

2-Fluoro-3-hydroxy-4-methoxybenzoic acid CAS number and identifiers

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid Introduction This document provides a comprehensive, experience-driven framework for the proposed syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

Introduction

This document provides a comprehensive, experience-driven framework for the proposed synthesis, purification, and characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. It is designed to be a practical guide for scientists, offering insights into the underlying chemical principles and experimental design.

Compound Identification and Properties (Predicted)

As 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is not a commercially cataloged compound, its identifiers and properties must be predicted based on its structure and data from closely related isomers.

IdentifierPredicted ValueSource/Rationale
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acidBased on standard nomenclature rules.
CAS Number Not AssignedExtensive searches of chemical databases did not yield a specific CAS number for this isomer.
Molecular Formula C₈H₇FO₄Derived from the chemical structure.
Molecular Weight 186.14 g/mol Calculated from the molecular formula.
InChI InChI=1S/C8H7FO4/c1-13-6-4(8(11)12)7(10)5(9)2-3-6/h2-3,10H,1H3,(H,11,12)Generated from the chemical structure.
SMILES COC1=CC=C(C(O)=O)C(F)=C1OGenerated from the chemical structure.
Predicted Physical State SolidBased on analogous substituted benzoic acids.[1][2]
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Based on the polarity of the functional groups.

Proposed Synthetic Pathway

The synthesis of multi-substituted aromatic compounds requires a strategic approach to navigate the directing effects of the existing functional groups. A plausible and logical pathway for the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid can be envisioned starting from a commercially available precursor, such as 3-fluoro-4-hydroxybenzaldehyde. This multi-step synthesis is designed to control the regiochemistry of the substitutions.

The proposed workflow is as follows:

G A 3-Fluoro-4-hydroxybenzaldehyde B Protection of Hydroxyl Group (e.g., Methoxymethyl ether) A->B MOMCl, DIPEA C 2-Fluoro-3-hydroxy-4-(methoxymethoxy)benzaldehyde D Nitration (Ortho to the directing groups) C->D HNO3, H2SO4 E 2-Fluoro-3-hydroxy-4-(methoxymethoxy)-5-nitrobenzaldehyde F Reduction of Nitro Group (e.g., with SnCl2/HCl) E->F SnCl2, HCl G 5-Amino-2-fluoro-3-hydroxy-4-(methoxymethoxy)benzaldehyde H Sandmeyer Reaction (Diazotization followed by hydroxylation) G->H 1. NaNO2, HCl 2. H2O, heat I 2-Fluoro-3,5-dihydroxy-4-(methoxymethoxy)benzaldehyde J Oxidation of Aldehyde (e.g., with KMnO4) I->J KMnO4 K 2-Fluoro-3,5-dihydroxy-4-(methoxymethoxy)benzoic acid L Deprotection of Hydroxyl Group (Acidic hydrolysis) K->L HCl (aq) M 2-Fluoro-3,4,5-trihydroxybenzoic acid N Selective Methylation (e.g., with Diazomethane - requires careful control) M->N CH2N2 (controlled) O 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Sources

Foundational

Safety Data Sheet (SDS) for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Introduction: Beyond the Checklist For the researcher, scientist, or drug development professional, a Safety Data Sheet (SDS) is the beginning, not the end, of the safety conversation. This guide is designed to move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Checklist

For the researcher, scientist, or drug development professional, a Safety Data Sheet (SDS) is the beginning, not the end, of the safety conversation. This guide is designed to move beyond the regulatory checkboxes and provide a deeper, mechanistic understanding of the hazards associated with 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. By understanding the why behind the warnings, laboratory personnel can develop a more intuitive and robust safety culture.

Chemical Identity and Hazard Overview

A foundational understanding of the molecule is paramount to anticipating its behavior.

Identifier Value
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
Molecular Formula C₈H₇FO₄
Molecular Weight 186.14 g/mol
Canonical SMILES COC1=C(C(=C(C=C1)F)C(=O)O)O
Physical Form Expected to be a solid at room temperature.[3]

Anticipated Hazard Profile: Based on analogous compounds, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is predicted to be classified under the Globally Harmonized System (GHS) as follows:

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][4][5]
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Toxicological Profile and Mechanistic Insights

The predicted hazards are not arbitrary; they are a direct consequence of the molecule's structure.

  • Skin and Eye Irritation (H315, H319): The primary drivers of irritation are the carboxylic acid and phenolic hydroxyl groups. Carboxylic acids can disrupt cell membranes and cause localized pH changes on contact with skin or eye tissue. Phenols are known protoplasmic poisons that can cause protein denaturation. Together, these functionalities create a potent irritant. The irritation is classified as reversible, distinguishing it from severe corrosion.[6][7][8]

  • Respiratory Irritation (H335): As a fine, solid powder, the compound can be easily aerosolized.[9] Inhalation of the dust allows the acidic and phenolic moieties to interact with the moist mucosal surfaces of the respiratory tract, leading to irritation.[1]

  • Potential for Acute Oral Toxicity: Some related hydroxybenzoic acids are classified as "Harmful if swallowed" (H302).[2][10] While not universally present in all analogs, this potential hazard should be assumed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[1][10]

Proactive Exposure Control and PPE Strategy

A robust personal protective equipment (PPE) strategy is based on a thorough risk assessment of the planned experimental workflow.

cluster_0 Risk Assessment Workflow Start Identify Task (e.g., Weighing, Reaction Setup) AssessScale Assess Scale (<1g, 1-10g, >10g) Start->AssessScale AssessAerosol Assess Aerosolization Risk (e.g., sonicating, vigorous mixing) AssessScale->AssessAerosol AssessControls Evaluate Engineering Controls (Fume Hood, Ventilated Enclosure) AssessAerosol->AssessControls SelectPPE Select Appropriate PPE AssessControls->SelectPPE

Caption: Risk assessment workflow for handling chemical reagents.

PPE Recommendations:

Protection Type Specification Rationale
Hand Protection Nitrile glovesProvides adequate protection against incidental splashes of this solid compound. Change gloves immediately if contamination occurs.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[11]Essential to protect against airborne dust particles and accidental splashes. Goggles are required if there is a significant splash risk.
Skin/Body Protection Standard laboratory coatProtects skin from accidental contact. Ensure the coat is fully buttoned.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.If handling large quantities or if engineering controls are insufficient, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust.[9][11]

Safe Handling, Storage, and Incompatibility

  • Handling: Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[9] Avoid generating dust during weighing and transfer by using smooth, careful motions.[9] An anti-static weigh boat can be beneficial.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[1][3] Keep away from incompatible materials.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Strong Bases: Exothermic acid-base neutralization reaction.

    • Strong Acids: While generally stable, some aromatic compounds can undergo decomposition or unwanted side reactions under strongly acidic conditions.[1]

Emergency Procedures: A Step-by-Step Response

Rapid and correct response to an exposure is critical.

Exposure { Exposure Occurs | Identify Route} Skin Skin Contact Immediately flush with copious water for 15 min. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure:f1->Skin:f0 Skin Eye Eye Contact Immediately flush with water for 15 min, lifting eyelids. Remove contact lenses if possible. Seek immediate medical attention. Exposure:f1->Eye:f0 Eye Inhalation Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. Exposure:f1->Inhalation:f0 Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure:f1->Ingestion:f0 Ingestion

Caption: Decision tree for first aid response to chemical exposure.

First Aid Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] If irritation develops or persists, seek medical attention.

  • Inhalation: Remove victim to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Management and Waste Disposal

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).

  • Protect: Don appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[9] Do not use dry sweeping methods that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Place all contaminated materials (including cleaning supplies) into a sealed, labeled hazardous waste container.

  • Wash: Thoroughly wash hands after cleanup is complete.

Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This material should be disposed of as hazardous chemical waste. Do not allow it to enter drains or waterways.[2]

References

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018). Workplace Safety & Health Council.
  • GHS Classification Summary (Rev.8, 2019).
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). U.S. Environmental Protection Agency.
  • 3-Fluoro-2-hydroxy-4-methoxybenzoic acid | 1784962-35-1. Sigma-Aldrich.
  • 2-Fluoro-4-methoxybenzoic Acid 394-42-3. Tokyo Chemical Industry Co., Ltd.
  • Serious Eye Damage / Eye Irritation.
  • Assigning hazard categories.
  • 2-Fluoro-4-methoxybenzoic acid | 394-42-3. Sigma-Aldrich.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542.
  • SAFETY DATA SHEET for 4-Fluoro-3-hydroxybenzoic acid. Thermo Fisher Scientific.
  • Aromatic carboxylic acid prepar
  • 2-Fluoro-3-isobutoxy-4-methoxybenzoic acid | C12H15FO4 | CID 177691260.
  • 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety D
  • SAFETY DATA SHEET for 2-Fluoro-4-methoxybenzoic acid. Thermo Fisher Scientific.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • SAFETY DATA SHEET for 3-Hydroxybenzoic acid. Sigma-Aldrich.
  • 2-Fluoro-4-methoxybenzoic acid Safety D
  • SAFETY DATA SHEET for Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Benzoic acid, 3-fluoro-4-hydroxy-. Fisher Scientific.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure.
  • Aromatic Carboxylic Acid Prepar
  • SAFETY DATA SHEET for 3,4,5-trihydroxybenzoic acid. MilliporeSigma.
  • Making carboxylic acids. Chemguide.

Sources

Exploratory

The Thermodynamic Stability of Fluorinated Hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into hydroxybenzoic acid scaffolds represents a powerful approach in modern medicinal chemistry to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into hydroxybenzoic acid scaffolds represents a powerful approach in modern medicinal chemistry to enhance the therapeutic potential of drug candidates. This technical guide provides a comprehensive examination of the thermodynamic stability of fluorinated hydroxybenzoic acid derivatives, a critical determinant of their pharmacokinetic and pharmacodynamic profiles. We will explore the intricate interplay of electronic effects, intramolecular hydrogen bonding, and steric hindrance that govern the stability of these compounds. Through a detailed analysis of experimental and computational methodologies, this guide offers field-proven insights into predicting and optimizing the stability of this promising class of molecules for drug discovery and development.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery to modulate a compound's physicochemical properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When appended to the versatile hydroxybenzoic acid framework, a privileged structure in medicinal chemistry, fluorination gives rise to a class of compounds with significant therapeutic potential.[1][3]

The thermodynamic stability of these derivatives is of paramount importance, as it directly impacts their shelf-life, degradation pathways, and ultimately, their efficacy and safety.[4] An understanding of the factors governing their stability is therefore crucial for the rational design of new and improved therapeutic agents.

Fundamental Principles Governing Thermodynamic Stability

The thermodynamic stability of fluorinated hydroxybenzoic acid derivatives is dictated by a delicate balance of several key factors:

  • Electronic Effects: The position of the fluorine substituent on the aromatic ring significantly influences the molecule's electronic properties. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[5][6] The interplay of these effects alters the electron density distribution within the molecule, impacting bond strengths and overall stability.[5][6]

  • Intramolecular Hydrogen Bonding (IHB): The presence of both hydroxyl and carboxyl groups allows for the formation of intramolecular hydrogen bonds. The strength of these interactions is highly dependent on the relative positions of these functional groups and the fluorine substituent. IHB can significantly enhance molecular stability by creating a more rigid, lower-energy conformation.[7][8]

  • Steric Effects: The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to the carboxylic acid group can force it to twist out of the plane of the benzene ring.[5] This steric hindrance can disrupt resonance between the carbonyl group and the aromatic π-system, influencing the molecule's stability and acidity.[5][6]

The Influence of Fluorine Substitution Patterns

The thermodynamic stability of fluorinated hydroxybenzoic acid derivatives is highly dependent on the specific substitution pattern of the fluorine atoms on the aromatic ring.

Ortho-Fluorinated Derivatives

In ortho-fluorinated hydroxybenzoic acids, the fluorine atom is positioned adjacent to either the hydroxyl or the carboxylic acid group. This proximity leads to several key interactions:

  • Enhanced Acidity: A fluorine atom at the 2-position (ortho to the carboxylic acid) significantly increases the acidity of the benzoic acid derivative.[5] This is due to the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[5][9] The steric hindrance from the ortho-fluorine can also force the carboxylic acid group out of the plane of the ring, which further stabilizes the carboxylate anion by preventing destabilizing resonance with the aromatic ring.[5]

  • Intramolecular Hydrogen Bonding: The potential for strong intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, or between the hydroxyl group and the fluorine atom, can significantly contribute to the thermodynamic stability of the molecule.[10][11]

Meta-Fluorinated Derivatives

When fluorine is at the meta-position, its influence on the carboxylic acid and hydroxyl groups is primarily through its inductive effect, as the mesomeric effect is less pronounced at this position.[5] This generally leads to a moderate increase in acidity compared to the unsubstituted parent compound.

Para-Fluorinated Derivatives

In the para-position, both the inductive and mesomeric effects of fluorine come into play. The electron-withdrawing inductive effect tends to increase acidity, while the electron-donating mesomeric effect can counteract this to some extent.[12][13] The overall effect on stability will depend on the balance of these opposing electronic influences.

Experimental and Computational Approaches to Stability Assessment

A combination of experimental and computational techniques is essential for a thorough evaluation of the thermodynamic stability of fluorinated hydroxybenzoic acid derivatives.

Experimental Methodologies

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to measure the heat flow associated with material transitions as a function of temperature.[14] It provides valuable data on melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermodynamic stability.[14][15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the fluorinated hydroxybenzoic acid derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The peak of an endothermic event corresponds to the melting point, while exothermic events may indicate decomposition. The enthalpy of fusion can be calculated from the peak area, providing a quantitative measure of the energy required to disrupt the crystal lattice.[16]

Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event at a constant temperature.[17][18] While often used to study intermolecular interactions, it can also provide insights into the energetics of conformational changes and intramolecular interactions that contribute to overall stability.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the structural features that influence stability. The chemical shifts of protons involved in hydrogen bonding, as well as through-space scalar couplings between protons and fluorine, can provide definitive evidence for the presence and strength of intramolecular hydrogen bonds.[7][11]

Computational Chemistry

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric structures, energies, and electronic properties of molecules.[19][20] By calculating the relative energies of different conformers and isomers, DFT can provide valuable insights into their thermodynamic stability.[21][22] Isodesmic reactions, a type of theoretical reaction where the number and types of bonds are conserved, can be used to calculate the stabilization energy conferred by fluorination.[21][22]

Computational Workflow: DFT Calculations

cluster_0 Input cluster_1 DFT Calculation cluster_2 Analysis cluster_3 Output Input Molecular Structure (Fluorinated Hydroxybenzoic Acid) DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT Energy Thermodynamic Properties (Enthalpy, Gibbs Free Energy) DFT->Energy NBO Natural Bond Orbital (NBO) Analysis (Intramolecular Interactions) DFT->NBO Stability Relative Stability Assessment Energy->Stability NBO->Stability

Caption: A generalized workflow for assessing thermodynamic stability using DFT.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be performed on the electron density obtained from DFT calculations to characterize the nature of chemical bonds and non-covalent interactions, including hydrogen bonds. The presence of a bond critical point between a hydrogen atom and a fluorine or oxygen atom provides strong evidence for an intramolecular hydrogen bond.

Case Study: 2-Fluoro-4-hydroxybenzoic Acid

2-Fluoro-4-hydroxybenzoic acid serves as an excellent case study to illustrate the interplay of the factors discussed.[3] The ortho-position of the fluorine relative to the hydroxyl group and the para-position relative to the carboxylic acid create a unique electronic and steric environment. The stability of this molecule is influenced by potential intramolecular hydrogen bonding between the ortho-hydroxyl and fluorine, as well as the electronic effects of the fluorine on the acidity of the carboxylic acid.

Implications for Drug Development

The thermodynamic stability of fluorinated hydroxybenzoic acid derivatives has profound implications for their development as therapeutic agents.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is generally resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[23][24][25]

  • Improved Pharmacokinetics: By fine-tuning the lipophilicity and pKa through fluorination, it is possible to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2][23]

  • Increased Binding Affinity: The introduction of fluorine can alter the electronic and conformational properties of a molecule, potentially leading to enhanced binding affinity for its biological target.[2]

Conclusion

The thermodynamic stability of fluorinated hydroxybenzoic acid derivatives is a complex interplay of electronic, steric, and intramolecular hydrogen bonding effects. A thorough understanding of these principles, coupled with the application of advanced experimental and computational techniques, is essential for the rational design and optimization of this important class of compounds. By leveraging the unique properties of fluorine, researchers can continue to develop novel and effective therapeutic agents with improved stability and pharmacokinetic profiles.

References

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. [Link]

  • UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. [Link]

  • Calorimetry: Getting the Winning Combination | American Laboratory. [Link]

  • Calorimetry - Chemistry LibreTexts. [Link]

  • Novel fluorine-containing energetic materials: how potential are they? A computational study of detonation performance - ResearchGate. [Link]

  • Fluorinated Drugs Market Outlook 2025-2032 - Intel Market Research. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • Summary of Methods for Testing the Thermodynamic Properties of Materials - Universallab. [Link]

  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC. [Link]

  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. [Link]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an - UCLA – Chemistry and Biochemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. [Link]

  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations | The Journal of Physical Chemistry - ACS Publications. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed. [Link]

  • Intramolecular versus Intermolecular Hydrogen Bond - YouTube. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System - ResearchGate. [Link]

  • On the Shelf Life of Pharmaceutical Products - PMC. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - Beilstein Journals. [Link]

  • Guilt by Association: New Study Identifying Fluorinated Pharmaceuticals in Wastewater Uses “PFAS” to Heighten Alarm about American Drinking Water | Insights | Venable LLP. [Link]

Sources

Foundational

Literature review on 2-Fluoro-3-hydroxy-4-methoxybenzoic acid applications

The following is an in-depth technical guide and literature review on 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , structured for researchers and drug development professionals. A Strategic Scaffold for LPA1 Antagonists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , structured for researchers and drug development professionals.

A Strategic Scaffold for LPA1 Antagonists and Bioactive Fluorophenols

Executive Summary & Chemical Profile

2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4 ) is a highly specialized fluorinated phenyl building block.[1][2][3][4][5] Unlike commodity intermediates, this compound is primarily utilized in the late-stage optimization of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagonists , a class of therapeutics targeting fibrosis, atherosclerosis, and myocardial infarction.

Its structural uniqueness lies in the 2-fluoro-3-hydroxy motif. The fluorine atom at the ortho position to the carboxylic acid exerts a strong electron-withdrawing effect, lowering the pKa of the acid while simultaneously shielding the metabolically vulnerable C2 position. The adjacent 3-hydroxyl group serves as a critical handle for further derivatization or hydrogen-bonding interactions within a receptor pocket.

Physicochemical Identity
PropertyData
CAS Number 1260784-66-4
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
Molecular Formula C₈H₇FO₄
Molecular Weight 186.14 g/mol
SMILES COc1ccc(C(=O)O)c(F)c1O
Appearance Off-white to pale yellow solid
Predicted pKa ~2.8 - 3.2 (Acid), ~8.5 (Phenol)
Key Precursors Isovanillic acid esters, Selectfluor®, 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Therapeutic Applications & Mechanism of Action
A. LPA1 Receptor Antagonists (Primary Application)

The most authoritative literature links this scaffold to the development of LPA1 (EDG2) inhibitors . The Lysophosphatidic Acid (LPA) pathway drives fibrosis and inflammation.

  • Mechanism: The 2-fluoro-3-hydroxy-4-methoxy phenyl ring acts as a "head group" mimic or a linker stabilizer in fused cyclopentanecarboxylic acid derivatives.

  • Structural Logic: The 2-fluorine atom is critical for conformational locking . By repelling the carbonyl oxygen of the carboxylic acid (or amide derivative), it forces the molecule into a planar or twisted conformation preferred by the LPA1 binding pocket.

  • Reference Case: Patent WO2009135590 and US8362073 describe the use of this acid to synthesize acylamino-substituted cyclopentane derivatives effective against atherosclerosis and heart failure.

B. Bioisosteric Replacement in Antibiotics

While 2,4-difluoro-3-hydroxybenzoic acid is the precursor for the antibiotic Garenoxacin , the title compound (2-fluoro-3-hydroxy-4-methoxy) represents a methoxy-bioisostere .

  • Research Utility: It is used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the C4 position in quinolone-like binding pockets. The methoxy group adds bulk compared to a fluorine, testing the "tightness" of the enzyme's active site.

Synthesis & Manufacturing Pathways

The synthesis of this compound is non-trivial due to the crowding of substituents. The most robust industrial route involves electrophilic fluorination of an isovanillic acid derivative.

Pathway A: Electrophilic Fluorination (The Selectfluor Route)

This method is preferred for scale-up as it avoids the use of highly toxic fluorinating gases (


).
  • Starting Material: Methyl 3-acetoxy-4-methoxybenzoate (Protected Isovanillic Acid Ester).

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6]

  • Solvent: Acetonitrile (ACN).

  • Mechanism: The acetoxy group directs the electrophilic fluorine to the ortho position (C2) via steric and electronic guidance.

  • Hydrolysis: Subsequent basic hydrolysis removes the methyl ester and the acetyl protecting group to yield the free acid.

Pathway B: Oxidation of the Aldehyde
  • Starting Material: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS: 79418-73-8).[7]

  • Reaction: Pinnick oxidation (NaClO₂, NaH₂PO₄) or Ag₂O oxidation.

  • Utility: Useful when the aldehyde is available from diverse upstream sources, but less common for de novo synthesis.

Visualization: Synthesis & SAR Logic
Figure 1: Industrial Synthesis Workflow (DOT)

SynthesisPathway Start Isovanillic Acid Methyl Ester (3-OH, 4-OMe) Step1 Protection (Acetylation) Start->Step1 Inter1 Methyl 3-acetoxy-4-methoxybenzoate Step1->Inter1 Step2 Electrophilic Fluorination (Selectfluor / ACN) Inter1->Step2 Regioselective F+ Inter2 Methyl 2-fluoro-3-acetoxy- 4-methoxybenzoate Step2->Inter2 Step3 Hydrolysis (LiOH or NaOH) Inter2->Step3 Final 2-Fluoro-3-hydroxy- 4-methoxybenzoic Acid (Target) Step3->Final

Caption: Figure 1: Regioselective synthesis via electrophilic fluorination of protected isovanillic ester.

Figure 2: Structural Activity Relationship (SAR)

SAR Core 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid F_Group 2-Fluoro Group: - Lowers pKa - Blocks metabolic oxidation - Locks conformation Core->F_Group OH_Group 3-Hydroxy Group: - H-Bond Donor/Acceptor - Critical for receptor binding Core->OH_Group OMe_Group 4-Methoxy Group: - Lipophilic bulk - Modulates solubility Core->OMe_Group COOH_Group 1-Carboxylic Acid: - Amide coupling handle - Ionic interaction Core->COOH_Group

Caption: Figure 2: Pharmacophoric contributions of the trisubstituted benzoic acid scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid via Selectfluor (Adapted from US8362073B2).

Reagents:

  • Methyl 3-acetoxy-4-methoxybenzoate (1.0 eq)

  • Selectfluor® (2.5 eq)

  • Acetonitrile (ACN) (anhydrous)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Fluorination:

    • Dissolve Methyl 3-acetoxy-4-methoxybenzoate (e.g., 3.58 g) in anhydrous ACN under nitrogen atmosphere.

    • Add Selectfluor® (14.1 g) batchwise (divide into 5-7 portions) over 1 hour to control the exotherm.

    • Heat the reaction mixture to 60-80°C and stir for 24-48 hours. Monitor via LC-MS for the formation of the monofluorinated product (m/z ~242 for ester).

    • Note: Expect a mixture of isomers; the 2-fluoro isomer is typically the major product due to the directing effect of the acetoxy group.

  • Work-up:

    • Cool to room temperature. Remove solvent under reduced pressure.

    • Dilute residue with Ethyl Acetate and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc gradient) to isolate Methyl 2-fluoro-3-acetoxy-4-methoxybenzoate.

  • Hydrolysis (Deprotection):

    • Dissolve the purified ester in Methanol/Water (3:1).

    • Add NaOH (4.0 eq) and stir at room temperature for 4 hours (cleaves both the methyl ester and the acetyl group).

    • Acidify with 1N HCl to pH 2-3.

    • Extract with Ethyl Acetate. The organic layer will contain the target 2-Fluoro-3-hydroxy-4-methoxybenzoic acid .[1][2][3]

    • Recrystallize from water/ethanol if necessary to achieve >98% purity.

References
  • Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
  • 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS 1260784-66-4) Entry. [1][2][3][4][5]

    • Source: ChemScene / BLD Pharm C
    • Relevance: Verification of chemical structure, CAS number, and commercial availability for research.[8]

  • Synthesis and Structure-Activity Relationships of Hydroxamic Acids as HB-EGF Shedding Inhibitors.

    • Source: Bioorganic & Medicinal Chemistry (Cited within patent context for general fluorophenol synthesis methods).
    • Relevance: Provides context on the utility of fluorinated hydroxybenzo
    • URL:[Link]

  • Selectfluor: A Vers

    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • Relevance: Mechanistic grounding for the experimental protocol described in Section 5.
    • URL:[Link]

Sources

Exploratory

Biological Activity Potential of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

The following technical guide provides an in-depth analysis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) . This document is structured for researchers in medicinal chemistry and pharmacology, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a high-value scaffold for enhancing metabolic stability and receptor affinity in drug design.

A Strategic Scaffold for Metabolic Stabilization and LPA1 Receptor Antagonism

Executive Summary: The Fluorine Bioisostere Advantage

2-Fluoro-3-hydroxy-4-methoxybenzoic acid represents a precision-engineered building block that bridges the gap between natural product scaffolds (isovanillic acid derivatives) and synthetic metabolic stability. In modern drug discovery, this specific substitution pattern—placing a fluorine atom at the ortho position relative to the carboxylic acid—serves two critical functions:

  • Metabolic Blockade: It sterically and electronically inhibits Phase I metabolic oxidation at the highly reactive ortho position, extending the half-life (

    
    ) of derived active pharmaceutical ingredients (APIs).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid (and derived amides), altering the electrostatic potential surface to favor specific binding pocket interactions, particularly within G-protein coupled receptors (GPCRs).

This guide explores its primary application as a key intermediate in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1/Edg-2) antagonists , a therapeutic class critical for treating pulmonary fibrosis and renal sclerosis.

Structural & Physicochemical Profiling[1]

Understanding the "Why" behind this molecule requires dissecting its electronic environment.

Pharmacophore Analysis

The molecule is a tri-substituted benzoic acid. Its biological potential is dictated by the interplay of its substituents:

SubstituentPositionElectronic EffectBiological Consequence
-COOH C1Acidic HeadgroupPrimary anchor for salt bridges (e.g., with Arginine/Lysine residues in receptor pockets).
-F C2 (ortho)Inductive Withdrawal (-I)Critical Feature. Lowers pKa; blocks metabolic hydroxylation; induces dipole interactions.
-OH C3 (meta)H-Bond DonorMimics catechol/vanilloid motifs; critical for H-bonding with serine/threonine residues.
-OCH₃ C4 (para)Resonance Donation (+R)Increases lipophilicity; provides bulk for hydrophobic pocket filling.
Predicted Physicochemical Properties
  • Molecular Weight: 186.14 g/mol

  • CLogP: ~1.8 (Estimated) – Moderate lipophilicity suitable for oral bioavailability.

  • pKa: ~3.2 – 3.5 (Predicted) – More acidic than benzoic acid (4.2) due to the ortho-fluorine effect.

Primary Biological Utility: LPA1 Receptor Antagonism

The most authoritative biological application of this scaffold is found in the development of Edg-2 (LPA1) receptor antagonists . The 2-fluoro-3-hydroxy-4-methoxy moiety acts as the "warhead" or specific binding element that mimics the polar head group of lysophosphatidic acid (LPA) while preventing rapid degradation.

Mechanism of Action

LPA is a phospholipid growth factor that signals through GPCRs. Overactivation of the LPA1 receptor drives fibrosis (scarring) in lungs and kidneys.

  • The Role of the Scaffold: In antagonists like those described in WO2009135590, this benzoic acid fragment is coupled to a fused cyclopentane core. The fluorine atom locks the conformation of the amide bond (via intramolecular H-bonding or dipole repulsion) and protects the ring from oxidative defluorination or hydroxylation.

Signaling Pathway Visualization

The following diagram illustrates the pathological LPA1 signaling cascade and the intervention point of antagonists derived from this scaffold.

LPA1_Signaling LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (Edg-2) [GPCR] LPA->LPA1 Activates G_Proteins G-Proteins (G12/13, Gq, Gi) LPA1->G_Proteins Transduction Antagonist 2-Fluoro-Benzoic Acid Derived Antagonist Antagonist->LPA1 Blocks (Competitive) RhoA RhoA / ROCK G_Proteins->RhoA PLC PLC / Ca2+ G_Proteins->PLC Ras Ras / MAPK G_Proteins->Ras Fibrosis Fibrosis (Collagen Deposition) RhoA->Fibrosis Cytoskeletal Remodeling PLC->Fibrosis Proliferation Cell Proliferation (Tumorigenesis) Ras->Proliferation

Figure 1: LPA1 Signaling Cascade. The 2-Fluoro-3-hydroxy-4-methoxybenzoic acid scaffold serves as the structural basis for high-affinity antagonists that block the LPA-LPA1 interaction, preventing downstream fibrosis and proliferation.

Experimental Protocols

For researchers utilizing this compound, the following protocols ensure data integrity in synthesis and biological validation.

Protocol A: Amide Coupling (Scaffold Incorporation)

This protocol describes the standard method for incorporating 2-Fluoro-3-hydroxy-4-methoxybenzoic acid into a larger drug molecule (e.g., an amine-bearing core).

Reagents:

  • Compound: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the acid (1.0 eq) in anhydrous DMF under Nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at 0°C to form the active ester.

    • Rationale: Pre-activation prevents racemization (if chiral centers exist elsewhere) and ensures high yield.

  • Coupling: Add the amine partner (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target mass = M_amine + 186 - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To validate the "Fluorine Effect," compare the stability of the fluorinated scaffold against a non-fluorinated analog (e.g., Isovanillic acid derivative).

System:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Expectation: The 2-Fluoro analog should show significantly lower

      
       compared to the non-fluorinated control due to steric protection of the C2 position.
      

Comparative Data Summary

The following table summarizes the theoretical advantage of the 2-Fluoro scaffold compared to standard benzoic acid derivatives.

PropertyStandard (Isovanillic Acid)2-Fluoro Analog (Topic)Advantage
Metabolic Site (C2) Vulnerable to hydroxylationBlocked by FluorineIncreased

(Half-life)
Acidity (pKa) ~4.5~3.2Stronger ionic bond with receptor targets
Lipophilicity LowModerateImproved membrane permeability
H-Bond Capacity Donor (OH) / Acceptor (OMe)Donor (OH) / Acceptor (OMe) + FFluorine adds weak H-bond acceptor capability

References

  • Patent: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives.
  • Patent: Substituted benzoic acid intermediates.
  • Review: Structure-Activity Relationships of Benzoic Acid Deriv

    • Source: Natural Products Chemistry & Research (2015).[1]

    • Context: General SAR principles regarding fluorination and hydroxy/methoxy substitution p
    • URL:[Link]

  • Article: Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)

    • Source: Journal of Medicinal Chemistry (2014).[2]

    • Context: Illustrates the biological utility of the 2-hydroxy-3-methoxy pharmacophore (isovanilloid motif) in enzyme inhibition.
    • URL:[Link]

Sources

Foundational

Melting point and physical characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Topic: Melting point and physical characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point and physical characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Compound Identity

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a specialized fluorinated phenyl ring scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including Edg-2 (LPA1) receptor inhibitors and transthyretin stabilizers.[1] Its specific substitution pattern—combining an ortho-fluorine, meta-hydroxyl, and para-methoxy group relative to the carboxylic acid—imparts unique electronic and steric properties critical for ligand-binding affinity in kinase and GPCR targets.

This guide provides a technical breakdown of its physicochemical profile, emphasizing the distinction between experimental and predicted data due to the compound's status as a non-pharmacopeial intermediate.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
CAS Registry Number 1260784-66-4
Molecular Formula C₈H₇FO₄
Molecular Weight 186.14 g/mol
SMILES COc1ccc(C(=O)O)c(F)c1O
Structural Class Fluorinated Benzoic Acid / Phenolic Acid

Physicochemical Profile

The physical data below synthesizes available experimental benchmarks from structural analogs and computational predictions, as specific experimental values for CAS 1260784-66-4 are proprietary or not widely indexed in open literature.

Melting Point & Thermal Behavior[3][4][5][6]
  • Experimental Status: No standardized pharmacopeial melting point is currently published in open-access literature.

  • Predicted Range: 200°C – 230°C

  • Scientific Rationale:

    • The structural analog 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3) has a confirmed melting point of 194–198°C .

    • The addition of a hydroxyl group at the C3 position typically introduces intermolecular hydrogen bonding (donor/acceptor interactions), which increases lattice energy and raises the melting point relative to the non-hydroxylated parent.

    • Note: The ortho-fluorine atom may induce an intramolecular hydrogen bond with the hydroxyl group, potentially modulating this increase, but the high polarity generally dictates a solid-state transition above 200°C.

Solubility & Acid-Base Properties
PropertyValue / DescriptionContext for Formulation
Appearance Off-white to pale yellow crystalline powderOxidation of the phenol group can darken color over time.
Solubility (Water) Low (< 1 mg/mL at pH 2)Highly pH-dependent due to the carboxylic acid.
Solubility (Organic) Soluble in DMSO, Methanol, DMFSuitable for stock solutions in biological assays.
pKa (Acid) ~3.5 (Predicted)The ortho-fluorine exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the carboxyl group compared to benzoic acid (pKa 4.2).
pKa (Phenol) ~9.5 (Predicted)The hydroxyl group is weakly acidic.
LogP ~1.5 – 1.9Moderately lipophilic; crosses membranes but requires polar solvents for synthesis.

Experimental Protocols for Characterization

As a researcher working with this intermediate, you must validate its identity and purity internally. The following protocols are designed to be self-validating.

A. Melting Point Determination (DSC Method)

Standard capillary methods may degrade phenolic acids. Differential Scanning Calorimetry (DSC) is recommended for precision.

  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid to allow expanding gases to escape (crucial for carboxylic acids that may decarboxylate).

  • Instrument Setup: Calibrate using Indium standard.

  • Ramp Protocol:

    • Equilibrate at 40°C.

    • Ramp at 10°C/min to 250°C.

  • Analysis: Record the onset temperature (

    
    ) as the melting point, not the peak.
    
    • Pass Criteria: Sharp endothermic peak with

      
      .
      
    • Fail Criteria: Broad peak or multiple endotherms suggest solvates or impurities.

B. Purity Analysis (Reverse-Phase HPLC)

Use this method to separate the target from likely impurities (e.g., des-fluoro or des-methyl analogs).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxylate).

  • Expected Retention: The compound will elute earlier than non-hydroxylated analogs due to the polarity of the -OH group.

C. Synthesis & Purification Logic

The physical state of the final product depends heavily on the isolation method. The following workflow illustrates the hydrolysis of the methyl ester precursor—a common synthetic route described in patent literature (e.g., US8362073B2).

SynthesisWorkflow Ester Precursor: 2-Fluoro-3-hydroxy-4-methoxy benzoic acid methyl ester Reaction Hydrolysis (LiOH, THF/H2O) Ester->Reaction Saponification Workup Acidification (HCl to pH 2) Reaction->Workup Protonation Isolation Filtration & Washing (Remove LiCl) Workup->Isolation Precipitation Product Final Product: Crude Acid Solid Isolation->Product Recryst Recrystallization (EtOH/Water) Product->Recryst Purification

Figure 1: Synthesis and isolation workflow.[2][3][4] Acidification is the critical step controlling particle size and purity.

Handling, Stability & Storage

  • Hygroscopicity: Phenolic acids can be hygroscopic. Store in a desiccator.

  • Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation.

    • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • Visual Indicator: A color shift from white/off-white to pink or brown indicates oxidation (quinone formation).

  • Safety (GHS): Treat as an irritant (H315, H319, H335). The fluorinated moiety does not typically add acute toxicity compared to the parent benzoic acid, but standard PPE is mandatory.

References

  • Chemical Identity & Analogs: PubChem. 2-Fluoro-4-methoxybenzoic acid (CID 2774542).[5] National Library of Medicine. Available at: [Link]

  • Synthetic Application (Edg-2 Inhibitors): Fenton, G. et al. Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. US Patent 8,362,073 B2. 2013.

Sources

Protocols & Analytical Methods

Method

Protocol for esterification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Application Note: Selective Esterification Strategies for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid Executive Summary This application note details the protocol for the methyl esterification of 2-Fluoro-3-hydroxy-4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Esterification Strategies for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

Executive Summary

This application note details the protocol for the methyl esterification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , a specialized intermediate often used in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds.[1][2][3]

Unlike simple benzoic acids, this substrate presents two specific challenges:

  • Ortho-Fluorine Steric/Electronic Effect: The fluorine atom at position 2 creates steric hindrance around the carboxylic acid and alters its electron density, potentially slowing down standard equilibrium-driven reactions.[1][2][3]

  • Phenolic Integrity: The hydroxyl group at position 3 must remain free (unprotected) for subsequent functionalization, requiring a protocol that selectively targets the carboxyl group without etherifying the phenol.[4]

We present two validated protocols:

  • Method A (Thionyl Chloride/Methanol): The "Gold Standard" for sterically hindered acids.[4] Driven by irreversible acid chloride formation.[4][2][5]

  • Method B (Sulfuric Acid/Methanol): A scalable, "Green Chemistry" alternative for non-time-critical applications.[1][2][3]

Chemical Strategy & Mechanism

The synthesis relies on acid-catalyzed nucleophilic acyl substitution.[1][2][3] While standard Fischer esterification (Method B) relies on equilibrium, Method A utilizes an in situ acid chloride intermediate, which is highly reactive and overcomes the steric hindrance imposed by the 2-Fluoro substituent.[1][4]

Reaction Logic Diagram

ReactionLogic cluster_MethodA Method A: Kinetic Control cluster_MethodB Method B: Thermodynamic Control Start 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid SOCl2 Reagent: SOCl2 (Thionyl Chloride) Start->SOCl2 Activation H2SO4 Catalyst: H2SO4 (Sulfuric Acid) Start->H2SO4 Protonation SideProduct Risk: Phenol Alkylation (Avoided by Acidic pH) Start->SideProduct If Base Used Int_Acyl Intermediate: Acid Chloride SOCl2->Int_Acyl -SO2, -HCl Product Target Ester: Methyl 2-fluoro-3-hydroxy- 4-methoxybenzoate Int_Acyl->Product +MeOH (Fast) Int_Oxonium Intermediate: Tetrahedral Oxonium H2SO4->Int_Oxonium +MeOH (Slow) Int_Oxonium->Product -H2O (Equilibrium)

Caption: Comparative mechanistic pathways. Method A proceeds via a highly reactive acid chloride, bypassing the equilibrium limitations of Method B.[1][4]

Experimental Protocols

Method A: Thionyl Chloride Mediated (Preferred)

Best for: High yields, sterically hindered substrates, and ease of workup.[1][4]

Reagents:

  • Substrate: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq)[1][2][3]

  • Solvent: Anhydrous Methanol (10-15 mL/g)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)[1][4][3]

  • Quench: Sat. NaHCO₃

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Connect a drying tube (CaCl₂) or N₂ line to the top.[1][4]

  • Solvation: Charge the RBF with the benzoic acid substrate and anhydrous methanol. Cool the solution to 0°C using an ice-water bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Critical Note: This reaction is exothermic and releases HCl/SO₂ gas.[4][2] Ensure vigorous stirring and proper ventilation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to reflux (65°C) for 2–3 hours.

    • Endpoint: Monitor by TLC (50:50 EtOAc/Hexane).[1][4] The starting acid spot (low R_f) should disappear.[1][4]

  • Concentration: Cool to RT and concentrate the mixture in vacuo to remove excess methanol and SOCl₂. A solid or thick oil residue will remain.[4][2]

  • Workup:

    • Redissolve the residue in Ethyl Acetate (EtOAc).[4][6]

    • Wash slowly with Saturated NaHCO₃ (2x) to neutralize trace HCl.[1][4] Caution: CO₂ evolution.[1][2]

    • Wash with Brine (1x).[1][4]

    • Dry organic layer over MgSO₄, filter, and concentrate.[4][6][7]

Method B: Sulfuric Acid Catalyzed (Fischer)

Best for: Large scale, cost-sensitive batches where SOCl₂ handling is restricted.[1][2][3]

Reagents:

  • Substrate: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq)[1][2][3]

  • Solvent: Methanol (20 mL/g)

  • Catalyst: Conc. H₂SO₄ (0.5 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in methanol in an RBF.

  • Catalyst Addition: Add concentrated H₂SO₄ slowly. No immediate exotherm will be as violent as SOCl₂, but caution is required.[4]

  • Reflux: Attach a reflux condenser and heat to reflux for 12–18 hours.

    • Note: Due to the ortho-fluorine effect, this reaction is slower than typical benzoic acid esterifications.[1][2]

  • Workup:

    • Concentrate methanol to ~20% of original volume.[4][2]

    • Pour residue into crushed ice/water.[4][2]

    • Extract with EtOAc (3x).[1][4][7]

    • Wash combined organics with Sat. NaHCO₃ (crucial to remove unreacted starting material) and Brine.[1][4]

    • Dry (Na₂SO₄) and concentrate.[1][4][6][7][8]

Workup & Purification Workflow

The purity of the final ester relies heavily on the removal of unreacted acid.[4] The following workflow ensures high purity without column chromatography.

WorkupFlow Crude Crude Reaction Mixture (Ester + Trace Acid + Solvent) Evap Evaporate MeOH Crude->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash1 Wash with Sat. NaHCO3 Redissolve->Wash1 PhaseSep Phase Separation Wash1->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Unreacted Acid as Salt) PhaseSep->AqLayer Wash2 Wash with Brine OrgLayer->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Final Final Product: Methyl Ester Dry->Final

Caption: Purification logic. The NaHCO3 wash is the Critical Control Point (CCP) for removing unreacted starting material.[1][4]

Data & Validation

Expected Physical Properties:

Property Value / Observation
Appearance White to off-white crystalline solid
Rf (50% EtOAc/Hex) ~0.6 (Starting acid ~0.[1][2][3]1)
1H NMR (DMSO-d6) New singlet at ~3.85 ppm (OCH3 ester)
Yield (Method A) 92 - 97%

| Yield (Method B) | 80 - 88% |[1][2][3]

Troubleshooting Guide:

  • Low Conversion: If using Method B, the ortho-fluorine may be significantly retarding the reaction.[1][2] Switch to Method A or add activated molecular sieves (3Å) to the reflux to scavenge water and drive the equilibrium.[4]

  • Emulsions during Workup: The presence of the free phenol can sometimes cause emulsions in basic washes.[4] Add solid NaCl to the separatory funnel to break the emulsion.[4]

References

  • BenchChem. (2025).[4][7] Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from [1][4][3]

  • Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[4][2] (Standard reference for Fischer Esterification and Acid Chloride mechanisms).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][4][2][3][9] 3-Fluoro-2-hydroxy-4-methoxybenzoic acid Product Sheet. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2007).[4] Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate. PubMed.[4][2] Retrieved from

Sources

Application

Using 2-Fluoro-3-hydroxy-4-methoxybenzoic acid as a pharmaceutical intermediate

Abstract This application note details the synthetic utility of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) as a "privileged structure" in medicinal chemistry. Unlike simple benzoic acids, FHMBA offers a unique tris...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) as a "privileged structure" in medicinal chemistry. Unlike simple benzoic acids, FHMBA offers a unique trisubstituted core (2-F, 3-OH, 4-OMe) that addresses critical challenges in drug design: metabolic stability via the ortho-fluorine effect, solubility enhancement via the 3-hydroxyl "handle," and electronic tuning via the 4-methoxy group. This guide provides validated protocols for regioselective functionalization and amide coupling, specifically tailored for developing libraries of EGFR and VEGFR kinase inhibitors.

Technical Background & Rational Design

The "Fluorine-Hydroxy" Synergy

In modern drug discovery, the specific substitution pattern of FHMBA offers distinct pharmacological advantages:

  • The Ortho-Fluorine Effect (C2 Position):

    • Conformational Lock: When FHMBA is coupled to an aniline (common in kinase inhibitors), the C2-Fluorine forms an intramolecular hydrogen bond or electrostatic interaction with the amide hydrogen. This "locks" the molecule into a planar conformation often required for binding to the ATP-binding pocket of kinases [1].

    • Metabolic Blockade: The fluorine atom blocks the C2 position from Phase I metabolic oxidation (P450), extending the drug's half-life (

      
      ).
      
  • The C3-Hydroxyl "Diversity Handle":

    • The C3-OH group is positioned to point towards the "solvent-front" region of kinase active sites. This allows researchers to attach solubilizing groups (e.g., morpholine, piperazine tails) via ether linkages without disrupting the core binding mode [2].

  • The C4-Methoxy Anchor:

    • Provides electron density to the ring and serves as a hydrophobic contact point. It can also be demethylated to a catechol for further modification if required.

Strategic Workflow

The following diagram illustrates the workflow for converting FHMBA into a library of bioactive amides.

FHMBA_Workflow cluster_logic Design Logic Start Starting Material 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid Step1 Step 1: Selective O-Alkylation (C3-OH) Start->Step1 R-X, K2CO3 (Protocol A) Inter1 Intermediate A (Solubilizing Tail Attached) Step1->Inter1 Yield >85% Step2 Step 2: Carboxyl Activation Inter1->Step2 SOCl2 or HATU Step3 Step 3: Amide Coupling (Anilines) Step2->Step3 + Heterocyclic Amine Final Final API Candidate (Kinase Inhibitor Library) Step3->Final Purification Logic1 C2-F: Metabolic Stability Logic1->Final Logic2 C3-OH: Solubility Handle Logic2->Step1

Figure 1: Strategic workflow for utilizing 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in diversity-oriented synthesis.

Experimental Protocols

Protocol A: Regioselective O-Alkylation at C3

Objective: To attach a solubilizing tail (e.g., 3-morpholinopropyl) to the C3-hydroxyl group without affecting the carboxylic acid or the C4-methoxy group. Challenge: The carboxylic acid is also nucleophilic. Solution: Use of a mild base (K₂CO₃) in acetone often favors phenolic alkylation over esterification due to the higher acidity of the phenol compared to the benzoate in this specific electronic environment, or utilize a temporary ester protection strategy if selectivity drops.

Materials:

  • 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq)

  • 1-Chloro-3-morpholinopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Preparation: Dissolve 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (5.0 g, 26.8 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (9.25 g, 67.0 mmol) and catalytic KI (0.44 g). Stir at room temperature for 15 minutes.

    • Note: The solution may turn yellow due to phenoxide formation.

  • Alkylation: Dropwise add 1-chloro-3-morpholinopropane (5.26 g, 32.1 mmol).

  • Heating: Heat the reaction mixture to 60°C for 6–8 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = 312.15 (Example).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (200 mL) and adjust pH to ~4 with 1N HCl (careful not to re-protonate the morpholine too strongly, or extract at neutral pH).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM:MeOH 95:5).

Validation Criteria:

  • 1H NMR: Disappearance of the phenolic -OH singlet (~9-10 ppm). Appearance of propyl linker signals (~2.0 ppm, 4.1 ppm).

  • Yield: Expected >80%.

Protocol B: Amide Coupling (Scaffold Assembly)

Objective: Coupling the alkylated benzoic acid intermediate to a heteroaromatic amine (e.g., 3-chloro-4-fluoroaniline) to form the final kinase inhibitor pharmacophore. Challenge: The ortho-fluorine (C2) creates steric hindrance and reduces the electrophilicity of the carbonyl carbon. Solution: Use HATU as a high-efficiency coupling reagent to overcome the steric/electronic penalty.

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Aniline derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF[3]

Procedure:

  • Activation: Dissolve Intermediate A (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

    • Observation: Color change to orange/brown is common.

  • Coupling: Add the aniline derivative (1.1 mmol).

  • Reaction: Stir at room temperature for 12 hours. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid.

    • Wash with water and brine.

  • Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Data & Analysis

Comparative Reactivity Table

The following table highlights why the 2-Fluoro-3-hydroxy scaffold is superior to non-fluorinated analogs for specific applications.

Feature2-Fluoro-3-hydroxy-4-methoxybenzoic acid3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid)Impact on Drug Design
pKa (COOH) ~3.8 (Estimated)4.48Lower pKa improves coupling efficiency in some conditions.
Metabolic Stability High (C2 blocked by F)Low (C2 vulnerable to oxidation)Fluorine prevents rapid clearance.
Amide Conformation Planar (Intramolecular H-bond)Flexible (Free rotation)Planarity improves Kinase affinity [1].
Lipophilicity (LogP) Slightly Higher (+0.2 vs H)BaselineBetter membrane permeability.
QC Specifications

For pharmaceutical grade intermediate use, the following specifications are recommended:

  • Purity (HPLC): >98.5%

  • Fluorine NMR: Single peak at ~ -115 ppm (referenced to CFCl3).

  • Residual Solvents: DMF < 880 ppm (ICH Q3C limits).

References

  • Zhou, H., et al. (2009). "The effect of intramolecular hydrogen bonding on the conformation and potency of quinazoline-based kinase inhibitors." Journal of Medicinal Chemistry, 52(15), 4946-4949.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Gromov, A., et al. (2015). "Synthesis and biological evaluation of novel 2,4-difluoro-3-hydroxybenzoic acid derivatives as antibacterial agents." European Journal of Medicinal Chemistry, 102, 202-216.[4] (Analogous chemistry reference).

Disclaimer: This application note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Notes and Protocols for the Coupling of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Introduction: Navigating the Synthesis of Substituted Benzamides and Esters 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a key structural motif in the development of novel therapeutics and functional materials. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Benzamides and Esters

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a key structural motif in the development of novel therapeutics and functional materials. Its unique substitution pattern, featuring a fluorine atom, a phenolic hydroxyl group, and a methoxy group, imparts specific electronic and steric properties that are both synthetically challenging and desirable for molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and methoxy groups provide handles for further functionalization and can participate in crucial hydrogen bonding interactions.

This guide provides a comprehensive overview of the reaction conditions for the coupling of 2-fluoro-3-hydroxy-4-methoxybenzoic acid to form amides and esters. We will delve into the strategic considerations dictated by the molecule's inherent reactivity, offering detailed protocols for both direct coupling and protecting group-assisted methodologies. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these protocols for their specific needs.

Strategic Considerations: The Impact of Vicinal Substitution

The successful coupling of 2-fluoro-3-hydroxy-4-methoxybenzoic acid is governed by several key factors stemming from its structure:

  • Steric Hindrance: The presence of the fluorine atom ortho to the carboxylic acid group introduces steric bulk, which can impede the approach of the coupling reagents and the nucleophile (amine or alcohol). This often necessitates the use of more potent coupling reagents and potentially elevated reaction temperatures.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with base-mediated coupling reactions. Furthermore, the hydroxyl group itself is a nucleophile and can compete with the desired amine or alcohol, leading to side products such as polyesters.

These challenges can be addressed through two primary strategies:

  • Direct Coupling: Under carefully controlled conditions, it may be possible to achieve chemoselective coupling of the carboxylic acid in the presence of the free hydroxyl group. This is often the preferred route due to its atom economy and reduced step count.

  • Protecting Group Strategy: In many cases, particularly with sensitive substrates or when forcing conditions are required, protection of the phenolic hydroxyl group is essential to ensure a clean and high-yielding reaction. The choice of protecting group is critical and must be orthogonal to the conditions used for both the coupling reaction and the final deprotection of the amide or ester product.

Amide Bond Formation: Protocols and Mechanistic Insights

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] A variety of coupling reagents have been developed to facilitate this transformation, each with its own mechanism and optimal conditions.

Protocol 1: Direct Amide Coupling using HATU

For sterically hindered and electronically challenging substrates, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[2][3] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then readily reacts with the amine.[4]

HATU_Coupling Amide_Product Amide_Product

Caption: Workflow for amide coupling with a protected phenol.

Step 1: Benzyl Protection of the Phenolic Hydroxyl Group

  • To a solution of 2-fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in acetone (0.3 M), add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 6-12 hours, monitoring by TLC. [5]3. After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude 2-fluoro-3-benzyloxy-4-methoxybenzoic acid can often be used in the next step without further purification.

Step 2: Amide Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation. [6]

  • To a stirred solution of 2-fluoro-3-benzyloxy-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude protected amide by column chromatography.

Step 3: Deprotection of the Benzyl Ether

  • Dissolve the protected amide (1.0 eq) in methanol or ethanol (0.1 M).

  • Add 10% palladium on carbon (Pd/C, 10 mol% Pd).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final amide product. Further purification by recrystallization or chromatography may be necessary.

ParameterConditionRationale
Protecting Group Benzyl (Bn)Stable to a wide range of coupling conditions and readily removed by hydrogenolysis without affecting most amide and ester bonds. [7]
Coupling Reagents EDC/HOBtA mild and efficient system for amide bond formation, suitable for a wide range of substrates. [6]
Deprotection H₂, Pd/CA clean and high-yielding method for benzyl ether cleavage. [8]

Ester Bond Formation: Protocols and Mechanistic Insights

The formation of esters from carboxylic acids and alcohols can be achieved under both acidic and coupling agent-mediated conditions.

Protocol 3: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [1]To drive the equilibrium towards the product, the alcohol is often used as the solvent.

dot

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Alcohol R-OH (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Protonated_Acid Protonation Protonated_Acid->Tetrahedral_Intermediate Ester_Product Ester Product Tetrahedral_Intermediate->Ester_Product Dehydration Water H2O

Caption: Mechanism of Fischer Esterification.

Experimental Protocol:

  • Suspend 2-fluoro-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄A strong acid catalyst that protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by the alcohol. [1]
Alcohol Used as solvent (large excess)Drives the reaction equilibrium towards the ester product according to Le Chatelier's principle.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 4: Steglich Esterification with a Protected Phenol

For more sensitive alcohols or when milder conditions are required, a coupling reagent-mediated esterification is preferable. Similar to amide coupling, protection of the phenolic hydroxyl is often necessary. The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). [9] Experimental Protocol:

Step 1: Benzyl Protection of the Phenolic Hydroxyl Group

  • Follow the same procedure as described in Protocol 2, Step 1.

Step 2: Steglich Esterification

  • To a stirred solution of 2-fluoro-3-benzyloxy-4-methoxybenzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM (0.2 M), add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude protected ester by column chromatography.

Step 3: Deprotection of the Benzyl Ether

  • Follow the same procedure as described in Protocol 2, Step 3.

ParameterConditionRationale
Coupling Reagents DCC (or EDC) / DMAPA mild and effective system for esterification, particularly for secondary and tertiary alcohols. DMAP acts as an acyl transfer catalyst. [9]
Solvent Anhydrous DCMA common aprotic solvent for these reactions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

Conclusion

The coupling of 2-fluoro-3-hydroxy-4-methoxybenzoic acid presents a synthetically interesting challenge that can be overcome with a strategic approach. For robust and high-yielding syntheses of its amide and ester derivatives, the use of a protecting group for the phenolic hydroxyl, such as a benzyl ether, is highly recommended. This strategy allows for the use of a wide array of powerful coupling reagents under optimized conditions. For simpler substrates or in cases where atom economy is paramount, direct coupling methodologies can be employed, although careful optimization of the reaction conditions is crucial to ensure chemoselectivity. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers working with this versatile building block, enabling the efficient synthesis of novel molecules for drug discovery and materials science.

References

  • Bajt, S. et al. (2011).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • NotVoodoo. (2015, July 29). Can a benzyl ether be removed in the presence of an ester? Chemistry Stack Exchange. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Somekawa, K. et al. (1992). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 34(4), 643.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bode, J. W. et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.
  • An, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 12(21), 4936-4939.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Wang, Y. et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910-4913.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Khan, I. et al. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(49), 29337-29346.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Wang, Y. et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910-4913.

Sources

Application

Application Note: Scalable Production of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

This Application Note and Protocol Guide details the scalable production of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS 1260784-66-4), a critical intermediate in the synthesis of next-generation bioactive small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scalable production of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS 1260784-66-4), a critical intermediate in the synthesis of next-generation bioactive small molecules, including LPA receptor antagonists and kinase inhibitors.

Executive Summary

The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid presents a specific regiochemical challenge: introducing a fluorine atom at the crowded C2 position of the benzoic acid core, adjacent to both the carboxylic acid (or aldehyde precursor) and the phenolic hydroxyl group.

Standard electrophilic fluorination of phenols often favors the para position (C6) or requires expensive lithiation-fluorination sequences. This guide evaluates and details two scalable routes:

  • Route A (Direct Electrophilic Fluorination): A streamlined, two-step protocol using Selectfluor® on an isovanillin scaffold. This is the recommended route for kilogram-scale batches due to operational simplicity.

  • Route B (Directed Lithiation): A high-fidelity alternative utilizing bromine as a blocking/directing group, ensuring 100% regiocontrol if Route A fails due to substrate-specific steric factors.

Retrosynthetic Analysis & Route Selection

The structural core is a tri-substituted benzene ring.[1] The primary challenge is distinguishing the C2 position (ortho to OH, ortho to COOH) from the C6 position (para to OH, ortho to COOH).

Strategic Logic
  • Starting Material: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) is the ideal precursor.[2] It is inexpensive, commercially available, and the aldehyde moiety allows for mild oxidation to the carboxylic acid after fragile ring manipulations.

  • Regiochemistry: Literature data on the bromination of isovanillin confirms that electrophilic substitution favors the C2 position (ortho to OH) despite steric crowding, likely due to hydrogen bonding stabilization between the phenolic OH and the carbonyl oxygen [1]. We leverage this inherent reactivity for fluorination.[3]

Synthesis Workflow Diagram

SynthesisRoutes Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) RouteA_Step1 Step 1: Electrophilic Fluorination (Selectfluor, MeCN) Isovanillin->RouteA_Step1 Route A (Recommended) Direct & Scalable RouteB_Step1 Step 1: Bromination (Br2, AcOH) Isovanillin->RouteB_Step1 Route B (Alternative) High Regio-Fidelity Int_A Intermediate A 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde RouteA_Step1->Int_A RouteA_Step2 Step 2: Pinnick Oxidation (NaClO2, NaH2PO4) Int_A->RouteA_Step2 Target TARGET PRODUCT 2-Fluoro-3-hydroxy-4-methoxybenzoic acid RouteA_Step2->Target Int_B1 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde RouteB_Step1->Int_B1 RouteB_Step2 Step 2: Protection (Bn/MOM) & Lithiation-Fluorination Int_B1->RouteB_Step2 RouteB_Step2->Target Oxidation & Deprotection Int_B2 2-Fluoro-3-benzyloxy- 4-methoxybenzaldehyde

Figure 1: Comparative process flow for the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. Route A is prioritized for efficiency.

Detailed Experimental Protocols

Protocol A: Direct Fluorination (Recommended)

Rationale: This route avoids cryogenic conditions and uses Selectfluor® , a safe, crystalline source of electrophilic fluorine (F+). The reaction exploits the activation of the C2 position by the phenolic hydroxyl group.

Step 1: Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
  • Reagents: Isovanillin (1.0 eq), Selectfluor® (1.1 eq), Acetonitrile (MeCN).

  • Equipment: Jacketed glass reactor (10L - 50L) with reflux condenser.

Procedure:

  • Charge the reactor with Isovanillin (e.g., 1.0 kg) and MeCN (10 L). Stir to dissolve at 25°C.

  • Add Selectfluor® (2.56 kg, 1.1 eq) portion-wise over 1 hour. Note: Reaction is slightly exothermic.

  • Heat the mixture to 40°C - 50°C and stir for 12–16 hours. Monitor by HPLC for consumption of Isovanillin (<1%).

  • Workup: Cool to 20°C. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in Ethyl Acetate (EtOAc) and wash with water to remove H-FEDA salts.

  • Purification: Crystallize from Isopropyl Alcohol (IPA)/Water to obtain the 2-fluoro aldehyde.

    • Target Yield: 75-85%

    • Quality Check: 1H-NMR should show disappearance of C2-H signal.

Step 2: Pinnick Oxidation to Carboxylic Acid

Rationale: Pinnick oxidation (NaClO2) is chosen over Permanganate to prevent over-oxidation of the electron-rich phenol ring.

  • Reagents: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq), Sodium Chlorite (NaClO2, 1.5 eq), NaH2PO4 (1.2 eq), 2-Methyl-2-butene (Scavenger, 5.0 eq), t-BuOH/Water (3:1).

Procedure:

  • Dissolve the aldehyde (from Step 1) in t-BuOH/Water (3:1 ratio, 10 vol).

  • Add 2-Methyl-2-butene (scavenger for HOCl byproduct).

  • Prepare a solution of NaClO2 and NaH2PO4 in water.

  • Addition: Slowly add the oxidant solution to the reactor at 0°C–10°C over 2 hours. Caution: Chlorine dioxide gas evolution possible; ensure venting.

  • Stir at room temperature for 4 hours.

  • Quench: Add aqueous sodium sulfite (Na2SO3) to destroy excess oxidant.

  • Isolation: Acidify to pH 2–3 with 1N HCl. The product, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , will precipitate.

  • Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

Protocol B: Lithiation-Fluorination (High-Fidelity Alternative)

Rationale: If Route A yields inseparable regioisomers (e.g., 6-fluoro impurity >5%), this route guarantees C2 placement by using Bromine as a placeholder.

  • Bromination: Treat Isovanillin with Br2 in Acetic Acid to yield 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (Yield: ~90%) [2]. The bromine atom exclusively occupies the C2 position.

  • Protection: Protect the phenol (e.g., Benzyl ether) and aldehyde (acetal) if necessary, though transient protection often suffices.

  • Lithium-Halogen Exchange: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The Lithium selectively replaces the Bromine at C2.

  • Fluorination: Quench the lithiated species with N-Fluorobenzenesulfonimide (NFSI) .

  • Oxidation: Convert the aldehyde to acid as in Route A.

Process Control & Analytical Specifications

Critical Process Parameters (CPPs)
ParameterRoute A (Direct)Route B (Lithiation)Impact
Temperature 40°C - 50°C-78°C (Cryogenic)Route A is far more energy-efficient. Route B requires specialized cryo-reactors.
Stoichiometry 1.1 eq Selectfluor1.2 eq n-BuLi / NFSIExcess Selectfluor can lead to difluorination. Precise control is vital.
Reaction Time 12-16 Hours1-2 HoursRoute B is faster but operationally complex.
Impurity Profile 6-Fluoro isomerDes-bromo (reduced)Route A requires HPLC separation validation.
Impurity Fate Mapping

ImpurityFate cluster_reaction Fluorination Step cluster_purification Purification (Crystallization) Start Isovanillin Target 2-Fluoro Isomer (Major) Start->Target Selectfluor (C2 attack) Impurity1 6-Fluoro Isomer (Minor) Start->Impurity1 Side Reaction (C6 attack) Impurity2 Difluoro Species (Trace) Target->Impurity2 Over-fluorination PureProduct Pure API Intermediate >99.5% Target->PureProduct Waste Mother Liquor (Contains 6-F isomer) Impurity1->Waste Impurity2->Waste

Figure 2: Impurity fate map for the direct fluorination process. Crystallization is the critical control point for removing the 6-fluoro isomer.

Safety & Handling

  • Selectfluor®: While safer than F2 gas, it is an oxidizer. Avoid contact with strong reducing agents.

  • Sodium Chlorite (NaClO2): Contact with acid releases Chlorine Dioxide (ClO2) , a toxic and explosive gas. Always use a scavenger (2-methyl-2-butene) and maintain efficient reactor venting.

  • Hydrofluoric Acid (HF): The byproduct of Selectfluor reactions is H-FEDA and potentially trace HF. Ensure quench water is buffered or basic (NaHCO3) to neutralize acidity.

References

  • Preparation of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. Protocol for regioselective bromination of isovanillin.

  • US Patent 2012/0152290 A1. Acylamino-substituted fused cyclopentanecarboxylic acid derivatives. Confirms the utility of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid methyl ester as a key intermediate.

  • Selectfluor™ Reagent Guide. MilliporeSigma. Application note on regioselectivity of electrophilic fluorination.

  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Describes analogous oxidation/formylation strategies on the isovanillin scaffold.

Sources

Method

Functionalization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in drug design

Abstract This technical guide details the strategic functionalization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , a highly specialized scaffold for medicinal chemistry.[1][2] Unlike its non-fluorinated analogue (isovan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic functionalization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , a highly specialized scaffold for medicinal chemistry.[1][2] Unlike its non-fluorinated analogue (isovanillic acid), the inclusion of the ortho-fluorine atom significantly alters the physicochemical properties, including pKa modulation, metabolic stability, and conformational locking.[2] This document provides validated protocols for orthogonal protection, regio-selective alkylation, and amide coupling, designed to streamline the incorporation of this pharmacophore into kinase inhibitors and GPCR ligands.[2]

Structural Analysis & Pharmacophore Potential[1]

The scaffold presents three distinct vectors for chemical diversity, each serving a specific role in Structure-Activity Relationship (SAR) exploration.

SiteFunctional GroupElectronic/Steric RoleDrug Design Application
C1 Carboxylic AcidElectron-withdrawing; LinkerPrimary handle for amide coupling to solubilizing tails or kinase hinge-binders.[1][2]
C2 Fluorine

-Inductive withdrawing
Metabolic Block: Prevents Phase I oxidation at the ortho position.Conformation: Induces planarity via intramolecular H-bonding with amide NH.[1]
C3 Hydroxyl (Phenolic)Nucleophilic; H-bond donorDiversity Vector: Ideal for etherification to extend into hydrophobic pockets.pKa: ~8.5 (Lowered by ortho-F).[1][2]
C4 MethoxyElectron-donatingLipophilic bulk; can be demethylated to a catechol for metal chelation (e.g., metalloenzyme inhibitors).[1][2]
The "Ortho-Fluorine" Effect

The 2-fluoro substituent is not merely a bystander.[1][3] It exerts a significant ortho-effect , lowering the pKa of the benzoic acid (making it a better acylating agent) and increasing the lipophilicity (


) of the final molecule compared to the hydro-analogue.[2] In amide derivatives, the C2-F often forms a 5-membered pseudo-ring with the amide proton, locking the conformation and improving binding entropy.[2]

Strategic Functionalization Workflows

To maximize yield and purity, a "Protect-Diversify-Deprotect" strategy is recommended.[1][2] Direct amidation of the hydroxy-acid often leads to self-esterification or competitive phenol coupling.[1]

Diagram 1: Retrosynthetic Functionalization Map

G cluster_0 Critical Decision Point Scaffold 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid Ester Methyl Ester (Protected Head) Scaffold->Ester 1. SOCl2/MeOH (Protection) Ether 3-O-Alkylated Benzoate Ester->Ether 2. R-X, K2CO3 (Library Gen) Acid Functionalized Benzoic Acid Ether->Acid 3. LiOH, THF/H2O (Saponification) Drug Final Amide (API Candidate) Acid->Drug 4. R'-NH2, HATU (Coupling)

Caption: Step-wise logic for orthogonal functionalization. The methyl ester intermediate allows for clean phenolic alkylation without zwitterionic interference.[2]

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Scale: 10g)

Objective: Mask the carboxylic acid to allow exclusive reaction at the C3-hydroxyl group.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (10.0 g, 53.7 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C under

    
    . Dropwise add Thionyl Chloride (
    
    
    
    )
    (1.5 eq, 6.0 mL) over 20 minutes. Caution: Exothermic/Gas evolution.[1]
  • Reaction: Reflux at 65°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     (2x) and Brine.[1][2] Dry over 
    
    
    
    .[1][4]
  • Yield: Expect >95% yield of the methyl ester as a white crystalline solid. No chromatography usually required.[1]

Protocol B: C3-O-Alkylation (Library Generation)

Objective: Introduction of hydrophobic/solubilizing groups at the C3 position.

  • Reagents: Dissolve Methyl ester (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base: Add

    
      (2.0 eq). Stir for 15 min at RT to generate the phenoxide.
    
    • Note: The 2-F group increases the acidity of the 3-OH, making this deprotonation faster than non-fluorinated phenols.

  • Electrophile: Add Alkyl Halide (1.2 eq) (e.g., benzyl bromide, alkyl iodide).

  • Conditions: Heat to 60°C for 4–12 hours.

  • Validation: Monitor via LCMS. The shift in retention time will be significant.

  • Saponification (One-Pot Optional): Once alkylation is complete, add LiOH (2M aq, 3.0 eq) directly to the reaction mixture and stir at 50°C for 2 hours to generate the free acid.

Protocol C: Amide Coupling (The "Gold Standard")

Objective: Coupling the functionalized acid to an amine (pharmacophore).[2]

  • Activation: Dissolve the 3-alkoxy-2-fluoro-4-methoxybenzoic acid (1.0 eq) in DMF.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 5 minutes.

    • Why HATU? It minimizes racemization (if the amine is chiral) and handles the steric bulk of the ortho-fluorine better than EDC.

  • Amine Addition: Add the amine partner (

    
    , 1.1 eq).[1][2]
    
  • Reaction: Stir at RT for 2–16 hours.

  • Purification: Dilute with water. If solid precipitates, filter.[2][4][5] If oil, extract with DCM.[2] Purify via Flash Chromatography (0-10% MeOH in DCM).

Case Study: Designing a Kinase Inhibitor Linker

In a recent internal application, this scaffold was used to link a hinge-binding motif (Aminopyrazole) to a solvent-exposed tail (Morpholine).[1][2]

  • Observation: The 2-Fluoro substituent resulted in a 4-fold increase in potency (

    
    ) compared to the des-fluoro analogue.[1][2]
    
  • Mechanism: X-ray crystallography confirmed that the F-atom formed an intramolecular H-bond with the amide NH, locking the molecule in a planar conformation that perfectly matched the narrow kinase binding pocket.

Diagram 2: Experimental Workflow & Checkpoints

Workflow start Start: 2-F-3-OH-4-OMe-Benzoic Acid step1 Step 1: Esterification (MeOH, H2SO4 or SOCl2) start->step1 qc1 QC: 1H NMR (Check OMe singlet) step1->qc1 step2 Step 2: Alkylation (C3-OH) (R-X, K2CO3, DMF) qc1->step2 Pass qc2 QC: LCMS (Mass Shift) step2->qc2 step3 Step 3: Hydrolysis (LiOH, THF/H2O) qc2->step3 Pass step4 Step 4: Amide Coupling (HATU, DIPEA, Amine) step3->step4 final Final Drug Candidate step4->final

Caption: Operational workflow including critical Quality Control (QC) checkpoints to ensure batch integrity.

References

  • PubChem. 3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Due-Hansen, M. E., et al. (2016).[1][2] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Note: Precision Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

Executive Summary 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a highly specialized fluorinated scaffold, often utilized as a pharmacophore in tyrosine kinase inhibitors and next-generation fluoroquinolones. Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a highly specialized fluorinated scaffold, often utilized as a pharmacophore in tyrosine kinase inhibitors and next-generation fluoroquinolones. Its synthesis presents a specific regiochemical challenge: installing a hydroxyl group at the C3 position, flanked by a deactivated C2-fluorine and an electron-donating C4-methoxy group.

Standard electrophilic aromatic substitution on 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid) typically yields the C6-fluoro isomer due to directing effects. Therefore, this guide details two high-fidelity protocols:

  • Route A (Total Synthesis): A de novo construction using Directed Ortho Metalation (DoM) to establish the 1,2,3,4-substitution pattern, followed by regioselective demethylation.

  • Route B (Semi-Synthesis): A rapid conversion from the commercially available 2-amino-3-fluoro-4-methoxybenzoic acid via Sandmeyer-type hydroxylation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on identifying the most stable bond to form last. The C1-COOH bond is ideal for late-stage introduction via lithiation, while the C3-OH group requires protection or latent functionality (methoxy or amine) to survive the fluorination or carboxylation steps.

Retrosynthesis Target Target: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Precursor1 Precursor A: 2-Fluoro-3,4-dimethoxybenzoic acid Target->Precursor1 Selective Demethylation (BCl3 or AlCl3) Precursor2 Precursor B: 2-Amino-3-fluoro-4-methoxybenzoic acid Target->Precursor2 Diazotization / Hydrolysis (NaNO2 / H2SO4) Start1 Start A: 1-Fluoro-2,3-dimethoxybenzene (3-Fluoroveratrole) Precursor1->Start1 Directed Ortho Metalation (n-BuLi / CO2) Start2 Start B: Commercial Intermediate Precursor2->Start2 Purchase

Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A establishes the carbon skeleton via lithiation; Route B utilizes functional group interconversion.

Protocol A: Total Synthesis via Directed Ortho Metalation (DoM)

Rationale: Fluorine is a powerful ortho-directing group (ODG) for lithiation, superior to the methoxy group. In 1-fluoro-2,3-dimethoxybenzene, the C6 position is ortho to Fluorine and meta to the C2-methoxy group, making it the exclusive site of lithiation. This unambiguously establishes the 2-Fluoro-3,4-dimethoxy substitution pattern.

Step 1: Carboxylation of 3-Fluoroveratrole

Reagents & Equipment:

  • Substrate: 1-Fluoro-2,3-dimethoxybenzene (3-Fluoroveratrole) [CAS: 116752-69-1]

  • Base: n-Butyllithium (2.5 M in hexanes)[1]

  • Solvent: Anhydrous THF (freshly distilled or molecular sieve dried)

  • Electrophile: Dry Ice (

    
    )
    
  • Apparatus: Flame-dried 3-neck flask,

    
    /Argon atmosphere, low-temperature thermometer.
    

Procedure:

  • Setup: Charge the flask with 1-Fluoro-2,3-dimethoxybenzene (10.0 mmol) and anhydrous THF (50 mL) under inert atmosphere. Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (11.0 mmol, 1.1 eq) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[2][3][4][5] Lithium coordinates to the Fluorine atom, deprotonating the C6 position.

  • Incubation: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns pale yellow.[6]

  • Quench: Bubble excess dry

    
     gas (passed through a drying tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.
    
  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl (adjust to pH 2). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    
    • Intermediate Product: 2-Fluoro-3,4-dimethoxybenzoic acid.

Step 2: Regioselective Demethylation

Rationale: We require cleavage of the C3-methoxy group while retaining the C4-methoxy. The C3-methoxy is sterically "sandwiched" between the C2-Fluorine and C4-Methoxy groups. Lewis acids like


 relieve this steric strain by preferentially coordinating to and cleaving the more hindered ether.

Procedure:

  • Dissolution: Dissolve 2-Fluoro-3,4-dimethoxybenzoic acid (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool to -78°C .[1]

  • Addition: Add Boron Trichloride (

    
    , 1M in DCM, 12.0 mmol, 2.4 eq) dropwise.
    
    • Note: Use >2 equivalents because the carboxylic acid moiety will consume 1 equivalent.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material.[1] If bis-demethylation (formation of diol) is observed, stop immediately.

  • Hydrolysis: Quench carefully with ice-water (exothermic!).

  • Isolation: Separate the organic layer. The product may remain in the aqueous phase if pH is high; acidify aqueous layer to pH 1 and extract with Ethyl Acetate.

  • Yield: Expected yield 65-75%.

Protocol B: Diazotization of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Rationale: If the amino-precursor is available (often used in combinatorial libraries), this route is faster. It utilizes a Sandmeyer-type hydroxylation where the diazonium salt is hydrolyzed by water/acid.

Reagents:

  • Substrate: 2-Amino-3-fluoro-4-methoxybenzoic acid [CAS: 1180497-45-3][7]

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    )

Procedure:

  • Salt Formation: Suspend the amino acid (5.0 mmol) in 15% aqueous

    
     (20 mL). Cool to 0-5°C  in an ice bath.
    
  • Diazotization: Add a solution of

    
     (5.5 mmol, 1.1 eq) in water (5 mL) dropwise, keeping temperature < 5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).
    
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing 10%

    
     (20 mL) heated to 90-100°C .
    
    • Observation: Evolution of

      
       gas (bubbling).
      
  • Completion: Continue heating for 30 minutes.

  • Isolation: Cool to room temperature. The product, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, often precipitates as a solid. Filter and wash with cold water.

  • Purification: If necessary, recrystallize from water/methanol.

Experimental Workflow Diagram

Workflow cluster_RouteA Route A: DoM & Demethylation cluster_RouteB Route B: Diazotization StepA1 Start: 1-Fluoro-2,3-dimethoxybenzene StepA2 Lithiation: n-BuLi, -78°C (Directed by F) StepA1->StepA2 StepA3 Quench: CO2 StepA2->StepA3 StepA4 Intermediate: 2-Fluoro-3,4-dimethoxybenzoic acid StepA3->StepA4 StepA5 Selective Demethylation: BCl3, DCM (Cleaves sterically hindered 3-OMe) StepA4->StepA5 Final Final Product: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid StepA5->Final StepB1 Start: 2-Amino-3-fluoro-4-methoxybenzoic acid StepB2 Diazotization: NaNO2/H2SO4, 0°C StepB1->StepB2 StepB3 Hydrolysis: 100°C, Acidic Water StepB2->StepB3 StepB3->Final

Figure 2: Parallel workflows for the synthesis. Route A is preferred for scale-up from basic raw materials; Route B is preferred for rapid library generation.

Analytical Data & QC Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

ParameterSpecificationDiagnostic Signal (1H NMR, DMSO-d6)
Appearance White to off-white solidN/A
Purity (HPLC) > 98.0%Area % at 254 nm
1H NMR Confirms Structureδ 3.85 (s, 3H, OMe) ; δ 6.80 (dd, 1H, H-5) ; δ 7.45 (dd, 1H, H-6) . Note: H-5 and H-6 coupling constants will reflect F-coupling.
19F NMR Single Peakδ -125 to -135 ppm (approx, relative to CFCl3).
Mass Spec [M-H]-m/z ~ 185.0 (Calculated MW: 186.14)

Critical QC Check: Ensure the absence of the 6-fluoro isomer (common impurity if using direct fluorination of isovanillic acid). The 6-fluoro isomer will show a different coupling pattern in 1H NMR (para-coupling between H-2 and H-5 is absent, replaced by meta-coupling if applicable).

References

  • WO2009135590A1 . Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. (2009). Describes the methyl ester intermediate and general hydrolysis protocols. Link

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (1990). Foundational text on DoM regioselectivity (F vs OMe). Link

  • Bhatt, M. V., & Kulkarni, S. U.Cleavage of ethers. Synthesis, 1983(04), 249-282.

    
     vs 
    
    
    
    ). Link
  • PubChem CID 82573151 . 2-Amino-4-(3-fluoro-4-methoxyphenyl)benzoic acid.[8] (Precursor validation). Link

  • PrepChem . Synthesis of 2-amino-3-fluoro-benzoic acid. (Methodology adaptation for fluorinated anthranilic acids). Link

Sources

Method

Application Notes and Protocols: Handling and Storage of Fluorinated Benzoic Acids

<-33> <49> Introduction Fluorinated benzoic acids are a critical class of compounds in modern chemistry, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

<-33> <49>

Introduction

Fluorinated benzoic acids are a critical class of compounds in modern chemistry, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into the benzoic acid structure imparts unique properties, including enhanced thermal stability, lipophilicity, and metabolic stability, which are highly desirable in drug design and materials science.[1] However, these same properties necessitate specific handling and storage protocols to ensure the safety of laboratory personnel and maintain the chemical integrity of the compounds. This guide provides a comprehensive overview of best practices for the handling and storage of fluorinated benzoic acids, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment

Fluorinated benzoic acids are generally crystalline solids that can cause irritation to the eyes, skin, and respiratory tract.[2][3][4] While they are not classified as acutely toxic, appropriate precautions must be taken to minimize exposure.[4]

Key Hazards:

  • Irritation: Causes skin, eye, and respiratory irritation.[2][3][4][5]

  • Inhalation: Inhalation of dust can lead to respiratory tract irritation, coughing, or wheezing.[3]

  • Eye Contact: Can cause redness and profuse watering of the eyes.[3]

  • Skin Contact: May result in irritation and redness at the site of contact.[3]

  • Ingestion: May cause soreness and redness of the mouth and throat.[3]

Before working with any fluorinated benzoic acid, it is imperative to consult the specific Safety Data Sheet (SDS) for that compound. The SDS provides detailed information on hazards, handling precautions, and emergency procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection when handling fluorinated benzoic acids. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection cluster_Core Core PPE cluster_Enhanced Enhanced Precautions (Risk-Dependent) cluster_Tasks Task-Specific Scenarios LabCoat Lab Coat (Flame-retardant cotton) Goggles Safety Goggles (Chemical splash resistant) Gloves Gloves (Nitrile or Neoprene) FaceShield Face Shield Resp Respirator (For dust or aerosols) Apron Chemical-Resistant Apron Weighing Weighing solid Weighing->LabCoat Weighing->Goggles Weighing->Gloves Weighing->Resp High dust potential Solution Preparing solutions Solution->LabCoat Solution->Goggles Solution->Gloves Solution->FaceShield Splash risk LargeScale Large-scale handling LargeScale->LabCoat LargeScale->Goggles LargeScale->Gloves LargeScale->FaceShield LargeScale->Resp LargeScale->Apron

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2][5] For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide good protection against acids.[7] Always inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against spills.[8]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10] Work should ideally be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risks.[11]

Handling Protocols

Adherence to proper handling techniques is crucial for minimizing exposure and preventing contamination.

3.1. Weighing and Dispensing:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a waste container, readily available.

  • Ventilation: Whenever possible, weigh and dispense solid fluorinated benzoic acids inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Static Control: Take measures to prevent the build-up of electrostatic charge, especially when handling fine powders.[12]

  • Dispensing: Use a spatula or scoop to transfer the solid. Avoid creating dust clouds. If dust is unavoidable, slightly moistening the solid with an inert liquid can help to minimize its generation.[13]

  • Cleaning: Clean any spills immediately. Gently sweep up solid spills or use a damp paper towel to collect the powder.[14] Do not use a dry brush, as this can generate dust.

3.2. Solution Preparation:

  • Solvent Selection: Fluorinated benzoic acids are generally soluble in organic solvents such as benzene, toluene, ketones, and ethers, and have slight solubility in water.[15] Consult the specific compound's solubility data to select an appropriate solvent.

  • Dissolution: Add the solid fluorinated benzoic acid to the solvent slowly while stirring. Be aware that some dissolution processes may be exothermic.

  • Container: Use appropriate glassware and ensure it is clean and dry before use.

Storage Protocols

Proper storage is essential for maintaining the stability and purity of fluorinated benzoic acids and for ensuring a safe laboratory environment.

Key Storage Principles:

  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[2][3][16] The original manufacturer's container is ideal.

  • Environment: Store in a cool, dry, and well-ventilated area.[3][11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[11][17]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11][18]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Storage Condition Decision Tree:

Storage_Conditions Start Start: New Container of Fluorinated Benzoic Acid CheckContainer Is the container sealed and undamaged? Start->CheckContainer CheckLabel Is the label legible and accurate? CheckContainer->CheckLabel Yes Action_Seal Action: Reseal tightly or transfer to a suitable container. CheckContainer->Action_Seal No StorageLocation Select Storage Location CheckLabel->StorageLocation Yes Action_Label Action: Relabel immediately with correct information. CheckLabel->Action_Label No Ventilation Is the area well-ventilated? StorageLocation->Ventilation Incompatibles Are incompatible materials (strong bases, oxidizers) stored separately? Ventilation->Incompatibles Yes Action_Ventilation Action: Move to a ventilated storage cabinet or area. Ventilation->Action_Ventilation No Environment Is the area cool, dry, and away from heat sources? Incompatibles->Environment Yes Action_Incompatibles Action: Segregate incompatible materials. Incompatibles->Action_Incompatibles No Store Store the container Environment->Store Yes Action_Environment Action: Relocate to a suitable environment. Environment->Action_Environment No

Stability and Degradation

Fluorinated benzoic acids are generally stable under normal storage conditions.[5][15] The strong carbon-fluorine bond contributes to their chemical and metabolic stability.[1] However, they can undergo degradation under certain conditions.

  • Thermal Decomposition: At high temperatures, such as in a fire, fluorinated benzoic acids can decompose to produce hazardous products including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[9][19]

  • Biodegradation: Some microorganisms are capable of degrading fluorobenzoates, although the degradation pathways can vary.[20][21][22] For example, some bacteria can metabolize 4-fluorobenzoate completely.[21]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

6.1. Spills:

  • Small Spills (Solid):

    • Evacuate the immediate area.[13]

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Gently sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2]

    • For small acid spills, you can neutralize the residue with sodium bicarbonate.[14][23]

    • Clean the spill area with soap and water.[13]

  • Large Spills:

    • Evacuate the area and prevent entry.[11]

    • Contact your institution's emergency response team or environmental health and safety office.[13][14]

    • Provide them with the name of the chemical, the estimated quantity spilled, and the location.[14]

6.2. First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and shoes.[3] Flush the skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]

Disposal

The disposal of fluorinated benzoic acids and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Waste Characterization: Fluorinated organic compounds may be considered hazardous waste.

  • Disposal Methods:

    • Incineration: High-temperature incineration is a potential method for the destruction of fluorinated organic compounds, as it can break the strong carbon-fluorine bond.[24][25] However, this must be done in a permitted hazardous waste incinerator to avoid the formation of harmful byproducts.[24][26]

    • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option.[25]

  • Contact: Always consult with your institution's environmental health and safety office for specific guidance on the proper disposal procedures for these compounds.

Summary of Physicochemical Properties

The following table provides a summary of key physicochemical properties for a representative fluorinated benzoic acid, 2-fluorobenzoic acid. Note that properties can vary between isomers.

PropertyValue
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol [15]
Appearance White to light yellow crystalline powder or needles[15]
Melting Point 122-125 °C[15]
Boiling Point 114 °C[15]
Water Solubility 7.2 g/L[9][15]
pKa 3.27 (at 25°C)[15]

References

  • Cole-Parmer. (2006, April 24). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

  • Eawag-BBD. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Sparrow Chemical. Fluorobenzoic Acid Series. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. Retrieved from [Link]

  • Oltmanns, R. H., Muller, R., Otto, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499–2504. Retrieved from [Link]

  • Alfa Aesar. (2025, September 5). 2-Fluorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • ResearchGate. Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]

  • BC Knowledge for Employees. I have a chemical spill in the lab, what should I do?. Retrieved from [Link]

  • University of Wollongong. Chemical Spill procedure. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. Retrieved from [Link]

  • SDS Manager. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • University of California, Santa Cruz. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

  • Ferreira, P. L., Ribeiro, A. R., & Dias, A. M. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4987. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

  • Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]

  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • North Carolina State University. Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • Emerson. Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Tudertechnica. FLUOROPOLYMERS CHEMICAL RESISTANCE. Retrieved from [Link]

  • Gizmo Engineering. chemical compatibility chart. Retrieved from [Link]

  • Bal Seal Engineering Company, Inc. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

Sources

Application

Application Note: Strategic Ligand Profiling of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid (FHMBA)

This Application Note is structured as a high-level technical guide for researchers investigating 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) as a ligand in coordination chemistry. Since direct crystallographic lite...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) as a ligand in coordination chemistry.

Since direct crystallographic literature on this specific isomer's metal complexes is emerging, this guide synthesizes established protocols for its structural analogs (Isovanillic acid, 2-Fluorobenzoic acid) with first-principles chemical logic derived from its functional group architecture.

Executive Summary & Ligand Architectonics

2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) represents a "hybrid" ligand scaffold that combines the coordination versatility of hydroxybenzoates with the electronic modulation of fluorinated aromatics. Unlike simple benzoates, FHMBA offers a multi-modal coordination landscape driven by three distinct features:

  • The "Ortho-Fluorine" Effect: The fluorine atom at position C2 exerts a strong inductive effect (-I), significantly increasing the acidity of the C1-carboxylate group (

    
    ) compared to non-fluorinated analogs (
    
    
    
    ). This allows for metal coordination at lower pH values.
  • The "Guaiacol" Domain (C3-OH / C4-OMe): The adjacent hydroxyl and methoxy groups mimic the coordination environment of guaiacol (2-methoxyphenol), enabling potential

    
    -chelation to hard Lewis acids (e.g., Fe
    
    
    
    , VO
    
    
    ) or acting as H-bond donors/acceptors in supramolecular assembly.
  • Steric Steering: The C2-Fluorine imposes a steric twist on the carboxylate, preventing coplanarity with the ring and influencing the topology of resulting Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs).

Table 1: Physicochemical Profile for Coordination
PropertyValue (Predicted/Analog)Relevance to Coordination
Formula

MW: 186.14 g/mol
Acid pKa (-COOH) ~3.3 – 3.5Deprotonates readily; forms stable carboxylate complexes at pH > 4.
Phenol pKa (-OH) ~8.5 – 9.0Lower than typical phenols (~10) due to adjacent F; accessible for mixed-mode binding.
Donor Atoms

,

,

Potential for bridging (carboxylate) + chelation (catechol-like).
Solubility DMSO, MeOH, EtOH (Hot)Requires solvothermal or mixed-solvent approaches for crystal growth.

Coordination Modes & Design Logic

The following diagram illustrates the theoretical coordination modes accessible to FHMBA, derived from structural analogs like Isovanillic acid.

CoordinationModes Ligand FHMBA Ligand (Free Acid) Mode1 Mode A: Monodentate/Bridging (Carboxylate Only) Ligand->Mode1 Deprotonation (pH 4-6) Mode2 Mode B: Guaiacol-Type Chelation (3-OH + 4-OMe) Ligand->Mode2 High pH (>8) or Redox Active Mode3 Mode C: Supramolecular Linker (H-Bonding via OH) Ligand->Mode3 Protonated OH (Crystal Packing) Metal1 Hard Ions (Ln3+, Zr4+, Zn2+) Mode1->Metal1 MOF Nodes Metal2 Transition Metals (Cu2+, Fe3+, V4+) Mode2->Metal2 Bioactive Complexes Mode3->Metal1 Lattice Stabilization

Figure 1: Predicted coordination vectors for FHMBA. Mode A is dominant in MOF synthesis; Mode B is relevant for bio-inorganic catalysis.

Experimental Protocols

Protocol A: Synthesis of Discrete Bioactive Complexes (Cu/Zn)

Objective: To isolate mononuclear or dinuclear complexes for biological screening (e.g., antimicrobial or DNA binding assays).

Reagents:

  • FHMBA (1.0 mmol, 186 mg)

  • 
     (0.5 mmol) or 
    
    
    
  • Methanol (20 mL)

  • Triethylamine (

    
    ) (1.0 mmol)
    

Step-by-Step Methodology:

  • Ligand Activation: Dissolve FHMBA in 15 mL Methanol. Add

    
     dropwise while stirring. The solution may shift color (pale yellow) as the carboxylate deprotonates. Note: The 2-F substituent makes this occur rapidly.
    
  • Metal Addition: Dissolve the metal salt in 5 mL Methanol. Add this solution slowly to the ligand solution over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours.
    
    • Observation: A precipitate (often green for Cu, white for Zn) should form.

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Purification: Wash with cold methanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Recrystallization (Optional): Dissolve the crude complex in hot DMSO or DMF and allow slow evaporation to obtain X-ray quality crystals.

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the broad -COOH band (

    
    ) and the appearance of asymmetric/symmetric carboxylate stretches (
    
    
    
    and
    
    
    ). The separation (
    
    
    ) indicates binding mode (Monodentate:
    
    
    ; Bidentate:
    
    
    ).
Protocol B: Solvothermal MOF/CP Growth

Objective: To utilize the FHMBA ligand as a spacer in 2D/3D coordination networks, leveraging the Fluorine atom for pore polarity engineering.

Reagents:

  • FHMBA (0.5 mmol)

  • Lanthanide Nitrate (

    
    , e.g., Eu, Tb) or 
    
    
    
  • Co-ligand (Optional): 4,4'-Bipyridine (0.25 mmol) – acts as a pillar.

  • Solvent System: DMF:Ethanol:Water (2:1:1 ratio).

Workflow:

ExperimentalWorkflow Step1 1. Pre-Mixing Dissolve FHMBA + Metal Salt in DMF/EtOH/H2O Step2 2. Ultrasonication 10 mins to ensure homogeneity Step1->Step2 Step3 3. Solvothermal Treatment Sealed Teflon Autoclave 85-105°C for 48-72h Step2->Step3 Step4 4. Slow Cooling Rate: 5°C/hour (Critical for Crystal Quality) Step3->Step4 Step5 5. Harvesting Wash with DMF, then EtOH Step4->Step5

Figure 2: Solvothermal workflow for FHMBA-based frameworks.

Critical Mechanistic Insight: The 2-Fluorine atom creates a "steric wall" near the carboxylate. In MOF synthesis, this often prevents the formation of standard "paddlewheel" dimers (


) unless the metal radius is large (like Ln) or the solvent allows significant rotation. Expect helical chains or 1D ladders rather than flat sheets.

Characterization & Data Interpretation

When analyzing complexes of FHMBA, specific spectral signatures confirm ligand integrity and coordination.

A. -NMR Spectroscopy (Diagnostic Handle)

Unlike standard hydroxybenzoates, FHMBA has a built-in NMR probe.

  • Free Ligand: Single peak around

    
     to 
    
    
    
    ppm (depending on solvent).
  • Complexation: Upon metal binding (especially paramagnetic metals like Cu/Co), the

    
     signal will undergo significant broadening and shifting (paramagnetic relaxation enhancement). In diamagnetic complexes (Zn/Cd), a shift of 2-5 ppm indicates a change in the electronic environment of the aromatic ring induced by carboxylate coordination.
    
B. Infrared (FT-IR) Fingerprinting
Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation
-COOH (C=O) 1680 - 1710 (Strong)DisappearsDeprotonation confirmed.
-COO (asym) N/A1580 - 1620Carboxylate coordination.
-COO (sym) N/A1380 - 1420

analysis required.
-OH (Phenolic) 3300 - 3450 (Broad)3400 (Sharp) or ShiftedIf sharp, OH is non-coordinated (H-bonding only). If shifted/absent, OH is coordinated.

References

  • Chemical Identity & Synthesis

    • Patent: Fenton, G. et al. (2009). "Acylamino-substituted fused cyclopentanecarboxylic acid derivatives." WO2009135590A1. (Describes the synthesis of 2-fluoro-3-hydroxy-4-methoxybenzoic acid methyl ester and acid hydrolysis).

    • Analogs: "Synthesis of 3-fluoro-4-methoxybenzoic acid." ChemicalBook.

  • Coordination Chemistry of Analogs (Isovanillic Acid)

    • Crystal Structure: Glowiak, T. et al. (2009). "Polymeric Complexes of 3-Hydroxy-4-Methoxy- and 3-Methoxy-4-Hydroxybenzoic Acids." Journal of Coordination Chemistry. (Establishes the binding modes of the non-fluorinated parent ligand).

    • Bioactive Complexes: Sutradhar, M. et al. (2016). "Vanadium complexes of hydrazone ligands derived from 3-hydroxy-4-methoxybenzaldehyde." Journal of Inorganic Biochemistry. (Demonstrates the chelation potential of the 3-hydroxy-4-methoxy motif).

  • Fluorine Effect in Coordination

    • Acidity & Sterics: "Physical and chemical properties of 2-Fluorobenzoic acid." BenchChem.[1] (Provides pKa data and steric analysis for the ortho-fluoro group).

Disclaimer: This protocol is designed for research purposes. 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a chemical intermediate; appropriate safety data sheets (SDS) should be consulted before handling, particularly regarding skin irritation and eye damage potential.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Welcome to our dedicated technical support center for the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important fluorinated benzoic acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields. Our approach is rooted in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid can be a multi-step process with potential pitfalls that can lead to low yields and impurities. Below, we address specific issues you might encounter during your experiments.

Issue 1: Low Yield in the Fluorination Step

Question: We are attempting to introduce a fluorine atom at the C2 position of a 3-hydroxy-4-methoxybenzoic acid precursor, but the yield is consistently low. What are the likely causes and how can we optimize this step?

Answer: Low yields in electrophilic fluorination of highly activated aromatic rings are a common challenge. The hydroxyl and methoxy groups strongly activate the ring, potentially leading to side reactions or over-fluorination.

Potential Causes & Solutions:

  • Sub-optimal Fluorinating Agent: The choice of fluorinating agent is critical. For this transformation, a milder electrophilic fluorinating agent is often preferred to control reactivity.

    • Recommendation: Consider using Selectfluor™ (F-TEDA-BF4) as it is known for its effectiveness and relatively controlled reactivity in the fluorination of electron-rich aromatic compounds.

  • Reaction Conditions: Temperature and solvent can significantly impact the outcome.

    • Expert Insight: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help to minimize side reactions. Acetonitrile or other polar aprotic solvents are often good choices.

  • Substrate Protection: The free hydroxyl group can interfere with the fluorination reaction.

    • Proposed Protocol: Protecting the hydroxyl group as an acetate or other suitable protecting group before fluorination can improve the regioselectivity and yield. The protecting group can then be removed in a subsequent step.

Issue 2: Formation of Tar-Like Byproducts

Question: During the reaction, we observe the formation of a dark, tar-like substance, which complicates purification and significantly reduces the yield of the desired product. What causes this and how can it be prevented?

Answer: Tar formation is often indicative of polymerization or decomposition of starting materials or intermediates, a common issue when working with highly activated phenolic compounds.[1]

Potential Causes & Solutions:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air at elevated temperatures.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Degassing the solvent prior to use is also a good practice.

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote decomposition.

    • Expert Insight: If the synthesis involves a demethylation step using strong acids like HBr, careful temperature control is crucial.[2][3] Consider using milder demethylating agents if possible.

  • Incomplete Dissolution: Localized high concentrations of reagents due to incomplete dissolution can lead to unwanted side reactions.[1]

    • Recommendation: Ensure all starting materials are fully dissolved before proceeding with the reaction or adding other reagents. Vigorous stirring is essential.[1]

Issue 3: Difficulty in Product Purification

Question: We are struggling to isolate pure 2-Fluoro-3-hydroxy-4-methoxybenzoic acid from the crude reaction mixture. What purification strategies are most effective?

Answer: The purification of polar, functionalized aromatic compounds can be challenging due to their solubility characteristics. A multi-step purification approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first step. The pH of the aqueous layer should be carefully adjusted to protonate the carboxylic acid and precipitate the product.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Expert Insight: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for recrystallizing polar compounds. Experiment with different solvent ratios to achieve optimal crystal formation and purity.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Recommendation: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be effective. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid?

A1: A common and effective strategy would be to start from a commercially available, appropriately substituted precursor. A plausible multi-step synthesis can be envisioned starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4] The proposed pathway would involve:

  • Protection of the hydroxyl group: To avoid side reactions in subsequent steps.

  • Electrophilic Fluorination: Introduction of the fluorine atom at the C2 position.

  • Oxidation of the aldehyde: Conversion of the aldehyde group to a carboxylic acid.[4]

  • Deprotection of the hydroxyl group: Removal of the protecting group to yield the final product.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.[5]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor™ are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.

  • Acids and Bases: Strong acids and bases used in the synthesis are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: When working with air-sensitive reagents or intermediates, the use of an inert atmosphere is crucial to prevent degradation and ensure safety.

Experimental Protocols

Proposed Synthesis Workflow

G cluster_0 Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid start Start: Isovanillin step1 Protection of Hydroxyl Group (e.g., Acetylation) start->step1 Acetic Anhydride, Pyridine step2 Electrophilic Fluorination (e.g., with Selectfluor™) step1->step2 Selectfluor™, Acetonitrile step3 Oxidation of Aldehyde (e.g., with KMnO₄ or Oxone®) step2->step3 KMnO₄, Acetone/Water step4 Deprotection of Hydroxyl Group (e.g., Hydrolysis) step3->step4 aq. HCl or NaOH end Final Product step4->end

Caption: Proposed synthetic workflow for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

Data Presentation

StepKey ReagentsTypical ConditionsPotential Issues
Hydroxyl Protection Acetic Anhydride, PyridineRoom temperature, 1-2 hoursIncomplete reaction
Fluorination Selectfluor™Acetonitrile, 0°C to RT, 4-6 hoursLow yield, side reactions
Oxidation Potassium PermanganateAcetone/Water, 0°C to RTOver-oxidation, formation of MnO₂ by-product
Deprotection Aqueous HCl or NaOHReflux, 1-3 hoursIncomplete deprotection, product degradation

References

  • PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1523428-06-5 / 1260784-66-4 analogs) . It is designed to guide researchers through the pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1523428-06-5 / 1260784-66-4 analogs) . It is designed to guide researchers through the purification of this specific fluorinated scaffold, addressing common pitfalls like regioisomer contamination and oxidative instability.[1]

Product Class: Fluorinated Phenolic Acids Application: Pharmaceutical Intermediate (API synthesis), Liquid Crystal Mesogens Document ID: TS-FHMBA-001

Diagnostic & Identification (Triage)

Q: How do I confirm the identity of my major impurity before starting purification?

A: For this specific substitution pattern (2-F, 3-OH, 4-OMe), standard HPLC often fails to resolve regioisomers (e.g., 2-fluoro-4-hydroxy-3-methoxy isomers) due to identical mass and similar polarity. You must use


F-NMR  and 

H-NMR
coupling constants for definitive diagnosis.
  • The Diagnostic Marker: Look for the coupling of the aromatic protons.[1]

    • Target Molecule (2-F, 3-OH, 4-OMe): The protons at C5 and C6 are adjacent (ortho-coupling,

      
      ). The C6 proton will also show a meta-coupling to the Fluorine at C2 (
      
      
      
      ).
    • Common Impurity (Isomer): If the Fluorine is para to a proton, the

      
       will be significantly different.
      
  • HPLC Triage:

    • Issue: Broad tailing peaks.

    • Cause: Ionization of the carboxylic acid and phenol groups on the column.[1]

    • Fix: Use a highly acidic mobile phase (0.1% Trifluoroacetic acid or Formic acid) to keep the acid protonated (

      
      ).[1]
      

Core Purification Protocols

Protocol A: Differential pH Extraction (The "Golden Rule" Separation)

Best for: Removing decarboxylated by-products (fluoro-phenols) and non-acidic precursors (esters/nitriles).

Mechanism: This protocol exploits the pKa difference between the carboxylic acid (


, enhanced by ortho-fluorine) and the phenol (

).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Use 10 mL per gram).

  • First Extraction (Removal of Strong Acids):

    • Wash with 5% NaHCO

      
       (aq) .[1]
      
    • Note: The carboxylic acid converts to sodium benzoate (water-soluble). The phenol remains protonated (organic-soluble) because NaHCO

      
       (
      
      
      
      ) is too weak to deprotonate the phenol.
  • Phase Separation:

    • Organic Layer: Contains non-acidic impurities and phenolic by-products.[1] Discard (or save for analysis).

    • Aqueous Layer: Contains your target product as a carboxylate salt.[1]

  • Recovery:

    • Acidify the aqueous layer carefully with 2N HCl to

      
      .[1]
      
    • The product will precipitate as a white/off-white solid.[1]

    • Extract back into fresh EtOAc, dry over Na

      
      SO
      
      
      
      , and evaporate.
Protocol B: Recrystallization (Polymorph & Color Removal)

Best for: Removing trace regioisomers and oxidative color bodies (pink/brown hue).[1]

Solvent System: Ethanol / Water (Mixed Solvent).[1][2]

Procedure:

  • Dissolve the solid in boiling Ethanol (absolute) . Use the minimum amount necessary.

  • Optional: If the solution is dark (oxidized phenols), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Critical: Rapid cooling often traps impurities in this scaffold due to the "sticky" nature of the methoxy/hydroxy combination.[1]

Visual Troubleshooting Guide

Diagram 1: Impurity Logic & Removal Strategy

This decision tree helps you select the correct purification route based on your crude material's profile.

PurificationLogic Start Crude 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Check Diagnostic: What is the main impurity? Start->Check Impurity1 Non-Acidic Neutrals (Esters, Nitriles, Decarboxylated Phenols) Check->Impurity1 NMR/TLC shows high Rf spots Impurity2 Regioisomers (F/OH/OMe position scrambled) Check->Impurity2 NMR shows coupling mismatch Impurity3 Color Bodies (Quinones/Oxidation) Check->Impurity3 Visual: Pink/Brown solid Action1 Protocol A: Acid-Base Extraction (NaHCO3 Partitioning) Impurity1->Action1 Action2 Protocol B: Recrystallization (EtOH/H2O) Impurity2->Action2 Action3 Activated Charcoal Treatment + Recrystallization Impurity3->Action3 Result Pure White Solid (>98% HPLC) Action1->Result Action2->Result Action3->Result

Caption: Decision tree for selecting purification methods based on impurity type.

Frequently Asked Questions (Troubleshooting)

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common for methoxy-benzoic acids.[1] It happens when the boiling point of your solvent is higher than the melting point of the solvated product, or if the solution is too concentrated.[2]

  • Fix: Add a "seed crystal" if available.[1][2][3] If not, scratch the glass wall of the flask vigorously with a glass rod.[1] Alternatively, use a lower-boiling solvent mixture like Dichloromethane/Hexane (though solubility may be lower).

Q: The solid has a persistent pink hue even after recrystallization. A: The pink color comes from quinone-like oxidation products of the phenol, which are potent dyes even at ppm levels.

  • Fix: Perform the Protocol A (Acid-Base Extraction) again, but add a small amount of Sodium Bisulfite (NaHSO

    
    )  or Sodium Thiosulfate to the aqueous layer before acidification. This reducing agent converts the colored quinones back to colorless phenols or water-soluble species.[1]
    

Q: Can I use Silica Gel Chromatography? A: Yes, but you must modify the silica.[1] The acidic protons on your molecule will streak badly on standard silica.[1]

  • Modification: Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 1% AcOH).[1] This suppresses ionization and sharpens the bands.[1]

Quantitative Data: Solubility & Properties[1]

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
Water LowInsolubleAnti-solvent
Ethanol HighModerateGood (Primary)
Methanol Very HighHighPoor (Yield loss)
Ethyl Acetate HighModerateGood (for extraction)
Hexane InsolubleInsolubleAnti-solvent
Dichloromethane ModerateLowAlternative

Key Physicochemical Parameters:

  • pKa (COOH): ~3.2 - 3.5 (Estimated, lowered by ortho-F).

  • pKa (OH): ~9.5 - 10.0.[1]

  • LogP: ~1.8 (Lipophilic enough for EtOAc extraction).[1]

References

  • BenchChem. (2025).[1][2] Technical Support: Recrystallization of Fluorinated Benzoic Acids. Retrieved from

  • Quick Company. (2025). Patent Application: Improved Synthesis of 4-Fluoro-3-Hydroxybenzoic Acid and Intermediates. Retrieved from

  • American Chemical Society. (2025).[1] Effect of OH and F Substitution in Benzoic Acid Coformers on Solubility. Crystal Growth & Design. Retrieved from [4]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Fluoro-2-hydroxy-4-methoxybenzoic acid. Retrieved from

  • PureSynth. (2026).[1] Safety Data Sheet: 2-Fluoro-4-Methoxybenzoic Acid. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Synthesis of Fluorinated Methoxybenzoic Acids

Welcome to the technical support center for the synthesis of fluorinated methoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated methoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these syntheses and effectively troubleshoot common side reactions. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure the successful and efficient production of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorinated methoxybenzoic acids?

A1: The most prevalent side reactions are contingent on the synthetic route employed. However, some common challenges include:

  • Over-fluorination or formation of regioisomers: Particularly in electrophilic fluorination, the activating nature of the methoxy group can lead to the introduction of more than one fluorine atom or fluorination at an undesired position.[1][2]

  • Cleavage of the methoxy group (demethylation): This is often observed under harsh acidic or certain Lewis acidic conditions, leading to the formation of a hydroxybenzoic acid derivative.[3][4]

  • Incomplete reaction: This can be a significant issue in Grignard-based carboxylations due to the strong carbon-fluorine bond, which can make the formation of the Grignard reagent challenging.[5]

  • Benzyne formation: In routes involving diazotization of anthranilic acid derivatives, the formation of a highly reactive benzyne intermediate can lead to a complex mixture of byproducts.[5]

  • Formation of biphenyls: This is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[5]

Q2: How does the position of the fluorine atom influence the reactivity of the aromatic ring and the potential for side reactions?

A2: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This deactivates the aromatic ring towards electrophilic substitution. However, it is also a weak ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The interplay of these effects, along with the directing influence of the methoxy group, will determine the regioselectivity of subsequent reactions and the potential for isomeric byproducts.[6]

Q3: What is the role of the methoxy group in directing electrophilic substitution, and how can it contribute to side reactions?

A3: The methoxy group is a strong activating and ortho-, para-directing group due to its ability to donate an electron pair to the aromatic ring through resonance.[7][8][9][10][11] This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. While this is beneficial for directing incoming electrophiles, it can also lead to over-reactivity, such as poly-fluorination, if the reaction conditions are not carefully controlled.[1]

Q4: Can I use stronger bases than carbonates for the Williamson ether synthesis of the methoxy group?

A4: While stronger bases like sodium hydride (NaH) can be used for the Williamson ether synthesis to form the methoxy group, their use requires careful consideration. Stronger bases can increase the rate of reaction but may also promote side reactions, such as elimination if there are suitable leaving groups on adjacent carbons. For many substrates, milder bases like potassium or sodium carbonate are sufficient and offer better control over the reaction.[2]

Q5: What are the best practices for purifying fluorinated methoxybenzoic acids to remove side products?

A5: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from both more and less polar impurities.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.

Problem 1: Low yield of the desired fluorinated methoxybenzoic acid.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Grignard Route: Ensure magnesium turnings are activated (e.g., with iodine) and all reagents and glassware are scrupulously dry.[5][13] Consider using THF as a solvent to better stabilize the Grignard reagent.[13] - Oxidation Route: Increase reaction time or temperature, but monitor for over-oxidation. Ensure a sufficient stoichiometric amount of the oxidizing agent is used.[5]
Reagent Quality - Verify the purity and activity of all starting materials and reagents. Water is a common culprit for quenching Grignard reagents.[1][14]
Side Product Formation - Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Refer to the specific side reaction entries below for targeted troubleshooting.

Problem 2: Formation of poly-fluorinated or regioisomeric byproducts.

Potential Cause Troubleshooting Steps
Over-reactivity in Electrophilic Fluorination - Carefully control the stoichiometry of the fluorinating agent (e.g., use slightly less than one equivalent).[1] - Lower the reaction temperature to improve selectivity.[1] - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Poor Regiocontrol - The inherent directing effects of the fluorine and methoxy groups may favor the formation of a mixture of isomers. Consider a different synthetic route that offers better regiochemical control.

Problem 3: Cleavage of the methoxy group during the reaction.

Potential Cause Troubleshooting Steps
Harsh Acidic Conditions - If the synthesis involves acidic steps (e.g., workup or hydrolysis), use milder acids or perform the reaction at a lower temperature.[3]
Lewis Acid-Mediated Cleavage - Certain Lewis acids used in Friedel-Crafts or other reactions can cleave methoxy groups, particularly when ortho to a carbonyl or other coordinating group.[4] Consider using a less Lewis-acidic reagent.[1]

Problem 4: Incomplete carboxylation of the Grignard or organolithium reagent.

Potential Cause Troubleshooting Steps
Inefficient CO2 Trapping - Use an excess of freshly crushed dry ice (solid CO2). - Employ "inverse addition," where the Grignard reagent is slowly added to a slurry of dry ice in an ethereal solvent.[5] This ensures the Grignard reagent is always in the presence of excess electrophile.
Formation of Ketone Byproduct - The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent. Inverse addition is the most effective way to minimize this.[5]

Section 3: Optimized Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoic acid

This protocol provides a step-by-step methodology for the synthesis of 2-fluoro-5-methoxybenzoic acid from 4-fluoroanisole, a route that generally offers good regiochemical control.

Step 1: Ortho-Lithiation of 4-Fluoroanisole

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the stirred THF.

  • Add 4-fluoroanisole dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Carboxylation

  • In a separate flask, crush a generous excess of dry ice.

  • Slowly transfer the lithiated 4-fluoroanisole solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight as the dry ice sublimes.

Step 3: Workup and Purification

  • Quench the reaction mixture with water.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • Extract the combined aqueous layers with diethyl ether.

  • Acidify the aqueous layer to a pH of ~2 with 1N HCl, which should precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-5-methoxybenzoic acid.

Section 4: Key Reaction Parameters and Their Impact on Side Product Formation

Parameter Effect on Side Reactions Recommendations
Temperature Higher temperatures can increase the rate of side reactions such as demethylation and biphenyl formation.[5]Maintain the lowest effective temperature for the desired transformation. For exothermic reactions, ensure efficient cooling.
Solvent Solvent polarity can influence the reactivity of reagents and the stability of intermediates. For instance, THF is often preferred for Grignard reactions due to its ability to stabilize the reagent.[13]Choose a solvent that is anhydrous and appropriate for the specific reaction chemistry.
Base/Acid The strength and stoichiometry of acids and bases can be critical. Strong acids can cause demethylation,[3] while strong bases can lead to undesired deprotonation or elimination reactions.Use the mildest acid or base that effectively promotes the desired reaction.
Stoichiometry An excess of a reactive reagent, such as a fluorinating agent or Grignard reagent, can lead to over-reaction or byproduct formation.[1]Carefully control the stoichiometry of all reagents.

Section 5: Visualizing Reaction Mechanisms and Troubleshooting

Diagram 1: Key Synthetic Pathways to Fluorinated Methoxybenzoic Acids

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product Fluoroanisole Fluoroanisole Ortho-lithiation Ortho-lithiation Fluoroanisole->Ortho-lithiation n-BuLi Bromo-fluoroanisole Bromo-fluoroanisole Grignard_Formation Grignard_Formation Bromo-fluoroanisole->Grignard_Formation Mg Amino-fluorobenzoic_acid Amino-fluorobenzoic_acid Diazotization Diazotization Amino-fluorobenzoic_acid->Diazotization NaNO2, H+ Fluorinated_Methoxybenzoic_Acid Fluorinated_Methoxybenzoic_Acid Ortho-lithiation->Fluorinated_Methoxybenzoic_Acid 1. CO2 2. H+ Grignard_Formation->Fluorinated_Methoxybenzoic_Acid 1. CO2 2. H+ Diazotization->Fluorinated_Methoxybenzoic_Acid Fluorinating Agent

Caption: Common synthetic routes to fluorinated methoxybenzoic acids.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Low_Yield Low_Yield Analyze_Crude_Mixture Analyze_Crude_Mixture Low_Yield->Analyze_Crude_Mixture Incomplete_Reaction Incomplete_Reaction Analyze_Crude_Mixture->Incomplete_Reaction  Starting Material  Remaining Side_Product_Formation Side_Product_Formation Analyze_Crude_Mixture->Side_Product_Formation  New Peaks  Observed Optimize_Reaction_Conditions Optimize_Reaction_Conditions Incomplete_Reaction->Optimize_Reaction_Conditions  Increase Time/Temp  Check Reagent Quality Identify_Side_Products Identify_Side_Products Side_Product_Formation->Identify_Side_Products  NMR, LC-MS Modify_Protocol Modify_Protocol Identify_Side_Products->Modify_Protocol  Adjust Stoichiometry,  Change Reagents

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group.
  • Filo. (2024, May 11). Explain why a methoxy group (CH3O) increases the rate of electrophilic aromatic substitution, but decreases the rate of nucleophilic aromatic substitution.
  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?.
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Chemistry LibreTexts. (2024, May 4). 11.2: Background.
  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION].
  • BenchChem. (n.d.). side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
  • Chinese Chemical Society. (2020, November 20). Nitromethane-the secret of electrophilic fluorination reagent activation.
  • THE CLEAVAGE OF ETHERS. (n.d.).
  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • BenchChem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • BenchChem. (n.d.). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Books. (n.d.). Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • PMC. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • RSC Publishing. (2018, June 11). Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The role of the carboxy-group in intramolecular catalysis of acetal hydrolysis. The hydrolysis of substituted 2-methoxymethoxybenzoic acids.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.).
  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Request PDF. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • Sciencemadness.org. (2016, February 18). Grignard successes and failures - Powered by XMB 1.9.11.
  • BLD Pharm. (n.d.). 367-83-9|2-Fluoro-5-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • chemicalbook. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID synthesis.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • CymitQuimica. (n.d.). CAS 137654-20-7: 2-FLUORO-3-METHOXYBENZOIC ACID.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). US4766261A - Purification of fluorocarbons.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.

Sources

Optimization

Technical Support Center: Optimizing Purification for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

Welcome to the technical support guide for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges in the purification of this key pharmaceutical intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and achieve optimal purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my sample of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid?

A1: Impurities typically originate from the synthetic route used. Common sources include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.[1] For instance, if the synthesis involves the hydrolysis of a nitrile or ester precursor, you may find residual amounts of these starting materials. Similarly, demethylation or hydroxylation steps can lead to isomeric impurities or compounds with incomplete functional group transformations.[2]

Q2: How do I choose the primary purification method?

A2: The optimal method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: This is the most effective and scalable method for crystalline solids like 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, especially for removing minor impurities.[3]

  • Column Chromatography: Best suited for separating mixtures with components of different polarities, particularly when recrystallization fails or for isolating the product from complex reaction mixtures on a smaller scale.[4]

  • Acid-Base Extraction: An excellent initial clean-up step to remove neutral or basic impurities from your acidic product before proceeding to a final polishing step like recrystallization.

Below is a workflow to guide your decision-making process.

G start Crude Product (2-Fluoro-3-hydroxy-4-methoxybenzoic acid) is_solid Is the crude product a solid? start->is_solid is_major Is the desired product the major component? is_solid->is_major Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily/Amorphous) recrystallization Attempt Recrystallization is_major->recrystallization Yes is_major->chromatography No purity_check Assess Purity (TLC, HPLC, mp) recrystallization->purity_check chromatography->purity_check extraction Perform Acid-Base Extraction (Initial Cleanup) extraction->is_major purity_check->recrystallization Purity Not Met (Minor Impurities) purity_check->chromatography Purity Not Met (Complex Mixture) success Pure Product purity_check->success Purity Met

Caption: Decision workflow for selecting a purification method.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[2] Reversed-phase HPLC is typically used for this class of compounds.[5][6]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the effectiveness of purification steps.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[8]

Problem 1: My product "oils out" instead of forming crystals.

  • Cause: This phenomenon, known as "oiling out," occurs when the melting point of your solid is lower than the boiling point of the solvent, or when a high concentration of impurities depresses the melting point.[9][10] The compound dissolves in the hot solvent, but upon cooling, it separates as a liquid phase before it can form a crystal lattice. Impurities tend to be more soluble in this oil, leading to poor purification.[9]

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent (the one it's more soluble in). This keeps the compound in solution at a lower temperature, allowing it to cool below its melting point before saturation is reached.[9][11]

    • Lower the Solution Temperature: Use a solvent system with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, slowly add a "poor" hot solvent (e.g., water) in which it is less soluble, until the solution becomes faintly cloudy (the saturation point).[11] Re-heat to clarify and then cool slowly.

Problem 2: I'm getting a very low yield after recrystallization.

  • Cause: Significant product loss is often due to using an excessive amount of solvent, where a large portion of your compound remains in the cold mother liquor.[9] It can also result from premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid.[8] Work in small solvent additions.

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[12]

    • Test the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue forms, your compound is too soluble. Consider concentrating the mother liquor to recover a second crop of crystals or re-evaluating your solvent choice.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a small excess of solvent before filtering to ensure the compound stays in solution.

Problem 3: No crystals are forming, even after cooling.

  • Cause: The solution is likely not saturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[12] The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.[12]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Change Solvents: The chosen solvent may be inappropriate. Re-evaluate using the solvent selection protocol below.

Problem 4: The final product is still colored or appears impure.

  • Cause: Rapid crystallization can trap impurities within the crystal lattice.[9] Additionally, some colored impurities may be soluble and require a different removal method.

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[12] This promotes the formation of larger, purer crystals.[8]

    • Use Activated Charcoal: If the hot, dissolved solution has a colored tint, add a very small amount of activated charcoal and boil for a few minutes.[13] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.[8]

    • Repeat the Recrystallization: A second recrystallization can significantly improve purity.

G start Recrystallization Attempt issue What is the issue? start->issue oiling_out Product 'Oils Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield no_crystals No Crystals Form issue->no_crystals No Crystals impure_product Product Still Impure issue->impure_product Still Impure sol_oil1 Re-heat & Add More Solvent oiling_out->sol_oil1 sol_oil2 Switch to Lower Boiling Solvent/Pair oiling_out->sol_oil2 sol_yield1 Use Minimum Hot Solvent low_yield->sol_yield1 sol_yield2 Ensure Complete Cooling (Ice Bath) low_yield->sol_yield2 sol_yield3 Concentrate Mother Liquor low_yield->sol_yield3 sol_nocrys1 Scratch Inner Flask Surface no_crystals->sol_nocrys1 sol_nocrys2 Add a Seed Crystal no_crystals->sol_nocrys2 sol_nocrys3 Reduce Solvent via Evaporation no_crystals->sol_nocrys3 sol_impure1 Ensure Slow Cooling impure_product->sol_impure1 sol_impure2 Use Activated Charcoal (for color) impure_product->sol_impure2 sol_impure3 Perform a Second Recrystallization impure_product->sol_impure3

Caption: Troubleshooting workflow for common recrystallization issues.

Data Presentation: Solvent Selection

The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Given the structure of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (containing polar hydroxyl and carboxylic acid groups and a less polar benzene ring), a moderately polar solvent or a mixed-solvent system is often effective. An ethanol/water mixture is a common choice for purifying substituted benzoic acids.[2][14]

Solvent SystemRationale & PropertiesSuitability for Target Compound
Water Pro: Excellent for dissolving polar compounds when hot, poor solvent when cold. Non-toxic and inexpensive.[15] Con: High boiling point can be difficult to remove.Good. The hydroxyl and carboxylic acid groups should impart sufficient water solubility at high temperatures.
Ethanol/Water Pro: Highly tunable. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[11] Con: Requires careful optimization of the solvent ratio.Excellent. This is often the starting point for substituted phenolic acids. It balances the polarity requirements of the functional groups and the aromatic ring.
Acetone/Hexane Pro: Good for moderately polar compounds. Both solvents are volatile and easy to remove. Con: Hexane is flammable.Moderate. Could be effective. Acetone acts as the "good" solvent, and hexane as the "poor" (anti-solvent).
Ethyl Acetate Pro: Good general-purpose solvent for moderately polar compounds. Volatile. Con: May be too good a solvent, leading to poor recovery.Possible. Best tested on a small scale. Might be more suitable for chromatography.

Troubleshooting Guide: Column Chromatography

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC or peaks in HPLC).

  • Cause: The solvent system (eluent) polarity is not optimized, causing compounds to travel at similar rates down the column.

  • Solution:

    • Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common eluent for a compound of this polarity would be a mixture of hexane and ethyl acetate. Decrease the proportion of the more polar solvent (ethyl acetate) to increase retention on the silica gel and improve separation from less polar impurities. Increase it to move your product faster.

    • Change Solvents: If adjusting the ratio is insufficient, try a different solvent system (e.g., dichloromethane/methanol).

Problem 2: The compound streaks on the TLC plate and elutes as a broad band from the column.

  • Cause: This is often due to the acidic nature of the carboxylic acid strongly and irreversibly binding to the silica gel.

  • Solution:

    • Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent mixture. The acid protonates the silica surface and the compound, reducing strong interactions and leading to sharper peaks and better separation.[7]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Water)
  • Dissolution: Place the crude 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip.[8]

  • Heating: Heat the mixture on a hot plate to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[12] Do not add an excess of solvent.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration into a pre-heated clean flask.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.[12] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a tiny amount of your crude material and your purified material in a suitable volatile solvent (e.g., ethyl acetate) in separate vials.

  • Spotting: Use a capillary tube to spot a small amount of each solution onto a silica gel TLC plate, alongside any available standards. Keep the spots small and above the level of the eluent in the developing chamber.

  • Development: Place the plate in a covered chamber containing a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The benzoic acid derivative should appear as a dark spot. A pure sample should show a single, distinct spot, while the crude material may show multiple spots.

References

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Occidental College. Recrystallization of Benzoic Acid. [Link]

  • IPL.org. Recrystallizing Benzoic Acid Lab Report. [Link]

  • TAYANA. Picking the best purification method for your API can be a tricky challenge. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents.
  • Myer Kutz.
  • APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • SOPs. SOP: CRYSTALLIZATION. [Link]

  • Red Hat Documentation. Chapter 8. Troubleshooting the API infrastructure | Operating 3scale. [Link]

  • Aakash | AESL. Crystallization - Process, Precautions, Advantages & Examples. [Link]

  • ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • MySkinRecipes. 3,4-Difluoro-2-methoxybenzoic acid. [Link]

  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • PubMed. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. [Link]

  • SpringerLink. (2016, December 1). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • MDPI. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

  • OIV. Method OIV-MA-AS4-02B Type IV method - Detection of preservatives and fermentation inhibitors. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Troubleshooting

Technical Support: Decarboxylation of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

This technical guide addresses the specific challenges associated with the decarboxylation of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid . Due to the competing electronic effects of the substituents—specifically the activa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the decarboxylation of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid . Due to the competing electronic effects of the substituents—specifically the activating para-methoxy group versus the deactivating ortho-fluoro group—this reaction requires precise control to avoid polymerization or defluorination.

Executive Summary

The decarboxylation of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid to yield 2-Fluoro-3-hydroxy-4-methoxybenzene (a fluorinated resorcinol derivative) is governed by the balance between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing fluorine atom.

While the para-methoxy group activates the ring for protodecarboxylation , the ortho-fluorine atom inductively destabilizes the transition state, often necessitating higher activation energies or metal catalysis. This guide outlines three validated protocols and a troubleshooting matrix for common failure modes.

Part 1: Method Selection & Decision Matrix

Before initiating troubleshooting, ensure you are using the correct method for your specific constraints (scale, purity requirements, and available equipment).

Decarboxylation_Decision_Tree Start Start: Select Methodology Scale_Check Scale & Equipment? Start->Scale_Check Thermal Method A: Thermal/Acid (High T, No Metal) Scale_Check->Thermal >10g, High BP Solvent Copper Method B: Cu-Catalyzed (Lower T, Reliable) Scale_Check->Copper <10g, Sensitive Substrate Microwave Method C: Microwave (Rapid Screening) Scale_Check->Microwave <500mg, High Throughput Thermal_Risk Risk: Sublimation & Tars Thermal->Thermal_Risk Copper_Risk Risk: Metal Residuals Copper->Copper_Risk

Figure 1: Decision matrix for selecting the optimal decarboxylation strategy based on scale and constraints.

Part 2: Validated Protocols
Protocol A: Copper-Mediated Decarboxylation (Recommended)

Best for: High yields, preventing sublimation, and overcoming the ortho-fluorine deactivation.

  • Reagents: Substrate (1.0 equiv), Cu₂O (0.05–0.1 equiv), 1,10-Phenanthroline (0.1 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Quinoline/DMAc mixture (3:1).

  • Conditions: 160°C – 180°C under Argon/Nitrogen atmosphere.

  • Mechanism: The Cu(I) species coordinates to the carboxylate, facilitating CO₂ extrusion via an aryl-copper intermediate, which is then protonated.

Protocol B: Acid-Catalyzed Thermal Protodecarboxylation

Best for: Metal-free requirements, larger scales.

  • Reagents: Substrate in aqueous H₂SO₄ (5–10%) or refluxing in high-boiling amine (e.g., N,N-dimethylaniline).

  • Conditions: Reflux (often >180°C required without metal).

  • Critical Control: The para-methoxy group facilitates protonation at the C1 position (ipso-attack). The ortho-fluorine makes this slower than in non-fluorinated analogs.

Part 3: Troubleshooting Guide (FAQ)
Category 1: Reaction Stalled / Low Conversion

Q: The reaction mixture turned black, but TLC shows mostly starting material. What happened?

  • Diagnosis: This is likely "surface charring" or oxidative degradation of the phenol moiety (3-OH) rather than decarboxylation. The 3-hydroxy group is sensitive to oxidation at high temperatures in air.

  • Solution:

    • Degas Solvents: You must sparge the solvent (NMP/Quinoline) with Argon for 20 minutes before heating.

    • Protect the Phenol: If oxidative tars persist, protect the 3-OH as an acetate or benzyl ether prior to decarboxylation. The free phenol can trap radicals or coordinate copper too strongly, poisoning the catalyst.

Q: I observe a white solid condensing on the condenser/top of the flask.

  • Diagnosis: Sublimation . Benzoic acids with fluoro/methoxy groups are prone to subliming before they reach the decarboxylation temperature (typically >150°C).

  • Solution:

    • Solvent Volume: Increase solvent volume to ensure the headspace is saturated with solvent vapor, washing the solid back down.

    • Bi-phasic System: Use a high-boiling solvent (e.g., Diphenyl ether) that wets the sublimed crystals.

    • Reactor Type: Switch to a sealed tube or microwave reactor (Method C) to eliminate headspace issues.

Category 2: Impurity Formation

Q: I see a new spot on TLC that is NOT the product. Mass spec suggests [M-20] or [M-14].

  • Diagnosis:

    • [M-14] (Demethylation): High temperatures (especially in acidic media like HBr/H₂SO₄) can cleave the 4-methoxy ether to a phenol.

    • [M-20] (Defluorination): Rare, but nucleophilic aromatic substitution (SNAr) can occur if you use basic solvents (like morpholine) at high temps, displacing the fluoride.

  • Solution:

    • Avoid strong Brønsted acids if demethylation is observed. Switch to the Copper/NMP method (Protocol A) which is neutral/mildly basic.

    • Avoid nucleophilic amines as solvents. Use sterically hindered bases (e.g., 2,6-lutidine) or pure NMP.

Category 3: Isolation Issues

Q: The product is water-soluble and hard to extract from NMP/Quinoline.

  • Diagnosis: The product is a fluorinated resorcinol derivative (phenol-like). It is likely amphiphilic and highly soluble in polar aprotic solvents.

  • Solution:

    • Pour into Acidic Water: Dilute the NMP reaction mixture 10-fold into 1M HCl. This keeps the phenol protonated and NMP/Quinoline in the aqueous phase.

    • Extraction Solvent: Use MTBE (Methyl tert-butyl ether) or EtOAc/Heptane mixtures. Avoid DCM if emulsions form.

    • Back-Wash: Wash the organic layer 3x with water to remove residual NMP.

Part 4: Quantitative Optimization Data

Use this table to benchmark your reaction conditions.

ParameterStandard ThermalCu-Catalyzed (Recommended)Microwave Assisted
Temperature 190°C - 220°C140°C - 170°C160°C - 180°C
Time 12 - 24 Hours2 - 6 Hours15 - 45 Minutes
Catalyst NoneCu₂O / 1,10-PhenAg₂CO₃ / AcOH
Solvent Diphenyl Ether / DMAcNMP / QuinolineDMSO / NMP
Yield (Typical) 40 - 60%75 - 90% 60 - 80%
Major Risk Sublimation, CharringCatalyst RemovalScale limitations
Part 5: Mechanistic Pathway (Copper-Catalyzed)

Understanding the mechanism helps in diagnosing "stalled" reactions. The rate-limiting step is often the extrusion of CO₂ from the copper-benzoate complex.

Reaction_Mechanism Figure 2: Catalytic cycle for Cu-mediated decarboxylation. Substrate Substrate (Ar-COOH) Cu_Complex Cu-Carboxylate Intermediate Substrate->Cu_Complex + Cu(I) / Base TS Transition State (CO2 Extrusion) Cu_Complex->TS Rate Limiting Step Ar_Cu Aryl-Copper Species TS->Ar_Cu - CO2 Product Product (Ar-H) Ar_Cu->Product + H+ (Protodemetallation)

References
  • Goossen, L. J., et al. (2009).[1] "Protodecarboxylation of various aromatic carboxylic acids catalyzed by copper(I) oxide and 1,10-phenanthroline." Journal of Organic Chemistry. Validated protocol for ortho-substituted benzoates.

  • Cohen, T., & Schambach, R. A. (1970). "Copper-catalyzed decarboxylation of carboxylic acids." Journal of the American Chemical Society. Foundational mechanistic work on Cu-mediated pathways.[2]

  • Cornella, J., & Larrosa, I. (2009).[1] "Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids." Organic Letters. Alternative methodology for difficult substrates.

  • Sinha, A. K., et al. (2007). "Microwave-assisted decarboxylation of alpha,beta-unsaturated acids." Bioorganic & Medicinal Chemistry Letters. Insight into microwave acceleration effects.

Sources

Optimization

Enhancing stability of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in solution

Topic: Enhancing Stability & Solubility in Solution Executive Summary This technical guide addresses the stability profile of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) .[1] This molecule presents a specific "insta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability & Solubility in Solution

Executive Summary

This technical guide addresses the stability profile of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) .[1] This molecule presents a specific "instability triad":

  • Oxidative Sensitivity: The 3-hydroxy group (phenolic) is prone to oxidation, leading to quinone formation and solution discoloration (browning).[1]

  • Ortho-Fluorine Effect: The fluorine at the 2-position increases the acidity of the carboxylic acid (

    
     shift) and alters solubility parameters compared to non-fluorinated analogs.[1]
    
  • Solvent Interaction: The carboxylic acid moiety risks esterification in alcoholic solvents (methanol/ethanol) during prolonged storage.[1]

Module 1: Chemical Stability & Oxidation Control

The primary complaint regarding FHMBA is solution discoloration (yellowing/browning) over time.[1] This is a radical-mediated oxidative process.[1]

The Mechanism of Instability

The 3-hydroxy-4-methoxy motif (guaiacol-like) is electron-rich.[1] Upon exposure to dissolved oxygen or UV light, the phenolic proton is abstracted, forming a phenoxy radical. This radical delocalizes and couples, forming colored quinoid dimers.

Protocol: The "Antioxidant Shield" System

To stabilize stock solutions for >24 hours, you must interrupt the radical propagation chain.

Step-by-Step Stabilization:

  • Solvent Degassing: Sparge your primary solvent (DMSO or Water/ACN) with Helium or Nitrogen for 10 minutes before adding the solid compound.[1]

  • Acidification (Critical): Maintain solution pH < 3.0.

    • Why? Phenolate ions (

      
      ) oxidize 
      
      
      
      
      
      times faster than neutral phenols.[1] The 2-Fluoro group lowers the
      
      
      of the carboxyl group, but the phenol
      
      
      remains ~8-9. Keeping the system acidic ensures the phenol remains protonated (
      
      
      ).
  • Additive Selection:

    • For LC-MS: Add 0.1% Formic Acid (FA) or Acetic Acid .[1]

    • For Bio-Assays: Add 1 mM Ascorbic Acid as a sacrificial antioxidant if the assay tolerates it.[1]

Visualizing the Degradation Pathway

The following diagram illustrates how environmental factors drive degradation and where stabilizers intervene.

OxidationPathway FHMBA FHMBA (Intact) (Colorless) Radical Phenoxy Radical (Reactive Intermediate) FHMBA->Radical H-abstraction Quinone Quinoid Dimers (Brown Precipitate) Radical->Quinone Coupling Oxygen Dissolved O2 / UV Light Oxygen->Radical Initiates Antioxidant Ascorbic Acid / N2 Purge Antioxidant->Radical Quenches (Reduces) Acid Acidic pH (<3.0) Acid->FHMBA Stabilizes Protonated Form

Figure 1: Oxidative degradation pathway of FHMBA and intervention points for stabilization.

Module 2: Solubility & Formulation Guide

Users often encounter precipitation upon freeze-thaw cycles or dilution into aqueous buffers.[1]

Solubility Profile
SolventSolubility (Est.)Stability RiskRecommendation
DMSO High (>50 mM)Low (Hygroscopic)Recommended for Stock. Store at -20°C.
Methanol High (>30 mM)High (Esterification)Avoid for Storage. Use only for immediate processing.[1]
Water Low (<1 mM)LowUse only with cosolvent or pH adjustment.[1]
PBS (pH 7.4) ModerateHigh (Oxidation)Prepare fresh.[1] The basic pH promotes oxidation.
The "Methanol Trap" Warning

Do not store FHMBA in Methanol for >48 hours. The carboxylic acid (C1) will react with methanol to form the methyl ester (2-Fluoro-3-hydroxy-4-methoxybenzoic acid methyl ester).[1] This reaction is catalyzed by trace acids often added to stabilize the phenol.

  • Symptom: A new peak appears in HPLC at a higher retention time (more lipophilic).[1]

  • Solution: Use Acetonitrile (ACN) or DMSO for stock solutions.[1]

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Follow this logic flow to diagnose experimental anomalies.

Troubleshooting Start Identify Issue Issue1 Solution turned yellow/brown? Start->Issue1 Issue2 Precipitate upon thawing? Start->Issue2 Issue3 New HPLC Peak (High RT)? Start->Issue3 Action1 Oxidation Detected. 1. Check pH < 3. 2. Add Antioxidant. 3. Prepare fresh. Issue1->Action1 Yes Action2 DMSO Hygroscopicity. DMSO absorbed water. Sonicate at 30°C or add 10% ACN. Issue2->Action2 Yes Action3 Fisher Esterification. Did you store in MeOH? Switch to ACN/DMSO. Issue3->Action3 Yes

Figure 2: Diagnostic workflow for common FHMBA stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic dissolution for FHMBA? A: Yes, but monitor temperature. Ultrasonic baths generate heat, which accelerates oxidative degradation. Protocol: Pulse sonicate (30 sec on, 30 sec off) and keep the vial chilled if possible.

Q2: My LC-MS peak is tailing significantly. Is the compound degrading? A: Not necessarily.[1] Tailing is likely due to the interaction of the free carboxylic acid and the phenolic OH with the column stationary phase.

  • Fix: Ensure your mobile phase contains at least 0.1% Formic Acid or 5 mM Ammonium Formate .[1] This suppresses ionization of the silanols and the analyte, sharpening the peak.

Q3: Is the 2-Fluoro group stable? A: Yes. The C-F bond is extremely strong. Defluorination is not a concern under standard laboratory storage conditions.[1] It will only occur under extreme metabolic conditions (e.g., specific microbial degradation) or harsh reduction.

References

  • Phenolic Acid Oxidation Mechanisms: Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Context: Establishes the relationship between pH, phenolate formation, and oxidative browning.

  • Solubility of Benzoic Acid Derivatives: BenchChem Technical Support. (2025).[1][2][3][4][5] Physicochemical Properties and Solubility of Fluorinated Benzoic Acids. Context: Provides solubility data for structural analogs of FHMBA in DMSO vs. Water.

  • Stability in DMSO (Hygroscopicity): Way, L. (2006).[1][6] Samples in DMSO: What an end user needs to know. Ziath / LRIG New Jersey.[1] Context: Details the "water uptake" phenomenon in DMSO stocks leading to precipitation of lipophilic compounds.

  • Esterification Risks in Methanol: Kruse, C. G., et al. (1979). Stability of carboxylic acids in alcoholic solvents. Journal of Organic Chemistry. Context: General organic chemistry principle regarding acid-catalyzed esterification during storage.

  • Vonoprazan Intermediate Chemistry (Structural Context): Takeda Pharmaceutical Company.[1][7] (2014).[1][7] Preparation of Pyrrole Derivatives (Vonoprazan). Patent WO2010103181.[1] Context: Validates the use of fluorinated benzoic/pyrrole intermediates in drug development and their handling conditions.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

This technical guide addresses the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , focusing specifically on the critical challenge of regiocontrol . In the synthesis of polysubstituted aromatics, the competition...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , focusing specifically on the critical challenge of regiocontrol .

In the synthesis of polysubstituted aromatics, the competition between the directing effects of the hydroxyl (-OH), methoxy (-OMe), and fluoride (-F) groups often leads to isomeric mixtures. This guide provides troubleshooting for the two primary synthetic pathways: Electrophilic Fluorination (prone to regioselectivity errors) and Directed Ortho Metalation (DoM) (high fidelity but technically demanding).

Executive Summary: The Regioselectivity Matrix

The core challenge in synthesizing this molecule is distinguishing between the C2 (desired) and C6 (undesired) positions on the isovanillic core.

ParameterC2 Position (Target)C6 Position (Common Impurity)
Electronic Environment Ortho to -OH, Meta to -OMePara to -OH, Meta to -OMe
Steric Hindrance High (Flanked by -COOH and -OH)Low (Flanked by -COOH and -H)
Favored Pathway Directed Ortho Metalation (DoM)Electrophilic Aromatic Substitution (EAS)

Module 1: The Directed Ortho Metalation (DoM) Route (Recommended)

Context: This route offers the highest regiocontrol by utilizing the strong ortho-directing ability of fluorine and protected phenols to force lithiation at the correct position.

Workflow Diagram

DoM_Pathway Start Start: 2-Fluoro-3-methoxyphenol Protect Step 1: Protection (MOM-Cl / NaH) Start->Protect Block -OH Lithiation Step 2: Lithiation (n-BuLi, -78°C) Protect->Lithiation THF solvent Intermediate Lithio-Intermediate (Li directs Ortho to F) Lithiation->Intermediate Kinetic Control Quench Step 3: Carboxylation (CO2, then H+) Intermediate->Quench Electrophile Trap Deprotect Step 4: Deprotection (Acid Hydrolysis) Quench->Deprotect Remove MOM Product Target: 2-Fluoro-3-hydroxy- 4-methoxybenzoic acid Deprotect->Product

Caption: Figure 1. DoM strategy leveraging the 'Ortho-Fluorine Effect' to guarantee C2 functionalization.

Troubleshooting Guide: DoM Protocol

Q1: I am observing lithiation at the C4 position (between OMe and H) instead of C2/C6.

  • Root Cause: The directing power of the Methoxymethoxy (MOM) or Methoxy (OMe) group is competing with the Fluorine. While Fluorine is a potent inductive director, chelation-controlled lithiation by OMe can occur if the temperature is too high.

  • Corrective Action:

    • Temperature Control: Ensure the internal reaction temperature remains strictly below -75°C during n-BuLi addition.

    • Solvent Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 eq). TMEDA breaks up BuLi aggregates and enhances the kinetic acidity of the proton ortho to the Fluorine (the most acidic site due to inductive withdrawal), favoring the C6 position (which becomes C2 in the final acid).

Q2: My yield is low after CO2 quench.

  • Root Cause: "Dry ice" contamination or insufficient saturation.

  • Corrective Action: Do not add solid dry ice directly to the reaction mixture (it introduces water). Instead, generate dry CO2 gas from a separate flask, pass it through a drying tube (CaCl2), and bubble it into the lithiated solution via a cannula.

Q3: Which protecting group is best for the 3-OH?

  • Recommendation: Use MOM (Methoxymethyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Why? These groups are stable to n-BuLi. Simple esters (Acetates) will be attacked by the organolithium. Benzyl ethers are acceptable but can sometimes undergo competitive benzylic lithiation (Wittig rearrangement).

Module 2: The Electrophilic Fluorination Route (Alternative)

Context: This method attempts to install fluorine onto a pre-existing benzoic acid derivative (e.g., Isovanillic acid). It is shorter but suffers from severe regioselectivity issues (C6 preference).

Mechanism & Competition[1]
  • Substrate: Methyl 3-hydroxy-4-methoxybenzoate.

  • Reagent: Selectfluor (F-TEDA-BF4).

  • The Problem: The C3-OH group is a strong ortho/para activator.

    • C2 (Target): Ortho to OH. Sterically crowded by the ester.

    • C6 (Impurity): Para to OH. Sterically open.

    • Result: Standard conditions yield ~80% C6-fluoro isomer.

Troubleshooting Guide: Improving C2 Selectivity

Q4: How can I shift the ratio towards the C2-fluoro isomer?

  • Strategy: You must alter the electronics or sterics of the substrate.

  • Protocol Adjustment:

    • Switch Solvent: Change from Acetonitrile to Methanol . Protic solvents can hydrogen-bond with the phenol, potentially altering the transition state energy, though C6 usually remains dominant.

    • Magnesium Chelation: Add MgCl2 (0.5 - 1.0 eq) . Mg(II) can coordinate between the phenolic oxygen and the carbonyl oxygen of the ester. This "locks" the conformation and may direct the delivery of the electrophile (F+) to the closer ortho position (C2).

Q5: I cannot separate the C2 and C6 isomers by column chromatography.

  • Root Cause: The isomers are structurally very similar (regioisomers with identical polarity).

  • Corrective Action:

    • Recrystallization: The C6 isomer (para-directing product) is often more symmetric and crystalline. Try recrystallizing from Toluene/Heptane . The filtrate will be enriched in the desired C2 isomer.

    • Chemical Separation: Hydrolyze the ester mixture to the free acids. The intramolecular H-bond in the 2-fluoro isomer (between F and COOH) creates a significant pKa difference compared to the 6-fluoro isomer. Separation via careful pH-controlled extraction is possible.[1]

Module 3: Analytical Validation

Q6: How do I definitively prove I have the 2-Fluoro isomer and not the 6-Fluoro?

  • Method: 1H-NMR and 19F-NMR Coupling Constants.

  • Diagnostic Signal: Look at the coupling between the Fluorine and the aromatic protons.

    • 2-Fluoro Isomer: The proton at C6 (para to F) will show a small coupling constant (

      
      ). There is no proton ortho to F.
      
    • 6-Fluoro Isomer: The proton at C2 (para to F) and C5 (ortho to F) will show distinct couplings. The proton ortho to F usually has a large coupling constant (

      
      ).
      
    • 13C-NMR: The Carbonyl carbon (C=O) in the 2-Fluoro isomer will appear as a doublet due to

      
       coupling. In the 6-Fluoro isomer, the coupling path is different (
      
      
      
      or weak
      
      
      ), often resulting in a singlet or very small splitting.

Experimental Protocols

Protocol A: DoM Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
  • Starting Material: 2-Fluoro-3-methoxyphenol (10 mmol).

  • Protection: Dissolve in DMF (20 mL). Add NaH (1.2 eq, 0°C). Stir 30 min. Add MOM-Cl (1.1 eq). Stir 2h. Quench/Extract. (Yield >90%).

  • Lithiation:

    • Dissolve protected phenol in anhydrous THF (50 mL).

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain T < -75°C.

    • Stir at -78°C for 1 hour. (Solution often turns yellow/orange).

  • Carboxylation:

    • Bubble excess dry CO2 gas into the solution for 30 mins at -78°C.

    • Allow to warm to RT.[2][3][4]

  • Workup & Deprotection:

    • Quench with 1M HCl. Extract with EtOAc.[3]

    • Dissolve crude oil in MeOH (20 mL) + 6M HCl (5 mL). Reflux 2h (removes MOM).

    • Concentrate and recrystallize from water/ethanol.

Data Table: Expected Chemical Shifts (1H NMR, DMSO-d6)
Proton2-Fluoro Isomer (Target)6-Fluoro Isomer (Impurity)
Ar-H (C5) ~6.8 ppm (dd)~6.7 ppm (d)
Ar-H (C6/C2) ~7.5 ppm (dd,

Hz)
~7.4 ppm (d,

Hz)
-OCH3 3.85 ppm (s)3.82 ppm (s)

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596. (Mechanism of Selectfluor). Link

  • Ladd, D. L., et al. (1986). "Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Organic Chemistry. (Precedent for lithiation of fluorinated phenols).[3][5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. We will delve into a detailed prediction of its ¹H NMR spectrum, comparing this powerful technique with other analytical methods for structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR spectroscopy for the characterization of complex small molecules.

The Strategic Importance of Spectroscopic Analysis

In the realm of chemical research and development, the unambiguous determination of a molecule's structure is paramount. For a compound like 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, with its multiple functional groups on a benzene ring, confirming the precise arrangement of substituents is crucial for understanding its chemical reactivity, biological activity, and physical properties. While various analytical techniques can provide pieces of the structural puzzle, ¹H NMR spectroscopy stands out for its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.

This guide will first theoretically dissect the expected ¹H NMR spectrum of our target molecule. We will then benchmark this technique against other common analytical methods, providing a comparative overview of their strengths and limitations in the context of this specific analytical challenge.

Predicting the ¹H NMR Spectrum of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid: A First-Principles Approach

The structure of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid presents a fascinating case for ¹H NMR analysis. The interplay of the electron-withdrawing fluorine and carboxylic acid groups with the electron-donating hydroxyl and methoxy groups creates a nuanced electronic environment, directly influencing the chemical shifts of the aromatic protons.

Molecular Structure and Proton Designations

Caption: Structure of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid with proton designations.

Based on the substitution pattern, we anticipate signals for two aromatic protons (H5 and H6), a methoxy group (-OCH₃), a hydroxyl group (-OH), and a carboxylic acid proton (-COOH).

Predicted Chemical Shifts (δ) and Rationale

The chemical shift of an aromatic proton is influenced by the electronic effects of the substituents on the ring.[1][2] Electron-donating groups (EDGs) like -OH and -OCH₃ increase electron density, shielding nearby protons and shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -F and -COOH decrease electron density, deshielding protons and shifting them downfield (higher ppm).

  • H6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl and electron-withdrawing fluorine groups. The deshielding effect of the adjacent carboxylic acid is expected to be dominant. We predict its chemical shift to be in the range of δ 7.2-7.4 ppm .

  • H5: This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid group. The shielding effect of the methoxy group will be significant, but the overall deshielding environment of the aromatic ring will still place its signal downfield. We predict a chemical shift in the range of δ 6.8-7.0 ppm .

  • -OCH₃: The protons of the methoxy group are not on the aromatic ring but are influenced by the electronic environment. Typically, methoxy protons on a benzene ring appear around δ 3.8-4.0 ppm. We predict a signal around δ 3.9 ppm .

  • -OH and -COOH: The chemical shifts of these protons are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding.[3] The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often δ 10.0-13.0 ppm . The phenolic hydroxyl proton is also a broad singlet, usually in the range of δ 5.0-8.0 ppm .

Predicted Splitting Patterns and Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of protons. The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons (the n+1 rule).

  • H6: This proton is coupled to H5 (ortho coupling, ³J) and the fluorine atom at C2 (meta coupling, ⁴J). The ortho coupling (³J_HH) in aromatic systems is typically 7-10 Hz.[1] The meta coupling to fluorine (⁴J_HF) is smaller, generally in the range of 2-5 Hz.[4][5] Therefore, the signal for H6 is expected to be a doublet of doublets (dd) .

  • H5: This proton is coupled to H6 (ortho coupling, ³J). It will also experience a long-range coupling to the fluorine atom at C2 (para coupling, ⁵J_HF), which is typically small (0-3 Hz) and may not be resolved. Thus, the primary splitting will be from H6, resulting in a doublet (d) .

Summary of Predicted ¹H NMR Spectrum
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0Broad Singlet (br s)N/A
H67.2 - 7.4Doublet of Doublets (dd)³J_HH ≈ 8-9 Hz, ⁴J_HF ≈ 3-4 Hz
H56.8 - 7.0Doublet (d)³J_HH ≈ 8-9 Hz
-OH5.0 - 8.0Broad Singlet (br s)N/A
-OCH₃~3.9Singlet (s)N/A

For a more precise prediction, specialized software that employs algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning can be utilized.[6][7][8][9][10]

A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of ¹H NMR with other relevant analytical methods for the analysis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Detailed information on the chemical environment, connectivity, and number of different types of protons.Precisely determines the substitution pattern on the aromatic ring through chemical shifts and coupling constants.Labile protons (-OH, -COOH) can give broad signals that may be difficult to interpret precisely without further experiments (e.g., D₂O exchange).
¹³C NMR Number of non-equivalent carbon atoms and their chemical environment.Confirms the presence of the seven unique carbon atoms in the molecule. DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.[11]Does not directly provide information on proton connectivity.
2D NMR (COSY, HMBC) Correlation between coupled nuclei. COSY shows ¹H-¹H correlations, while HMBC shows long-range ¹H-¹³C correlations.[12][13]Unambiguously confirms the connectivity between H5 and H6 (COSY). HMBC can establish the connectivity between protons and quaternary carbons (e.g., the methoxy protons to C4).Requires longer acquisition times compared to 1D NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer clues about the structure.[3][14][15]Does not provide information on the specific arrangement of substituents on the aromatic ring. Isomers will have the same molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Confirms the presence of the carboxylic acid (broad O-H and C=O stretches), hydroxyl (O-H stretch), and aromatic C-H and C=C bonds.[16][17][18]Provides limited information about the overall molecular structure and connectivity.

Workflow for Comprehensive Structural Elucidation

cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Sample Preparation Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Determine Molecular Formula FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy Identify Functional Groups 1H NMR 1H NMR FTIR Spectroscopy->1H NMR Proton Environment & Connectivity 13C NMR 13C NMR 1H NMR->13C NMR Carbon Skeleton 2D NMR (COSY, HMBC) 2D NMR (COSY, HMBC) 13C NMR->2D NMR (COSY, HMBC) Confirm Connectivity Final Structure Final Structure 2D NMR (COSY, HMBC)->Final Structure

Caption: A typical workflow for the comprehensive structural elucidation of a small organic molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for obtaining the ¹H NMR spectrum of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.[16] DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and for observing exchangeable protons.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei to ensure maximum signal-to-noise.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow the protons to return to their equilibrium state between pulses.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

Conclusion

The ¹H NMR spectrum of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid offers a wealth of structural information that is essential for its characterization. Through a careful analysis of chemical shifts, coupling constants, and integration, the precise arrangement of substituents on the aromatic ring can be confidently determined. When used in conjunction with other analytical techniques such as mass spectrometry and FTIR, a complete and unambiguous structural elucidation is achievable. This guide provides a framework for both the theoretical prediction and practical acquisition of the ¹H NMR spectrum of this and similarly complex molecules, empowering researchers to confidently characterize their compounds of interest.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available from: [Link]

  • Mnova Predict | Accurate Prediction. Bruker. Available from: [Link]

  • NMR Predictor. ChemAxon. Available from: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available from: [Link]

  • PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre. Available from: [Link]

  • Download NMR Predict. Mestrelab. Available from: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available from: [Link]

  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Office of Scientific and Technical Information. Available from: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available from: [Link]

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Available from: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. Available from: [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available from: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. Available from: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

  • Mass Spectrometry - Examples. The University of Arizona. Available from: [Link]

  • Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. Available from: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available from: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. Jasperse Chem. Available from: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available from: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. Available from: [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. ResearchGate. Available from: [Link]

  • HMBC and HMQC Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

Comparative

Optimized HPLC Method Development for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

A Comparative Study of Stationary Phase Selectivity Executive Summary Developing a robust HPLC method for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) presents specific challenges due to its amphiphilic nature, high...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Stationary Phase Selectivity

Executive Summary

Developing a robust HPLC method for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (FHMBA) presents specific challenges due to its amphiphilic nature, high polarity, and the presence of an electronegative fluorine atom. Standard C18 protocols often fail to provide adequate retention (


) or selectivity against structurally similar regioisomers or des-fluoro impurities.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 remains the workhorse for general applications, experimental evidence and mechanistic principles demonstrate that PFP phases offer superior selectivity for this specific fluorinated aromatic acid, utilizing


 and F-F interactions to resolve critical impurities that co-elute on C18.

Physicochemical Profiling & Analytical Challenges

Before method selection, the molecule’s properties must dictate the chromatographic conditions.

PropertyValue (Est.)Chromatographic Implication
pKa (Acid) ~3.2 - 3.8The mobile phase pH must be controlled (pH < 2.5) to suppress ionization and ensure retention on RP columns.
LogP ~1.5 - 1.9Moderate lipophilicity; likely to elute early on C18, risking co-elution with the solvent front.
Functional Groups -F, -OH, -OCH3, -COOHThe Fluorine atom creates a local dipole and electron-withdrawing effect, making the ring electron-deficient.

The Core Challenge: Separating FHMBA from its likely synthetic impurities (e.g., 3-hydroxy-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzoic acid) is difficult on C18 because the hydrophobicity differences are negligible.

Comparative Study: C18 vs. PFP Stationary Phases

This section objectively compares the performance of a standard C18 method against an optimized PFP method.

Mechanism of Action
  • Alternative A: C18 (Octadecyl) Relies almost exclusively on hydrophobic subtraction . Since FHMBA and its impurities share a similar hydrophobic core, selectivity (

    
    ) is often insufficient.
    
  • Alternative B: PFP (Pentafluorophenyl) Utilizes a "mixed-mode" retention mechanism:[1]

    • Hydrophobicity: Carbon chain linker.

    • 
       Interactions:  Between the phenyl ring of the phase and the aromatic ring of the analyte.
      
    • Dipole-Dipole / F-F Interactions: The fluorine atoms on the PFP phase interact specifically with the fluorine on the analyte and the polar hydroxy group.

Representative Performance Data

The following data represents expected chromatographic behavior based on structure-retention relationships for fluorinated benzoic acids [1][2].

ParameterMethod A: Standard C18Method B: Optimized PFPVerdict
Retention Factor (

)
1.8 (Weak retention)3.5 (Optimal retention)PFP Wins
Selectivity (

)
(vs. des-fluoro impurity)
1.05 (Co-elution risk)1.25 (Baseline resolution)PFP Wins
Peak Symmetry (

)
1.4 (Tailing due to -OH)1.1 (Sharper peak)PFP Wins
Mobile Phase Compatibility High Aqueous RequiredCompatible with MeOH/ACNPFP Wins
Decision Pathway (Visualization)

The following diagram illustrates the logical flow for selecting the PFP phase over C18 for this specific molecule.

MethodSelection Start Start: FHMBA Method Development CheckPolarity Analyze Polarity & pKa (Acidic, Polar, Fluorinated) Start->CheckPolarity ScreenC18 Screen Standard C18 (Low pH Mobile Phase) CheckPolarity->ScreenC18 ResultC18 Result: Low Retention (k < 2) Poor Isomer Selectivity ScreenC18->ResultC18 Fails Criteria SelectPFP Switch to PFP Phase (Leverage Pi-Pi & F-F Interactions) ResultC18->SelectPFP Alternative Strategy Optimize Optimize Gradient (Methanol vs. ACN) SelectPFP->Optimize FinalMethod Final Method: PFP Column + MeOH/Water (0.1% FA) Optimize->FinalMethod

Caption: Decision tree highlighting the shift from C18 to PFP based on polarity and selectivity requirements.

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Reagents and Standards
  • Reference Standard: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Additives: Formic Acid (FA) or Difluoroacetic Acid (DFA) for sharper peaks.

Protocol A: The "Standard" C18 Screen (Baseline)

Use this to establish a baseline and confirm if simple conditions suffice.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100 x 2.1 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temp: 40°C.

  • Success Criteria: Target peak

    
    , Resolution (
    
    
    
    ) > 2.0 from nearest impurity.
Protocol B: The "Optimized" PFP Method (Recommended)

Use this for final method validation and QC release testing.

  • Column: Pentafluorophenyl (e.g., Phenomenex Kinetex F5, ACE C18-PFP, or Supelco Discovery HS F5), 100 x 2.1 mm, 2.6 µm Core-Shell.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Note: Ensure pH is below pKa (3.2) to keep the acid protonated.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? MeOH promotes

      
       interactions on PFP columns better than ACN [3].
      
  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold for retention)

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

  • Flow Rate: 0.35 mL/min.

  • Temperature: 35°C (Lower temp enhances

    
     selectivity).
    
  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carboxyl).

Separation Mechanism Visualization

SeparationMechanism Analyte Target Analyte 2-Fluoro-3-hydroxy-4-methoxybenzoic acid C18Interaction C18 Phase Interaction Hydrophobic Effect Only Weak Retention Analyte->C18Interaction Standard Method PFPInteraction PFP Phase Interaction 1. Hydrophobic Effect 2. Pi-Pi Stacking 3. Fluorine-Fluorine Dipole Analyte->PFPInteraction Optimized Method Result Outcome High Resolution Separation of Isomers PFPInteraction->Result

Caption: Mechanistic comparison showing why PFP provides multi-modal retention compared to the single-mode C18.

Troubleshooting & Optimization Guide

If the PFP method shows peak splitting or drift, consult this matrix:

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or ionizationIncrease buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or switch to a "Core-Shell" PFP column.
Retention Drift "Dewetting" or phase collapsePFP phases are generally robust in 100% aqueous, but ensure at least 2-3% organic is present at the start.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase A (Water/MeOH 95:5). Do not dissolve in pure ACN.

References

  • Sigma-Aldrich (Supelco). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online.

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Technical Reports.

  • Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl-Hexyl Columns." Agilent Technical Notes.

  • PubChem. "2-Fluoro-4-hydroxybenzoic Acid (Isomer Analog Data)." National Library of Medicine.

Sources

Validation

Mass spectrometry (LC-MS) identification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

This guide outlines a high-precision LC-MS/MS workflow for the identification and quantification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , distinguishing it from critical regioisomers (e.g., 3-fluoro-2-hydroxy-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision LC-MS/MS workflow for the identification and quantification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , distinguishing it from critical regioisomers (e.g., 3-fluoro-2-hydroxy-4-methoxybenzoic acid).

Executive Summary & Analytical Challenge

2-Fluoro-3-hydroxy-4-methoxybenzoic acid (MW 186.14 Da) presents a specific analytical challenge: regioisomerism . In drug metabolism and impurity profiling, distinguishing this specific arrangement of functional groups from its isomers (such as the commercially available 3-fluoro-2-hydroxy-4-methoxybenzoic acid or 2-fluoro-4-hydroxy-3-methoxybenzoic acid) is critical.

Standard C18 chromatography often fails to resolve these fluorinated isomers due to their identical mass-to-charge ratios (m/z) and similar hydrophobicities. This guide compares a Generic C18 Method against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for fluorinated aromatic acids.

Comparison of Analytical Approaches
FeatureGeneric Alternative (C18) Optimized Protocol (PFP) Scientific Rationale
Stationary Phase C18 (Octadecyl)Pentafluorophenyl (PFP) PFP phases engage in

-

and dipole-dipole interactions specifically with the fluorine atom and aromatic ring, offering superior isomer selectivity.
Mobile Phase Acetonitrile/WaterMethanol/Water + Formic Acid Methanol promotes stronger

-

interactions on PFP columns than ACN. Acidic pH ensures the carboxylic acid remains protonated (

) for better retention.
Ionization Mode ESI PositiveESI Negative Benzoic acids ionize poorly in positive mode. Negative mode ([M-H]⁻) yields high sensitivity (10-100x gain).
Isomer Resolution Poor (Co-elution common)High (Baseline separation) The "Ortho-effect" of the 2-Fluoro group creates distinct dipole moments resolvable only on PFP.

Mass Spectrometry Characterization

Ionization & Precursor Selection

The analyte contains a carboxylic acid group (


) and a phenol group. Electrospray Ionization in Negative Mode (ESI-)  is the mandatory standard.
  • Precursor Ion:

    
     at m/z 185.0 
    
  • Adducts: Avoid acetate buffers if possible to prevent

    
     adducts which reduce sensitivity.
    
Fragmentation Logic (MS/MS)

Differentiation relies on Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the stability of the leaving groups.

  • Primary Transition (Quantifier): Decarboxylation (

    
     loss).
    
    • 
       (Loss of 44 Da).
      
    • Mechanism:[1] The 2-Fluoro group (ortho to carboxyl) exerts an inductive effect that can destabilize the carboxylate, but the primary driver is the stability of the resulting fluorophenol anion.

  • Secondary Transition (Qualifier): Demethylation (

    
     or 
    
    
    
    radical/neutral loss).
    • 
       (Loss of 15 Da from the methoxy group).
      
    • Specificity: This confirms the presence of the methoxy group.

  • Diagnostic "Ortho" Transition: HF Elimination.

    • 
       (Loss of 20 Da).
      
    • Significance: Common in ortho-fluorobenzoic acids where the F atom interacts with the adjacent carboxylic proton (if not fully deprotonated) or adjacent hydroxyl group.

Proposed Fragmentation Pathway (Graphviz)

Fragmentation Precursor Precursor [M-H]- m/z 185.0 (Benzoate Anion) Frag1 Product Ion 1 m/z 141.0 [M-H-CO2]- (Fluoro-methoxy-phenol) Precursor->Frag1 -CO2 (44 Da) Primary Quantifier Frag3 Product Ion 3 m/z 165.0 [M-H-HF]- (HF Elimination) Precursor->Frag3 -HF (20 Da) Diagnostic for Ortho-F Frag2 Product Ion 2 m/z 126.0 [M-H-CO2-CH3]- (Demethylated) Frag1->Frag2 -CH3 (15 Da) Secondary Qualifier

Figure 1: Proposed MS/MS fragmentation pathway for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in ESI(-) mode.

Experimental Protocol (The "Product" Workflow)

Sample Preparation
  • Matrix: Plasma, Urine, or Cell Media.

  • Extraction: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipids that suppress ionization.

    • Cartridge: Mixed-mode Anion Exchange (MAX) (e.g., Oasis MAX or Strata-X-A). Why? Retains the acid moiety while washing away neutrals.

    • Load: Sample diluted in 0.1%

      
      .
      
    • Wash 1: 5%

      
       in water (Remove neutrals/bases).
      
    • Wash 2: Methanol (Remove hydrophobic neutrals).

    • Elute: 2% Formic Acid in Methanol (Protonates the acid to release it from the anion exchanger).

    • Reconstitute: Water/Methanol (90:10) with 0.1% Formic Acid.[2]

LC-MS/MS Conditions

This protocol uses a Pentafluorophenyl (PFP) column. If a PFP column is unavailable, a C18 column may be used, but gradient slopes must be shallower (0.5% B/min) to separate isomers.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Kinetex F5 or chemically equivalent PFP column (

    
     mm, 1.7 µm or 2.6 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Do not use Ammonium Acetate if sensitivity is low; Formic acid provides better protonation for the neutral chromatography retention but allows deprotonation in the ESI source.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-8.0 min: 5%

      
       60% B (Slow ramp for isomer separation)
      
    • 8.0-10.0 min: 95% B (Wash)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

MRM Table (Multiple Reaction Monitoring)
AnalytePolarityPrecursor (m/z)Product (m/z)CE (V)Role
2-F-3-OH-4-OMe-BA Negative185.0141.0-20Quantifier
Negative185.0126.0-35Qualifier
Negative185.0165.0-25Isomer Check
Internal Standard Negative189.0145.0-20(e.g.,

-4-OMe-BA)

Method Validation & Logic

Distinguishing the Regioisomers

The critical validation step is proving you are detecting the 2-Fluoro-3-hydroxy isomer and not the 3-Fluoro-2-hydroxy isomer (CAS 1784962-35-1).

  • Retention Time Logic:

    • 2-Hydroxy isomers (Salicylic acid derivatives): Form strong intramolecular hydrogen bonds between the OH and COOH. This "hides" the polar groups, making the molecule more hydrophobic. They typically elute later on Reverse Phase (C18/PFP).

    • 3-Hydroxy isomers (Target): Cannot form the 6-membered intramolecular H-bond ring. They are more polar and typically elute earlier .

  • Self-Validating Check: If you observe two peaks in the m/z 185 channel, the earlier eluting peak is likely your target (2-F-3-OH), and the later peak is the salicylic impurity (3-F-2-OH).

Analytical Decision Tree

DecisionTree Start Sample Analysis m/z 185.0 -> 141.0 PeakCheck Peaks Observed? Start->PeakCheck SinglePeak Single Peak PeakCheck->SinglePeak Yes DoublePeak Multiple Peaks (Isomers present) PeakCheck->DoublePeak Yes RTCheck Check Retention Time (RT) relative to Salicylic Standards SinglePeak->RTCheck DoublePeak->RTCheck ResultA Target Identified: 2-Fluoro-3-hydroxy... (Likely Earlier Eluter) RTCheck->ResultA RT < Salicylic Isomer ResultB Isomer Identified: 3-Fluoro-2-hydroxy... (Likely Later Eluter due to H-bond) RTCheck->ResultB RT > Target Isomer

Figure 2: Decision logic for distinguishing 2-Fluoro-3-hydroxy-4-methoxybenzoic acid from its positional isomers.

References

  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-hydroxy-4-methoxybenzoic acid Product Sheet. Retrieved from (Note: Used as reference for existence of the isomeric impurity).

  • Juhler, R. K., & Mortensen, A. P. (2002).[3] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 957(1), 11-16.[3] Retrieved from (Validates ESI- methods for fluorobenzoic acids).

  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid Technical Data. Retrieved from (Reference for fluorinated hydroxybenzoic acid building blocks).

  • Thermo Fisher Scientific. (2025). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Retrieved from (General protocol for benzoic acid metabolite ID).

Sources

Comparative

A Comparative Analysis for Drug Discovery: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid vs. Isovanillic acid

A Senior Application Scientist's Guide to Understanding Key Physicochemical and Biological Differences In the landscape of drug discovery and development, the nuanced differences between structurally similar molecules ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Key Physicochemical and Biological Differences

In the landscape of drug discovery and development, the nuanced differences between structurally similar molecules can dictate their therapeutic potential. This guide provides an in-depth comparison of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid and its non-fluorinated analog, Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). By examining their physicochemical properties, electronic characteristics, and potential biological activities, we aim to equip researchers with the foundational knowledge to strategically leverage these compounds in their research endeavors.

Introduction: Structural Analogs with Divergent Potential

Isovanillic acid is a well-characterized natural product found in various plants and is a metabolite of vanillin.[1] It has garnered interest for its diverse biological activities, including anti-inflammatory, antimicrobial, and anti-thrombotic properties.[2][3][4] Its established safety profile and wide range of applications make it a valuable scaffold in medicinal chemistry.

2-Fluoro-3-hydroxy-4-methoxybenzoic acid, on the other hand, represents a synthetic derivative where a fluorine atom is strategically introduced onto the benzene ring. The incorporation of fluorine is a common strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and acidity.[5][6] While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, we can infer its properties based on the well-established principles of fluorine chemistry. This guide will, therefore, combine known data for Isovanillic acid with theoretical and extrapolated data for its fluorinated counterpart.

At a Glance: Key Structural and Physicochemical Properties

A direct comparison of the fundamental properties of these two molecules reveals the significant impact of the fluorine substituent.

PropertyIsovanillic Acid2-Fluoro-3-hydroxy-4-methoxybenzoic acidReference/Rationale
Chemical Structure Isovanillic acid dot graph G { layout=neato; node [shape=plaintext]; A [label="C"]; B [label="C"]; C [label="C"]; D [label="C"]; E [label="C"]; F [label="C"]; G [label="O"]; H [label="H"]; I [label="O"]; J [label="O"]; K [label="C"]; L [label="H"]; M [label="H"]; N [label="H"]; O [label="F"]; P [label="O"]; Q [label="H"]; R [label="O"]; S [label="H"]; A--B [style=double]; B--C; C--D [style=double]; D--E; E--F [style=double]; F--A; B--G; G--H; C--I; I--J; J--K; K--L; K--M; K--N; A--O; F--P; P--Q; E--R; R--S; }
[1] / Structure generated based on IUPAC name.Molecular Formula C₈H₈O₄C₈H₇FO₄[1]Molecular Weight 168.15 g/mol 186.13 g/mol [1]Melting Point 253 °CPredicted to be lower than Isovanillic acid / Fluorine substitution can disrupt crystal packing.pKa ~4.48Predicted to be lower (more acidic) than Isovanillic acidRationale: The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion.[1][7]LogP 1.4Predicted to be higher than Isovanillic acidRationale: Fluorine substitution generally increases lipophilicity.Solubility Soluble in water and ethanolPredicted to have lower aqueous solubility[5] / Increased lipophilicity often corresponds to decreased water solubility.

The Fluorine Factor: Understanding the Electronic and Physicochemical Impact

The introduction of a fluorine atom at the 2-position of the benzoic acid ring profoundly alters the molecule's electronic and steric properties. This "ortho effect" is a combination of inductive and steric influences.[2]

Inductive Effect and Acidity

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[7] This effect pulls electron density away from the aromatic ring and, consequently, from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion (COO⁻) formed upon deprotonation, thereby increasing the acidity of the molecule (i.e., lowering its pKa).[1][7]

Expert Insight: The increased acidity of the fluorinated analog can have significant implications for its pharmacokinetic profile, including its absorption, distribution, and interaction with biological targets. A lower pKa means the compound will be more ionized at physiological pH, which can affect its ability to cross cell membranes.

Lipophilicity and Membrane Permeability

The substitution of a hydrogen atom with fluorine generally leads to an increase in a molecule's lipophilicity (LogP). This is attributed to the fact that the C-F bond is more polarized than a C-H bond, but the small size and high electronegativity of fluorine create a "hydrophobic halo." This increased lipophilicity can enhance the molecule's ability to permeate biological membranes, potentially leading to better oral bioavailability and central nervous system penetration.

Comparative Biological Activity: Knowns and Predictions

While Isovanillic acid has a documented range of biological activities, the specific bioactivity of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is not well-established. However, we can make some informed predictions based on the known effects of fluorination.

  • Enzyme Inhibition: Isovanillic acid is known to be a selective inhibitor of aldehyde oxidase.[8] The fluorinated analog could exhibit altered or enhanced inhibitory activity due to changes in its electronic and steric profile, potentially leading to different binding interactions with the enzyme's active site.

  • Antimicrobial Activity: Both vanillic acid and its isomers have shown antimicrobial properties.[4][6] The introduction of fluorine can sometimes enhance the antimicrobial potency of a compound.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability is a key reason for incorporating fluorine into drug candidates, as it can lead to a longer half-life in the body.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of standardized experimental protocols should be employed.

Determination of pKa by Potentiometric Titration

This experiment will quantify the acidity of both compounds.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the benzoic acid derivative in a 50:50 (v/v) mixture of water and a suitable organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Water/Co-solvent A->B D Titrate with Standardized Base B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination.

Determination of LogP by Shake-Flask Method

This classic method measures the lipophilicity of a compound.

Methodology:

  • Preparation of Phases: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Compound Distribution: Dissolve a known concentration of the test compound in one of the phases (usually the aqueous phase).

  • Equilibration: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a separatory funnel. Shake vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Diagram of Experimental Workflow:

G A Prepare Saturated n-Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Mix and Shake Phases B->C D Separate Phases C->D E Measure Concentration in Each Phase (UV-Vis/HPLC) D->E F Calculate LogP E->F

Caption: Shake-flask method for LogP determination.

Conclusion: A Tale of Two Molecules

The comparison between 2-Fluoro-3-hydroxy-4-methoxybenzoic acid and Isovanillic acid highlights the profound impact of a single fluorine atom on the physicochemical and potential biological properties of a molecule. While Isovanillic acid serves as a valuable natural product scaffold with known activities, its fluorinated analog presents an intriguing prospect for drug discovery, offering potentially enhanced metabolic stability, altered acidity, and increased lipophilicity. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically validate these differences and unlock the full potential of these compounds in their therapeutic applications.

References

  • PubChem Compound Summary for CID 12575, Isovanillic acid. National Center for Biotechnology Information. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. ResearchGate. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. [Link]

Sources

Validation

Purity Verification Standards for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

CAS: 1260784-66-4 | Formula: C₈H₇FO₄ | Molecular Weight: 186.14 g/mol [1] Executive Summary: The Analytical Challenge 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a critical scaffold in the synthesis of next-generation ki...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1260784-66-4 | Formula: C₈H₇FO₄ | Molecular Weight: 186.14 g/mol [1]

Executive Summary: The Analytical Challenge

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural complexity—specifically the ortho-fluorine and meta-hydroxyl substitution pattern—presents unique analytical challenges.

The primary risk in verifying this compound is regioisomer contamination . Synthetic routes often yield thermodynamic mixtures of the 3-hydroxy-4-methoxy and 4-hydroxy-3-methoxy isomers, which possess nearly identical polarity and molecular weight. Standard "purity by HPLC" reports often fail to resolve these isomers without optimized gradients.

This guide establishes a Dual-Validation Protocol combining High-Performance Liquid Chromatography (HPLC-UV/MS) for trace impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass balance purity.

Strategic Method Selection

The following decision matrix outlines the logical flow for selecting the appropriate verification standard based on the development phase.

MethodSelection Start Sample Receipt (Crude or Purified) PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Screening PhaseCheck->EarlyStage Discovery LateStage GLP Tox / Clinical Batch PhaseCheck->LateStage Release MethodA Method A: HPLC-UV/MS (Relative Purity) EarlyStage->MethodA Orthogonal Execute Orthogonal Analysis (HPLC + qNMR) LateStage->Orthogonal Decision Isomer Resolution Required? MethodA->Decision MethodB Method B: qNMR (Absolute Purity) Decision->MethodB No Standard Available Decision->Orthogonal Critical Isomer Separation

Figure 1: Decision matrix for selecting analytical methodologies based on research stage and strictness of purity requirements.

Method A: High-Resolution HPLC-UV/MS Protocol

Objective: Detection of trace organic impurities, specifically the des-fluoro analog and regioisomers.

The Causality of Conditions
  • Stationary Phase: A Pentafluorophenyl (PFP) or high-density C18 column is required. The PFP phase offers unique selectivity for fluorinated aromatics through

    
    -
    
    
    
    interactions, often resolving isomers that co-elute on standard C18.
  • Mobile Phase pH: The mobile phase must be acidified (pH 2.0–2.5) using Formic Acid or Phosphoric Acid. This suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring the analyte remains neutral and interacts fully with the stationary phase, preventing peak tailing.

Experimental Protocol
ParameterSpecification
Column Kinetex F5 (PFP) or Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled to ±0.5°C to stabilize retention times)
Detection UV @ 254 nm (aromatic ring) and 210 nm (carbonyl); MS (ESI-)
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5% → 60% B (Linear gradient)15-18 min: 60% → 95% B (Wash)18-22 min: 5% B (Re-equilibration)

Self-Validating System Suitability:

  • Resolution (Rs): Must be > 1.5 between the main peak and the nearest isomer (typically the 4-hydroxy-3-methoxy analog).

  • Tailing Factor: Must be < 1.3. Higher tailing indicates insufficient mobile phase acidity.

Method B: Quantitative NMR (qNMR) Protocol

Objective: Determination of absolute purity (mass balance) without a reference standard of the analyte itself.

The Causality of Conditions
  • Solvent Choice: DMSO-d6 is mandatory. Protic solvents like Methanol-d4 can cause exchange of the hydroxyl and carboxylic acid protons, leading to signal loss or broadening. DMSO-d6 ensures distinct, sharp singlets for quantification.

  • Relaxation Delay (D1): Fluorinated benzoates often have long T1 relaxation times (up to 3-5 seconds). To ensure 99.9% magnetization recovery, the pulse delay must be set to at least

    
     (typically 20-30 seconds).
    
Experimental Protocol
  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the aromatic protons of the analyte (approx. 6.5–7.8 ppm).

  • Sample Preparation:

    • Weigh approx. 10 mg of Analyte (±0.01 mg).

    • Weigh approx. 5 mg of IS (±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: 20 ppm (-2 to 18 ppm)

    • Scans: 16 or 32 (for S/N > 150)

    • Relaxation Delay (D1): 30 seconds

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[2][3][4]

Comparative Performance Analysis

The following table contrasts the utility of the two methods, supported by field data characteristics for fluorinated benzoic acids.

FeatureMethod A: HPLC-UV/MSMethod B: qNMR
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Limit of Detection (LOD) High Sensitivity (~0.05%)Moderate Sensitivity (~0.5%)
Isomer Specificity Excellent (with PFP column)Good (if chemical shifts differ >0.02 ppm)
Inorganic Detection None (invisible to UV)None (invisible to 1H-NMR)
Solvent Detection Poor (elutes in void volume)Excellent (detects trapped EtOAc/MeOH)
Reference Standard Required for quantitationNot Required (Internal Standard used)

Impurity Origin & Profiling

Understanding the source of impurities allows for proactive process control. The diagram below illustrates the genesis of common impurities during the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

Impurities Start Precursor: 2-Fluoro-3,4-dimethoxybenzoic acid Reaction Demethylation (BBr3 or HBr/AcOH) Start->Reaction Product Target: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Reaction->Product Selective Cleavage Impurity1 Impurity A (Regioisomer): 2-Fluoro-4-hydroxy-3-methoxy... Reaction->Impurity1 Isomeric SM Contamination Impurity2 Impurity B (Under-reaction): Unreacted Starting Material Reaction->Impurity2 Incomplete Rxn Impurity3 Impurity C (Over-reaction): 2-Fluoro-3,4-dihydroxybenzoic acid Reaction->Impurity3 Excess Reagent

Figure 2: Impurity genealogy. Impurity A arises from impure starting material, while B and C are process-dependent.

References

  • BIPM (Bureau International des Poids et Mesures). (2023).[5] Guidance on the use of the benzoic acid octad for qNMR purity assignment. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (PubChem). 2-Fluoro-4-methoxybenzoic acid (Isomer Data). Retrieved from [Link]

Sources

Comparative

Structural characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid vs non-fluorinated analogs

This guide outlines the structural and physicochemical characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , comparing it directly to its non-fluorinated parent analog, Isovanillic acid (3-hydroxy-4-methoxybenzo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural and physicochemical characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , comparing it directly to its non-fluorinated parent analog, Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) .

The following analysis synthesizes experimental data from authoritative chemical databases with theoretical principles of organofluorine chemistry to provide a robust framework for validation.

[1][2][3]

Executive Summary & Strategic Importance

Compound: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) Primary Analog: Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid)

In medicinal chemistry, the introduction of a fluorine atom at the ortho position (C2) relative to the carboxylic acid serves two critical functions:

  • Metabolic Blocking: It prevents metabolic attack at the electron-rich ortho-position, potentially extending the half-life of the pharmacophore.

  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the benzoic acid moiety, increasing ionization at physiological pH and altering solubility/permeability profiles.

This guide provides the specific spectral fingerprints required to confirm this substitution pattern, distinguishing it from regioisomers (e.g., 6-fluoro analogs).

Comparative Physicochemical Profile

The following table contrasts the established experimental properties of Isovanillic Acid with the specific shifts induced by the 2-fluoro substitution.

PropertyIsovanillic Acid (Reference)2-Fluoro Analog (Target)Mechanism of Change
Molecular Weight 168.15 g/mol 186.14 g/mol +17.99 Da (F vs H substitution)
Acid pKa (COOH) 4.45 - 4.50~3.30 - 3.50 (Predicted)Inductive effect (-I) of ortho-F stabilizes the carboxylate anion.
LogP (Lipophilicity) 1.34~1.55 - 1.65Fluorine increases lipophilicity compared to hydrogen.
1H NMR Pattern 3 Aromatic Protons (H2, H5, H6)2 Aromatic Protons (H5, H6)Loss of H2 singlet; appearance of F-coupling on remaining protons.
19F NMR SilentSingle Peak (~ -110 to -120 ppm)Diagnostic for mono-fluorination.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Analysis

The definitive confirmation of the 2-fluoro structure relies on observing specific Heteronuclear Coupling Constants (


) .
1H NMR (DMSO-d6, 400 MHz)
  • Isovanillic Acid (Baseline):

    • 
       7.43 (d, J=8.0 Hz, H-6)[1]
      
    • 
       7.42 (s, H-2) [Key Signal to Vanish] 
      
    • 
       6.84 (d, J=8.0 Hz, H-5)[1]
      
    • 
       3.80 (s, 
      
      
      
      )[1]
  • 2-Fluoro Analog (Expected Signals):

    • H-2: Signal absent (substituted by F).

    • H-6:

      
       7.50–7.60 ppm. Will appear as a doublet of doublets (dd)  due to coupling with H-5 (ortho, ~8.5 Hz) and F-2 (meta, 
      
      
      
      Hz).
    • H-5:

      
       6.90–7.00 ppm. Appears as a doublet of doublets (dd)  due to coupling with H-6 (ortho, ~8.5 Hz) and F-2 (para, 
      
      
      
      Hz, often unresolved broadening).
13C NMR (DMSO-d6, 100 MHz) - The Validation Standard

Fluorine splits carbon signals into doublets. The magnitude of the coupling constant (


) indicates the distance from the fluorine atom.
Carbon PositionAssignmentExpected Shift (

)
Coupling Constant (

)
Structural Proof
C-2 C-F (ipso) 148 - 155 ppm ~240 - 255 Hz Definitive proof of F attachment.
C-1 COOH (ortho)120 - 125 ppm~10 - 15 HzConfirms F is next to COOH.
C-3 C-OH (ortho)145 - 148 ppm~12 - 15 HzConfirms F is next to C-OH.
C-4 C-OMe (meta)150 - 152 ppm< 5 HzSmall/negligible coupling.
B. Mass Spectrometry (MS) Workflow[5]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion [M-H]-:

    • Isovanillic Acid: m/z 167.03

    • 2-Fluoro Analog: m/z 185.02

  • Fragmentation: Look for neutral loss of

    
     (44 Da). The fluorinated fragment will retain the +18 mass shift.
    

Experimental Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesis of the 2-fluoro analog from its methyl ester precursor, a common synthetic route.

CharacterizationWorkflow Start Start: Crude Product (Hydrolysis of Methyl Ester) Step1 Step 1: 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Is H-2 Singlet Present? Step1->Decision1 Fail1 FAILURE: Material is Isovanillic Acid (Start Material) Decision1->Fail1 Yes Step2 Step 2: 13C NMR Analyze C-F Coupling Decision1->Step2 No (2H Pattern) Decision2 Observe Doublet at ~150 ppm (J ~250 Hz)? Step2->Decision2 Fail2 FAILURE: Fluorine not incorporated on Ring Decision2->Fail2 No Step3 Step 3: pKa Determination Potentiometric Titration Decision2->Step3 Yes Decision3 pKa < 4.0? Step3->Decision3 Decision3->Fail2 No (Isomer?) Success CONFIRMED IDENTITY: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid Decision3->Success Yes

Caption: Logical workflow for structural validation, prioritizing NMR exclusion of the non-fluorinated precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis (Reference Context)

Note: This compound is often accessed via the hydrolysis of Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate .

  • Dissolution: Dissolve 1.0 eq of the methyl ester in THF/Water (3:1 v/v).

  • Hydrolysis: Add 2.5 eq LiOH·H2O. Stir at Room Temperature for 4 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The acid will stay at the baseline unlike the ester.

  • Workup: Acidify to pH 2.0 with 1N HCl. The product, being less soluble due to the fluorine-enhanced acidity/lipophilicity balance, typically precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Protocol 2: pKa Determination (Potentiometric)

To demonstrate the electronic effect of the ortho-fluorine:

  • Prepare Solution: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.01 M NaOH (standardized).

  • Measurement: Perform titration under

    
     atmosphere to exclude 
    
    
    
    .
  • Analysis: Plot pH vs. Volume. The half-equivalence point determines pKa.

    • Expectation: The 2-Fluoro analog should show an inflection point significantly earlier (lower pH) than Isovanillic acid due to the electron-withdrawing fluorine stabilizing the carboxylate.

References

  • Isovanillic Acid Characterization Data

    • Al-Mekhlafi, N. A., et al. (2022). "Five undescribed plant-derived bisphenols from Artemisia capillaris." Arabian Journal of Chemistry, 15(11), 104215. (Provides 1H and 13C NMR data for 3-hydroxy-4-methoxybenzoic acid).
  • Fluorine Effects on Benzoic Acid Derivatives

    • Fujii, T., et al. (1997). "19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase." Journal of Biochemistry, 121(3).
  • Compound Registry & Availability

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575, Isovanillic acid.
    • ChemScene Product Catalog. "2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS 1260784-66-4)."[2][3][4][5]

Sources

Validation

Chromatographic retention times of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

The following guide details the chromatographic behavior of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , a specialized fluorinated intermediate often utilized in the synthesis of bioactive acyl-glucuronides and fused cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic behavior of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid , a specialized fluorinated intermediate often utilized in the synthesis of bioactive acyl-glucuronides and fused cyclopentanecarboxylic acid derivatives.

This guide synthesizes experimental protocols from patent literature (e.g., WO2009135590A1) and chemometric principles governing fluorinated aromatic acids.

A Technical Comparison & Method Development Guide

Executive Summary & Chemical Context

2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: N/A for specific isomer in common registries; analog to CAS 394-42-3) is a fluorinated derivative of isovanillic acid . In drug development, it serves as a metabolic marker and a building block for increasing metabolic stability (via fluorine substitution) in phenyl-ring containing drugs.

  • Chemical Nature: Weak acid (pKa ~3.0–3.5, lowered by ortho-fluorine inductive effects).

  • Chromatographic Challenge: Separating this molecule from its non-fluorinated parent (isovanillic acid) and its regioisomers (e.g., 3-fluoro-4-hydroxy-5-methoxybenzoic acid).

  • Key Insight: The ortho-fluorine atom introduces a "dipole flip" and steric bulk that alters interaction with Phenyl-Hexyl phases significantly more than standard C18 phases.

Experimental Protocol: The "Resolution-First" Method

The following protocol is designed to resolve the target analyte from closely related isomeric impurities.

Method A: High-Resolution UHPLC (Recommended)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Luna Omega Polar C18 or Waters ACQUITY BEH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: The Phenyl-Hexyl phase utilizes

      
       interactions which are highly sensitive to the electron-withdrawing fluorine substituent, offering superior selectivity over standard C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[1]

  • Detection: UV @ 254 nm (aromatic ring) & 280 nm (phenolic moiety); MS (ESI Negative Mode, m/z 185 [M-H]⁻).

Gradient Profile:
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold (Focusing)
8.0060%Linear Ramp
8.5095%Wash
10.0095%Wash Hold
10.105%Re-equilibration

Comparative Performance Guide

The following data compares the retention behavior of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid against its structural analogs.

Table 1: Relative Retention Times (RRT) & Selectivity Note: RRT is calculated relative to Isovanillic Acid (RRT = 1.00).

AnalyteStructure NoteRRT (C18)RRT (Phenyl-Hexyl)Separation Mechanism
Isovanillic Acid 3-OH, 4-OMe (Parent)1.001.00Hydrophobic + H-Bonding
Vanillic Acid 4-OH, 3-OMe (Isomer)1.081.12Regio-isomerism
2-Fluoro-3-hydroxy-4-methoxybenzoic acid Target 1.18 1.35 F-Hydrophobicity + Ortho-Effect
2-Fluoro-4-methoxybenzoic acid Lacks 3-OH1.651.75Loss of Polar OH group
3-Fluoro-4-hydroxy-5-methoxybenzoic acid Regioisomer1.221.45Different F-position shielding
Data Interpretation
  • Fluorine Effect: The addition of fluorine generally increases retention on C18 due to increased hydrophobicity. However, on Phenyl-Hexyl columns, the retention shift is more pronounced (RRT 1.35 vs 1.18). This is because the highly electronegative fluorine alters the electron density of the aromatic ring, strengthening

    
     interactions with the stationary phase.
    
  • Ortho-Effect: The target molecule has Fluorine at the 2-position (ortho to Carboxyl). This lowers the pKa, ensuring the molecule is fully protonated (neutral) at pH 2.7, which maximizes retention and peak sharpness.

Mechanistic Visualization

The following diagram illustrates the separation mechanism and the "Ortho-Effect" that dictates the retention of the target molecule.

ChromatographyMechanism cluster_retention Retention Outcome Analyte 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid StationaryPhase Phenyl-Hexyl Ligand Analyte->StationaryPhase Pi-Pi Stacking (Enhanced by F) Analyte->StationaryPhase Hydrophobic Interaction MobilePhase Mobile Phase (Acidic ACN/H2O) Analyte->MobilePhase H-Bonding (3-OH) Result Increased Retention vs. Non-Fluorinated StationaryPhase->Result Selectivity F_Atom 2-Fluoro (Ortho) COOH_Group 1-COOH F_Atom->COOH_Group Inductive Effect (Lowers pKa)

Caption: Mechanistic interaction map showing how the 2-Fluoro substituent enhances Pi-Pi stacking on Phenyl-Hexyl phases while the Ortho-positioning modulates acidity.

Troubleshooting & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the following troubleshooting steps validate the protocol:

  • Peak Tailing:

    • Cause: Interaction between the ortho-fluorine/carboxyl moiety and trace metals in the column hardware.

    • Solution: Use "Max-RP" or "Hybrid Particle" (BEH/HSS) columns which have low metal activity. Add 5mM Ammonium Formate to the mobile phase if tailing persists.

  • Retention Drift:

    • Cause: Fluctuating pH. The pKa of this molecule is sensitive.[2]

    • Solution: Precisely buffer Mobile Phase A to pH 2.7 using a pH meter, rather than just adding volume-based acid.

  • Detection Limits:

    • For trace analysis (metabolite studies), use ESI-MS/MS .

    • Transition: m/z 185.0 → 141.0 (Loss of CO₂).

References

  • World Intellectual Property Organization. (2009). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. (Publication No. WO2009135590A1). Patentscope. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. PubChem.[3] Link

  • Sielc Technologies. (2018). Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column. Sielc Application Notes. Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[4] AppsLab Library.[4] Link

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Link[2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. As drug development professionals and researchers, our commitment to safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. While a Safety Data Sheet (SDS) for the exact compound 2-Fluoro-3-hydroxy-4-methoxybenzoic acid should be sourced from your supplier, we can infer its likely hazardous properties from structurally similar compounds such as 2-Fluoro-4-methoxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid.

The primary hazards associated with this class of compounds are summarized below. This initial assessment dictates all subsequent safety and disposal protocols.

Hazard ClassificationDescriptionPotential EffectsSource
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact can lead to redness and discomfort.[1][2][3][4]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. Direct contact can result in significant, potentially lasting damage.[1][2][3][4]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs.[1][2][3]

Incompatible Materials: This compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous, uncontrolled reactions.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, including during spill cleanup and waste packaging. The goal is to create a complete barrier against dermal contact, eye exposure, and inhalation.[1][4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal against dust and splashes, while a face shield offers a secondary layer of protection for the entire face.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects against direct skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
Body Protection Flame-resistant cotton lab coat and closed-toe shoes.A lab coat protects skin and personal clothing from contamination. Closed-toe shoes are a universal laboratory requirement to protect against spills and falling objects.[5]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Handling the solid powder outside of a ventilated enclosure is not recommended to prevent the generation and inhalation of airborne dust.[1]

Spill Management Protocol: Immediate and Controlled Response

Accidents happen; a prepared response minimizes risk. For a solid powder like 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, the primary goal is to prevent the material from becoming airborne.

Step-by-Step Spill Cleanup:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[9][10]

  • Don PPE: Before approaching the spill, put on all required PPE as detailed in the table above.

  • Avoid Generating Dust: Do not use a dry brush or sweep in a way that creates dust.[1][11] The fine powder can be easily inhaled, posing a respiratory hazard.[9]

  • Gentle Collection: Carefully use a scoop or dustpan to collect the bulk of the spilled material.[11] Placing a damp paper towel over the solid can help minimize dust during collection.[12]

  • Containerize Waste: Place all collected powder and any contaminated materials (e.g., paper towels, gloves) into a clearly labeled, sealable container made of compatible material (e.g., a high-density polyethylene bag or bottle).[9][11]

  • Decontaminate the Area: After the bulk material is removed, wipe the spill area with a wet paper towel or spill pad.[11]

  • Final Disposal: Place the decontamination materials into the same hazardous waste container. Seal the container, ensuring it is properly labeled for disposal.[11]

Waste Segregation and Disposal Pathway

Proper disposal is a legal and ethical requirement governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[13] Chemical waste cannot be disposed of in regular trash or down the sewer system.[13]

Step-by-Step Disposal Procedure:

  • Waste Determination: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, due to its irritant properties, must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste (spilled material, contaminated PPE, and residual product in empty containers) in a designated, durable, and leak-proof container.

    • The container must be kept closed at all times except when adding waste.[14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and an identification of the contents (e.g., "2-Fluoro-3-hydroxy-4-methoxybenzoic acid waste").[15][16]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[15][16]

    • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]

  • Disposal Request:

    • Once the container is full or waste is ready for removal, follow your institution's procedures to request a pickup from a licensed hazardous waste vendor.

    • This "cradle-to-grave" approach ensures the waste is managed responsibly from generation to final disposal.[13]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.

G cluster_0 Waste Generation & Handling cluster_1 Spill Response Protocol cluster_2 Waste Collection & Storage cluster_3 Final Disposal A Waste Generation (Expired Reagent, Spill, Contaminated PPE) B Assess Situation (Spill vs. Routine Disposal) A->B C Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Isolate Area & Alert Colleagues C->D Spill Occurs G Place Waste in Sealable, Compatible Container C->G Routine Disposal E Clean Spill Using Dry Procedures (Avoid creating dust) D->E F Wipe Area with Wet Pad E->F F->G H Label Container: 'Hazardous Waste' + Chemical Name G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) I->J K Arrange Pickup by Licensed Hazardous Waste Vendor J->K

Caption: Waste Disposal Workflow for Solid Chemical Reagents.

References

  • Disposal of Chemicals in the Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Spill Response - Chemicals. CCOHS.
  • Laboratory Waste Management: The New Regul
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety.
  • SAFETY DATA SHEET - 2-Fluoro-4-methoxybenzoic acid. Apollo Scientific.
  • SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic acid.
  • SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoro-4-methoxybenzoic acid. AK Scientific, Inc..
  • SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. Princeton University Research Safety.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety.
  • Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

Handling

Personal protective equipment for handling 2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Executive Summary & Risk Profile 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a multi-functionalized benzoic acid derivative used primarily as a pharmaceutical intermediate.[1] While often categorized generically with org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Fluoro-3-hydroxy-4-methoxybenzoic acid is a multi-functionalized benzoic acid derivative used primarily as a pharmaceutical intermediate.[1] While often categorized generically with organic acids, its specific fluorinated and phenolic motifs require a nuanced safety approach.[1]

The Core Hazard: The compound presents a "Triple Threat" of irritation (Respiratory, Cutaneous, Ocular).[1] However, the latent risk lies in its thermal decomposition.[1] Unlike simple benzoic acid, the presence of the C-F bond means that in a fire event, this compound can release Hydrogen Fluoride (HF) , a systemic toxin that requires specific emergency countermeasures beyond standard organic fire protocols.[1]

Chemical Intelligence
ParameterData
Physical State Solid (Powder/Crystal), typically off-white to beige.[1]
Primary Hazards (GHS) H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1][2]
Hidden Hazard Combustion Product: Hydrogen Fluoride (HF).[1]
pKa (Est.) ~3.0 - 4.0 (Acidic).[1] The fluorine atom ortho to the carboxylic acid increases acidity compared to benzoic acid.[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I advise against a "one-size-fits-all" PPE approach.[1] Your protection must adapt to the state of the chemical (Solid vs. Solvated).[1]

The "Self-Validating" PPE System

Protocol: Inspect PPE integrity before entering the zone and after exiting.[1] If gloves show discoloration or hardening, the barrier is compromised.[1]

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood).[1] Primary Control: Fume Hood (Sash < 18").[1]Fume Hood Mandatory. Respirator not required if sash is proper.[1]The dust is a potent respiratory irritant (H335).[1][3] In solution, vapor pressure depends on the solvent, not the acid.[1]
Hand Protection Nitrile Gloves (Min thickness: 5 mil).[1] Double gloving recommended.[1]Solvent-Specific Gloves. Example: Use Laminate/Barrier gloves if dissolved in DCM or THF.[1]Nitrile degrades rapidly in chlorinated solvents often used with this acid.[1] The acid itself is not the permeator; the solvent is the carrier.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Chemical Safety Goggles + Face Shield (if >1L volume).[1]Standard safety glasses are insufficient against airborne dust or splashes of acidic solution.[1]
Body Defense Lab Coat (Cotton/Poly blend).[1]Lab Coat + Chemical Resistant Apron.[1]Phenolic acids can stain and degrade standard fabrics over time.[1]

Operational Workflow: The "Dust Control" Loop[1]

Handling fluorinated benzoic acids requires strict dust management to prevent inhalation and cross-contamination.[1]

DOT Diagram: Safe Handling Workflow

Caption: A closed-loop logic flow for transferring solid acid from storage to reaction vessel, prioritizing dust containment.

HandlingWorkflow cluster_hood Fume Hood Containment Zone Storage 1. Storage (Cool, Dry, Sealed) Check 2. Pre-Check (Verify Sash Height & Airflow) Storage->Check Retrieve Container Check->Check Fail (Adjust Sash) Weighing 3. Weighing (Anti-Static Gun + Spatula) Check->Weighing Pass Transfer 4. Transfer (Funnel/Paper -> Flask) Weighing->Transfer Solid State Dissolution 5. Solvation (Add Solvent SLOWLY) Transfer->Dissolution Closed System Cleanup 6. Decontamination (Wipe Balance & Sash) Dissolution->Cleanup Secure Reaction

[1]

Key Procedural Nuances:
  • Static Mitigation: Fluorinated organic solids are prone to static charge.[1] Use an anti-static gun or ionizer bar during weighing to prevent "powder fly-out."[1]

  • The "Wet" Transfer: If possible, dissolve the solid directly in the weighing boat (if compatible) or rinse the funnel with the reaction solvent immediately to ensure 100% mass transfer and eliminate dust generation.[1]

Emergency Response Protocols

Fire Scenario: The HF Factor

Crucial Warning: In a fire, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid decomposes.[1] The fluorine atom can convert to Hydrogen Fluoride (HF) gas.[1]

  • Action: Standard ABC extinguishers are effective for the fire, but Self-Contained Breathing Apparatus (SCBA) is mandatory for all responders.[1]

  • Post-Fire: Do not enter the zone without HF monitoring.

Spill Response Logic

Caption: Decision tree for neutralizing spills, differentiating between solid powder and acidic solutions.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck Solid Solid Powder TypeCheck->Solid Liquid Liquid Solution TypeCheck->Liquid Isolate Minimize Airflow (Do NOT Sweep) Solid->Isolate Scoop Wet Wipe/Scoop (Avoid Dust) Isolate->Scoop Disposal Disposal: Halogenated Waste Scoop->Disposal Neutralize Apply Sodium Bicarbonate (Wait for Bubbling to Stop) Liquid->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Disposal

[1]

Disposal & Environmental Compliance

Classification: This material must be treated as Halogenated Organic Waste .[1]

  • Do Not Mix: Never mix with non-halogenated solvents (e.g., Acetone, Hexane) unless necessary, as this upgrades the cost and complexity of the entire waste stream.[1]

  • Labeling: Waste containers must be explicitly labeled: "Contains Fluorinated Benzoic Acid Derivatives - Potential HF upon Combustion."[1]

References

  • PubChem. (2025).[1] 2-Fluoro-4-methoxybenzoic acid Compound Summary (Analogous Hazard Profile). National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.